Product packaging for N-Methylacetanilide(Cat. No.:CAS No. 579-10-2)

N-Methylacetanilide

Cat. No.: B189316
CAS No.: 579-10-2
M. Wt: 149.19 g/mol
InChI Key: LMTGCJANOQOGPI-UHFFFAOYSA-N
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Description

N-Methylacetanilide, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.11 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2140. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B189316 N-Methylacetanilide CAS No. 579-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-phenylacetamide
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InChI

InChI=1S/C9H11NO/c1-8(11)10(2)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LMTGCJANOQOGPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
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DSSTOX Substance ID

DTXSID8060373
Record name Acetamide, N-methyl-N-phenyl-
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Molecular Weight

149.19 g/mol
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CAS No.

579-10-2
Record name N-Methylacetanilide
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Record name Acetamide, N-methyl-N-phenyl-
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Record name N-methylacetanilide
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Foundational & Exploratory

An In-Depth Technical Guide to N-Methylacetanilide: Chemical Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methylacetanilide, a key organic compound with applications in chemical synthesis and pharmaceutical development. This document details its chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is an aromatic compound and a derivative of acetanilide. Structurally, it consists of an acetamide group where the nitrogen atom is bonded to both a methyl group and a phenyl group.

The definitive IUPAC name for this compound is N-methyl-N-phenylacetamide .[1] It is also commonly known by several synonyms, including this compound, acetomethylanilide, and the former trade name Exalgin.[2]

Key Structural Identifiers:

  • CAS Number: 579-10-2[2]

  • Molecular Formula: C₉H₁₁NO[2]

  • SMILES: CC(=O)N(C)c1ccccc1

  • InChI Key: LMTGCJANOQOGPI-UHFFFAOYSA-N

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are crucial for its application in experimental research and industrial processes. The following table summarizes its key physicochemical data.

PropertyValueReference(s)
Molecular Weight 149.19 g/mol [2]
Appearance White to off-white crystalline solid[3]
Melting Point 102-104 °C[2]
Boiling Point 253 °C at 712 mmHg[2]
Solubility Soluble in boiling water, alcohol, chloroform, and ether. One gram dissolves in 60 ml of cold water.[2]
pKa 0.54 (Predicted)[3]
Density 1.0036 g/cm³
Refractive Index 1.5760

Experimental Protocol: Synthesis of this compound

The most common and straightforward method for the laboratory preparation of this compound is through the N-acetylation of N-methylaniline using acetic anhydride.[2] The following protocol is adapted from the well-established procedure for the acetylation of aniline.[4]

Reaction:

C₆H₅NH(CH₃) + (CH₃CO)₂O → C₆H₅N(CH₃)COCH₃ + CH₃COOH

(N-methylaniline + Acetic Anhydride → this compound + Acetic Acid)

Materials and Reagents:

  • N-methylaniline (MW: 107.15 g/mol )

  • Acetic anhydride (MW: 102.09 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Acetate (CH₃COONa)

  • Deionized Water

  • Ethanol (95%) for recrystallization

  • Standard laboratory glassware (beakers, Erlenmeyer flask, Büchner funnel)

  • Stirring apparatus

  • Ice bath

Detailed Methodology:

  • Preparation of N-methylaniline Hydrochloride Solution: In a 250 mL Erlenmeyer flask, add 5.0 g (approx. 46.7 mmol) of N-methylaniline. To this, add 100 mL of deionized water. The N-methylaniline will be sparingly soluble.

  • While stirring, slowly add 4.0 mL of concentrated hydrochloric acid to the mixture. This will form the water-soluble N-methylaniline hydrochloride salt. Stir until the oil phase of N-methylaniline has completely dissolved.

  • Acetylation Reaction: In a separate beaker, measure out 5.5 mL (approx. 58.2 mmol) of acetic anhydride.

  • In another beaker, prepare a solution of 7.5 g of sodium acetate in 20 mL of deionized water.

  • Add the measured acetic anhydride to the stirred N-methylaniline hydrochloride solution. Immediately following this addition, pour in the sodium acetate solution.

  • A white precipitate of this compound should form rapidly. Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion.

  • Isolation of the Crude Product: Cool the reaction flask in an ice bath for at least 20 minutes to maximize precipitation.

  • Collect the solid crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water to remove any remaining salts and impurities.

  • Purification by Recrystallization: Transfer the crude this compound to a beaker. Add a minimal amount of hot 95% ethanol to dissolve the solid. If necessary, a small amount of hot water can be added to aid dissolution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and allow them to air dry completely.

  • Characterization: The final product can be characterized by its melting point (expected: 102-104 °C) and spectroscopic methods such as IR and NMR spectroscopy.[4]

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Synthesis_Workflow Reagents Starting Materials: - N-methylaniline - Acetic Anhydride - HCl, H₂O, NaOAc Dissolution Step 1: Dissolve N-methylaniline in HCl/H₂O to form salt Reagents->Dissolution Combine Reaction Step 2: Acetylation Add Acetic Anhydride, then NaOAc solution Dissolution->Reaction Reactants added Precipitation Step 3: Precipitation This compound forms as a solid Reaction->Precipitation Product forms Isolation Step 4: Isolation - Cool in ice bath - Vacuum filtration Precipitation->Isolation Separate solid Purification Step 5: Purification Recrystallization from Ethanol/Water Isolation->Purification Dissolve & Recrystallize Product Final Product: Pure this compound (Crystals) Purification->Product Isolate pure solid

Caption: Workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling point data for N-Methylacetanilide (CAS No. 579-10-2), a key intermediate in various synthetic processes. The document outlines standardized experimental protocols for the determination of these physical constants and presents the data in a clear, tabular format for ease of reference.

Quantitative Data Summary

The melting and boiling points of this compound are critical parameters for its purification, handling, and application in further chemical syntheses. The following table summarizes the available data from various chemical data sources.

Physical PropertyValueConditions
Melting Point 101-104 °CAmbient Pressure
Boiling Point 146 °C30 mmHg
253 °C712 mmHg

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of this compound. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination using a Capillary Method

This protocol describes the use of a melting point apparatus, such as a Mel-Temp or similar device, to determine the melting range of a solid sample.

Materials:

  • This compound (purified by recrystallization)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass. If the crystals are large, they are finely powdered using a mortar and pestle.[1][2]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the solid into the closed end. This process is repeated until a sample column of 2-3 mm is achieved.[1][3]

  • Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus. The apparatus is then turned on, and a heating rate is set.

  • Approximate Melting Point: For an unknown sample, a rapid heating rate (e.g., 10-20 °C/min) is used to determine an approximate melting range.[3]

  • Accurate Melting Point: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/min) to allow for thermal equilibrium.[3][4]

  • Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4] For pure this compound, a sharp melting range of 1-2 °C is expected. A broader range can indicate the presence of impurities.[4]

Boiling Point Determination using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of liquid. As this compound is a solid at room temperature, it must first be melted.

Materials:

  • This compound

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Thiele tube

  • Heat-resistant mineral oil or silicone oil

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a small test tube and gently heated until it melts.

  • Apparatus Assembly: A capillary tube, sealed at one end, is placed open-end-down into the molten this compound. The test tube is then attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Thiele Tube Setup: The thermometer and test tube assembly are clamped so that they are immersed in the oil within the Thiele tube. The oil level should be above the sample in the test tube.[5]

  • Heating: The side arm of the Thiele tube is gently and evenly heated.[5][6] This design promotes convection currents that ensure uniform temperature distribution throughout the oil.[6]

  • Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube.[5][6]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[5][6] This indicates that the vapor pressure of the substance equals the atmospheric pressure.

Visualizations

The following diagrams illustrate the experimental workflows for determining the physical properties of this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result start Start: Purified this compound powder Powder Sample start->powder pack Pack Capillary Tube powder->pack place Place in Apparatus pack->place heat_fast Rapid Heating (Approx. MP) place->heat_fast heat_slow Slow Heating (Accurate MP) heat_fast->heat_slow observe Observe Melting Range heat_slow->observe record Record T_start and T_end observe->record

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_prep_bp Sample Preparation cluster_measurement_bp Boiling Point Measurement cluster_result_bp Result start_bp Start: this compound melt_sample Melt Sample start_bp->melt_sample assemble Assemble Apparatus (Test Tube, Capillary, Thermometer) melt_sample->assemble place_bp Place in Thiele Tube assemble->place_bp heat Heat Side Arm place_bp->heat observe_bubbles Observe Rapid Bubbling heat->observe_bubbles cool Cool Apparatus observe_bubbles->cool record_bp Record Temperature at Liquid Entry cool->record_bp

References

An In-depth Technical Guide to the Solubility of N-Methylacetanilide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-Methylacetanilide (CAS No. 579-10-2), a key intermediate in various synthetic processes. Understanding its solubility profile is critical for reaction optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: this compound Solubility

The following tables summarize the known solubility of this compound in water and a range of common organic solvents. It is important to note that while qualitative data is available for several solvents, precise quantitative data with specified temperatures is limited in publicly accessible literature.

Table 1: Quantitative Solubility Data for this compound

SolventTemperature (°C)Solubility ( g/100 mL)Citation
Water25~2.50[1][2]
Water100 (boiling)50[3]
ChloroformNot Specified~66.7[3]
"Alcohol" (unspecified)Not Specified50[3]
Diethyl EtherNot Specified10[3]

Note: The term "Alcohol" is not specified in the source material, which presents a significant limitation. It is presumed to refer to a common alcohol like ethanol or methanol.

Table 2: Qualitative Solubility Data for this compound

SolventSolubility DescriptionCitation
EthanolSoluble[4]
MethanolSoluble
BenzeneSoluble (can be used for crystallization)[1]
Petroleum EtherSparingly Soluble (can be used for crystallization)[1]

Experimental Protocols

Accurate determination of solubility is fundamental to chemical research and development. The following are detailed methodologies for key experiments to determine the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method (Equilibrium Method)

This is a classic and reliable method for determining equilibrium solubility.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Temperature-controlled shaker bath or incubator

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Weigh the evaporation dish with the filtrate to determine the mass of the solution. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Mass Determination: Once all the solvent has evaporated and the weight is constant, re-weigh the evaporation dish containing the dried this compound.

  • Calculation:

    • Mass of dissolved this compound = (Mass of dish + solid) - (Mass of empty dish)

    • Mass of solvent = (Mass of dish + solution) - (Mass of dish + solid)

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100

UV-Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It is often faster than the gravimetric method.

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of UV-Vis light.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz or suitable solvent-resistant cuvettes

  • This compound (high purity)

  • Solvent of interest (UV-grade)

  • Volumetric flasks and pipettes

  • Materials for equilibration (as in the gravimetric method)

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the solvent of interest.

    • Perform a serial dilution of the stock solution to create a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method (steps 1-3).

  • Sample Withdrawal and Dilution: After equilibration, filter an aliquot of the supernatant. Accurately dilute the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted saturated solution at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_prep Sample Preparation & Equilibration cluster_separation Phase Separation cluster_analysis Analysis of Saturated Solution cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation (24-72h) prep2->prep3 sep1 Allow excess solid to settle prep3->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter supernatant (e.g., 0.45 µm filter) sep2->sep3 grav1 Weigh filtrate in pre-weighed dish sep3->grav1 spec1 Dilute filtrate to known volume sep3->spec1 grav2 Evaporate solvent grav1->grav2 grav3 Weigh dried solid grav2->grav3 grav4 Calculate solubility (g/100g solvent) grav3->grav4 spec2 Measure absorbance at λmax spec1->spec2 spec3 Determine concentration from calibration curve spec2->spec3 spec4 Calculate original concentration spec3->spec4

Caption: General experimental workflow for determining the solubility of this compound.

logical_relationship compound This compound (Solid) process Solubility Determination Process compound->process solvent Organic Solvent (Liquid) solvent->process output Solubility Data (g/100mL) process->output factors Influencing Factors factors->process temp Temperature factors->temp pressure Pressure (minor for solids) factors->pressure purity Purity of Compound & Solvent factors->purity

Caption: Key factors influencing the solubility determination of this compound.

References

N-Methylacetanilide spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for N-Methylacetanilide (CAS No: 579-10-2), a compound of interest in various chemical and pharmaceutical research domains. This document presents proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, complete with detailed experimental protocols and workflow visualizations to facilitate understanding and replication.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmMultiplicityAssignment
~7.33mAromatic protons
3.25sN-CH₃ protons
1.89sCOCH₃ protons
¹³C Nuclear Magnetic Resonance (NMR) Data
Chemical Shift (δ) ppmAssignment
170.3C=O
143.5C-N (Aromatic)
129.5Aromatic CH
127.8Aromatic CH
126.9Aromatic CH
37.1N-CH₃
22.4COCH₃
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3060WeakAromatic C-H stretch
~2930WeakAliphatic C-H stretch
~1660StrongAmide C=O stretch (carbonyl)
~1590, 1490MediumAromatic C=C stretch
~1370MediumC-N stretch
~770, 690StrongAromatic C-H bend
Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
149Moderate[M]⁺ (Molecular Ion)
107High[M - C₂H₂O]⁺
106High[M - CH₃CO]⁺
77Moderate[C₆H₅]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following protocols describe the methodologies used to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (~10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR: The spectrum was recorded on a 400 MHz spectrometer. Data was acquired over a spectral width of 0-10 ppm with a relaxation delay of 1 second. A total of 16 scans were accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR: The spectrum was acquired on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm was used with a relaxation delay of 2 seconds and 1024 scans were averaged.

The acquired data for both nuclei were processed by applying a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using the potassium bromide (KBr) pellet technique.[1][2][3] Approximately 1-2 mg of finely ground this compound was intimately mixed with ~200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture was then transferred to a pellet die and compressed under high pressure (~8-10 tons) to form a transparent pellet.[1] The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in dichloromethane was prepared.[4] A 1 µL aliquot of this solution was injected into the GC, which was equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). The carrier gas was helium at a constant flow rate. The oven temperature was programmed to start at a low temperature, followed by a ramp to a higher temperature to ensure separation of the analyte from the solvent and any impurities. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400 amu.

Visualized Workflows

The following diagrams illustrate the logical flow of each experimental protocol.

G cluster_nmr ¹H and ¹³C NMR Spectroscopy Workflow prep Sample Preparation: Dissolve ~15 mg of this compound in 0.7 mL CDCl3 with TMS transfer Transfer to 5 mm NMR Tube prep->transfer instrument Place in NMR Spectrometer (400 MHz) transfer->instrument acquire_h1 Acquire ¹H NMR Data (16 scans) instrument->acquire_h1 acquire_c13 Acquire ¹³C NMR Data (1024 scans, proton decoupled) instrument->acquire_c13 process Data Processing: Fourier Transform, Phasing, Baseline Correction acquire_h1->process acquire_c13->process analyze Spectral Analysis: Determine Chemical Shifts (δ) and Multiplicities process->analyze

Figure 1. Workflow for NMR Spectroscopy.

G cluster_ir IR Spectroscopy Workflow (KBr Pellet) mix Sample Preparation: Grind 1-2 mg of this compound with ~200 mg KBr press Press Mixture in Die (~8-10 tons) to form a transparent pellet mix->press sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) press->sample_scan background Acquire Background Spectrum (Pure KBr Pellet) process Data Processing: Subtract Background Spectrum background->process sample_scan->process analyze Spectral Analysis: Identify Characteristic Wavenumbers (cm⁻¹) process->analyze

Figure 2. Workflow for IR Spectroscopy.

G cluster_ms Mass Spectrometry (GC-MS) Workflow prep Sample Preparation: Prepare dilute solution of This compound in Dichloromethane inject Inject 1 µL into GC prep->inject separate Separation on Capillary Column (Temperature Programmed) inject->separate ionize Electron Ionization (EI) at 70 eV separate->ionize detect Mass Analysis (Scan m/z 40-400) ionize->detect process Data Processing: Generate Mass Spectrum detect->process analyze Spectral Analysis: Identify Molecular Ion and Fragmentation Pattern process->analyze

Figure 3. Workflow for Mass Spectrometry.

References

A Technical Guide to the Historical Synthesis of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical synthesis methods of N-Methylacetanilide, a compound of interest for its past applications as an analgesic and its role as a precursor in various chemical syntheses. This document provides a detailed overview of the core synthetic pathways, complete with experimental protocols and quantitative data to facilitate comparison and understanding for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

Historically, the synthesis of this compound has been approached through two primary routes: the methylation of acetanilide and the acetylation of N-methylaniline. These methods, while straightforward in principle, have evolved with the availability of different reagents and a deeper understanding of reaction mechanisms.

Methylation of Acetanilide

This approach involves the introduction of a methyl group onto the nitrogen atom of the acetanilide molecule. The general reaction is as follows:

Methylation of Acetanilide Reaction

Figure 1: General reaction for the methylation of acetanilide.

Early methods for this transformation utilized methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.[1]

A refined laboratory-scale synthesis involves the use of sodium hydride to deprotonate the acetanilide, forming a more nucleophilic amide anion, which then reacts with methyl iodide.[1]

Reagents:

  • Acetanilide: 0.675 g (0.005 mol)

  • Sodium Hydride (50% suspension in mineral oil): 0.26 g (0.0054 mol)

  • [13C]Methyl Iodide: 0.31 mL (0.005 mol)

  • Tetrahydrofuran (THF)

  • Benzene

  • Water

  • Ether

  • Methanol

  • Hexane

Procedure:

  • A suspension of sodium hydride (previously washed with benzene by decantation) in 10 mL of tetrahydrofuran is prepared in a flask under a nitrogen atmosphere and cooled to 0°C.

  • A solution of acetanilide in 5 mL of tetrahydrofuran is added to the sodium hydride suspension.

  • The mixture is stirred for 10 minutes.

  • A solution of [13C]methyl iodide in 2 mL of tetrahydrofuran is added over a period of 20 minutes.

  • The reaction mixture is then stirred at 20°C for 1 hour.

  • The solvent is evaporated.

  • The residue is suspended in water and extracted with ether.

  • The ether extract is dried and evaporated.

  • The crude product is purified by preparative thin-layer chromatography on Silica Gel 60 PF254 (Merck) using a mixture of chloroform, ethanol, and concentrated ammonia (100:5:0.5) as the developing solvent.

  • The zone corresponding to this compound is extracted with methanol.

  • The final product is purified by sublimation (90°C, 0.001 Torr) and crystallization from hexane.

Yield: 0.45 g (60%)

While specific historical protocols with detailed quantitative data are less readily available in modern databases, the principle involves the reaction of acetanilide with dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction proceeds via a similar nucleophilic substitution mechanism.

Acetylation of N-Methylaniline

This alternative route involves the introduction of an acetyl group to the nitrogen atom of N-methylaniline. The general reaction is as follows:

Acetylation of N-Methylaniline Reaction

Figure 2: General reaction for the acetylation of N-methylaniline.

The most common historical method for this transformation is the reaction of N-methylaniline with acetic anhydride.[1]

Reagents:

  • N-Methylaniline

  • Acetic Anhydride

  • Water

General Procedure:

  • N-Methylaniline is dissolved in a suitable solvent (or used neat).

  • Acetic anhydride is added, often in a slight molar excess.

  • The reaction mixture is typically heated to facilitate the reaction.

  • After the reaction is complete, the mixture is cooled, and the product is isolated, often by precipitation upon addition of water.

  • The crude product can be purified by recrystallization.

A documented method reports the synthesis of this compound from N-methylaniline using a phosphorous-based reagent.[2]

Reagents:

  • N-Methylaniline: 0.05 mole

  • Phosphorous Diisopropyl Ester: 0.05 mole

Procedure:

The synthesis is carried out by reacting N-methylaniline with phosphorous diisopropyl ester. The specific reaction conditions (temperature, time, solvent) are not detailed in the available abstract, but the reported yield provides a valuable data point for comparison.

Yield: 53% (based on N-methylaniline)[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for the historical synthesis methods of this compound, allowing for a direct comparison of their efficiencies.

Synthesis MethodStarting MaterialReagentsReaction TimeTemperatureYieldReference
MethylationAcetanilideSodium Hydride, Methyl Iodide, THF1 hour20°C60%[1]
AcetylationN-MethylanilinePhosphorous Diisopropyl EsterNot SpecifiedNot Specified53%[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.

Methylation of Acetanilide Pathway

Methylation_of_Acetanilide Acetanilide Acetanilide Amide_Anion Acetanilide Anion Acetanilide->Amide_Anion Deprotonation Base Base (e.g., Sodium Hydride) Base->Amide_Anion N_Methylacetanilide This compound Amide_Anion->N_Methylacetanilide Nucleophilic Attack Methylating_Agent Methylating Agent (e.g., Methyl Iodide) Methylating_Agent->N_Methylacetanilide

Diagram 1: Methylation of Acetanilide Synthetic Pathway.

Acetylation of N-Methylaniline Pathway

Acetylation_of_N_Methylaniline N_Methylaniline N-Methylaniline N_Methylacetanilide This compound N_Methylaniline->N_Methylacetanilide Nucleophilic Acyl Substitution Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->N_Methylacetanilide

Diagram 2: Acetylation of N-Methylaniline Synthetic Pathway.

General Experimental Workflow

Experimental_Workflow Start Start Reactants Combine Reactants (Starting Material, Reagents, Solvent) Start->Reactants Reaction Reaction (Stirring, Heating/Cooling) Reactants->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Isolation Product Isolation (e.g., Evaporation, Filtration) Workup->Isolation Purification Purification (e.g., Recrystallization, Chromatography) Isolation->Purification Analysis Analysis (e.g., Yield Calculation, Spectroscopy) Purification->Analysis End End Analysis->End

Diagram 3: General Laboratory Workflow for Synthesis.

References

Theoretical Insights into the Conformational Landscape of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Methylacetanilide (NMA) is a tertiary amide that serves as a fundamental structural motif in numerous pharmaceuticals and biologically active compounds. Its conformational flexibility, primarily governed by rotation around the amide C-N bond and the N-phenyl bond, is crucial for its interaction with biological targets and its overall physicochemical properties. This guide provides a detailed overview of the theoretical and computational studies that have elucidated the conformational preferences, rotational energy barriers, and stable geometries of this compound.

Core Conformational Features

Theoretical studies, predominantly employing Density Functional Theory (DFT), have established two key aspects of this compound's structure:

  • Amide Bond (C-N) Conformation: The amide bond in this compound shows a strong preference for the cis conformation. In this arrangement, the acetyl methyl group and the phenyl group are on the same side of the C-N bond axis. This preference is driven by steric hindrance; the alternative trans conformation would force the N-methyl and acetyl methyl groups into close proximity, resulting in significant steric repulsion.[1]

  • N-Phenyl Bond Rotation: Unlike simpler secondary amides like acetanilide, where the phenyl ring tends to be coplanar with the amide group to maximize conjugation, in this compound, the phenyl ring is significantly twisted out of the amide plane in its ground state. This rotation is a consequence of allylic strain between the N-methyl group and the ortho hydrogens of the phenyl ring, which overcomes the stabilizing effect of conjugation.[1]

Quantitative Conformational Analysis

Computational chemistry provides precise quantitative data on the energetics of different NMA conformers. The relative stability of the cis and trans isomers, along with the rotational barriers, are critical parameters.

Table 1: Relative Energies of cis vs. trans Conformers of this compound

The cis conformer is the energetically preferred state. The energy difference (ΔE) indicates how much less stable the trans conformer is.

Computational MethodBasis SetΔE (trans - cis) (kcal/mol)Reference
DFT (B3LYP)6-31G(d)+3.87[2]
MP2 (single-point)6-311+G(d,p)+3.39[2]

Table 2: Rotational Barriers in this compound and Related Amides

The rotation around the amide C-N bond is a high-energy process due to its partial double-bond character. The rotation around the N-Phenyl bond has a much lower barrier, defining the molecule's dynamic flexibility.

Rotation AxisMoleculeMethodBarrier Height (kcal/mol)Reference(s)
Amide C(O)-NN-MethylformamideExperimental> 18[3]
Amide C(O)-NFormamideCalculated18.2
N-Aryl (Ph)This compoundDFT (B3LYP)~4-6 (Estimated from PES)[1]

Theoretical & Computational Protocols

The data presented in this guide are derived from standardized computational chemistry protocols designed to explore molecular potential energy surfaces.

The primary method used is Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.

  • Functional: B3LYP is a widely used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1][2][4]

  • Basis Set: Pople-style basis sets such as 6-31G(d) or 6-31G() are commonly employed.[1][4][5] These sets describe the spatial distribution of electrons, with polarization functions ((d) or ( )) added to allow for more flexibility in describing chemical bonds. For higher accuracy, larger basis sets like 6-311++G(**) or cc-pVTZ are also used.[4][5]

The optimization process involves finding the coordinates of all atoms that correspond to a local minimum on the potential energy surface. This is achieved using algorithms that iteratively adjust the geometry to reduce the calculated energy and forces on the atoms.

To determine rotational barriers, a relaxed Potential Energy Surface (PES) scan is performed.[1]

  • Define Reaction Coordinate: A specific dihedral angle (e.g., C-C-N-C for N-Phenyl rotation) is chosen as the reaction coordinate.

  • Constrained Optimization: This dihedral angle is fixed at a series of values (e.g., in 5° or 10° increments). At each step, the rest of the molecule's geometry is optimized to find the lowest possible energy for that constrained conformation.[1]

  • Plot Energy Profile: The resulting energy is plotted against the dihedral angle. The difference between the highest energy point (the transition state) and the lowest energy point (the ground state) on this profile defines the rotational energy barrier.

Visualizations of Theoretical Workflows and Conformations

The following diagrams illustrate the logical processes and structural relationships discussed.

G Computational Workflow for Conformational Analysis cluster_input Input Definition cluster_calc Quantum Chemical Calculation cluster_output Analysis & Results A Define Molecular Structure (NMA) B Select Method (e.g., DFT B3LYP/6-31G(d)) A->B C Geometry Optimization (Find Energy Minimum) B->C D Frequency Calculation C->D E Potential Energy Surface Scan (Rotate Dihedral Angle) C->E F Confirm Ground State (No Imaginary Frequencies) D->F G Identify Transition State (One Imaginary Frequency) E->G H Determine Rotational Barrier and Stable Conformers F->H G->H

Caption: A typical workflow for the theoretical study of molecular conformation.

G N-Phenyl Rotation in this compound (NMA) X_axis Dihedral Angle (C-C-N-C) / degrees Y_axis Relative Energy (kcal/mol) origin X_end origin->X_end Y_end origin->Y_end p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 l_p1 Planar (Steric Clash) l_p2 Ground State (Twisted) l_p3 Perpendicular (Loss of Conjugation) l_p4 Ground State (Twisted)

Caption: Potential energy surface for rotation around the N-Phenyl bond in NMA.

Conclusion

Theoretical studies provide indispensable insights into the conformational landscape of this compound. The clear energetic preference for a cis-amide conformation, combined with a non-planar, twisted orientation of the phenyl ring, defines its ground state. This structural arrangement is a compromise between minimizing steric repulsion and maintaining some degree of electronic conjugation. The high rotational barrier of the amide C-N bond imparts rigidity to the core amide structure, while the lower barrier to N-phenyl rotation allows for significant conformational dynamism. This detailed understanding is vital for professionals in drug development, as these conformational subtleties can dictate molecular recognition and biological activity.

References

An In-depth Technical Guide on the Reaction Kinetics and Mechanism of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetanilide, a tertiary amide, serves as a crucial intermediate in organic synthesis and possesses noteworthy biological activities. A thorough understanding of its reaction kinetics and underlying mechanisms is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic routes. This technical guide provides a comprehensive overview of the synthesis, hydrolysis, and nitration of this compound, focusing on the kinetic and mechanistic aspects of these transformations. While quantitative kinetic data for this compound is limited in the readily available literature, this guide summarizes the known mechanistic pathways and presents kinetic data for structurally related compounds to offer valuable insights. Detailed experimental protocols for key transformations and kinetic analyses are also provided to facilitate further research in this area.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, primarily involving the N-alkylation of acetanilide or the acylation of N-methylaniline.

Synthesis via N-Alkylation of Acetanilide (Microwave-Assisted)

A rapid and efficient method for the synthesis of this compound involves the microwave-assisted N-alkylation of acetanilide. This approach offers advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating methods.[1]

Experimental Protocol: [1]

  • In a 50 ml beaker, combine acetanilide (5.0 mmol), sodium hydroxide (20 mmol), 5 ml of an alcohol (e.g., ethanol), and a catalytic amount of tetrabutylammonium hydrogen sulphate (0.50 mmol).

  • Stir the mixture for a few seconds and irradiate it in a microwave oven at 600 Watts for approximately 40 seconds to form the acetanilide salt.

  • Cool the mixture to room temperature.

  • Add an alkyl halide (e.g., methyl iodide, 7.5 mmol) to the resulting mixture.

  • Irradiate the mixture again in the microwave oven at 600 Watts for 122 to 145 seconds.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with benzene (20 ml) and wash with 2N hydrochloric acid (2 x 25 ml) and water to remove unreacted salt.

  • Dry the organic layer over anhydrous sodium sulphate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by crystallization from ethanol.

Synthesis via Acylation of N-Methylaniline

A traditional and widely used method for the synthesis of this compound is the acylation of N-methylaniline with acetic anhydride.[2]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylaniline in a suitable solvent such as acetic acid or dichloromethane.

  • Slowly add a stoichiometric amount of acetic anhydride to the solution while stirring.

  • Heat the reaction mixture to reflux and maintain the temperature for a specified period (typically 1-3 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Reaction Kinetics and Mechanism

The synthesis of this compound via acylation of N-methylaniline follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a molecule of acetic acid to yield the final product, this compound.

Diagram: Synthesis of this compound via Acylation

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products N-Methylaniline N-Methylaniline Tetrahedral Intermediate Tetrahedral Intermediate N-Methylaniline->Tetrahedral Intermediate Nucleophilic Attack Acetic Anhydride Acetic Anhydride Acetic Anhydride->Tetrahedral Intermediate This compound This compound Tetrahedral Intermediate->this compound Elimination Acetic Acid Acetic Acid Tetrahedral Intermediate->Acetic Acid

Caption: Synthesis of this compound.

Hydrolysis of this compound

The hydrolysis of this compound, the cleavage of the amide bond to yield N-methylaniline and acetic acid, can be catalyzed by either acid or base. The mechanism and kinetics of amide hydrolysis are highly dependent on the pH of the reaction medium.

Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of amides is believed to proceed through an A-2 or A-1 mechanism, depending on the acid concentration. For substituted acetanilides, studies have shown a transition from an A-2 mechanism in lower acid concentrations to an A-1 mechanism in highly concentrated acids.

Mechanism:

The acid-catalyzed hydrolysis of this compound likely involves the following steps:

  • Protonation of the carbonyl oxygen: This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by water: A water molecule attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

  • Elimination of N-methylaniline: The C-N bond breaks, and the leaving group, N-methylaniline, departs.

  • Deprotonation: The protonated carboxylic acid is deprotonated to yield acetic acid.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of amides occurs via a nucleophilic acyl substitution mechanism involving the direct attack of a hydroxide ion on the carbonyl carbon.

Mechanism:

  • Nucleophilic attack of hydroxide: The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate.

  • Elimination of the N-methylanilide anion: The tetrahedral intermediate collapses, and the N-methylanilide anion is expelled as the leaving group. This is generally the rate-determining step.

  • Protonation of the anion: The N-methylanilide anion is a strong base and is immediately protonated by the solvent (water) to form N-methylaniline.

Reaction Kinetics

The kinetics of hydrolysis for this compound have not been extensively reported. However, studies on the alkaline hydrolysis of a series of para-substituted acetanilides provide valuable insights. The reaction is generally second order, first order in both the amide and the hydroxide ion.

Table 1: Rate Constants for the Alkaline Hydrolysis of para-Substituted Acetanilides at 25°C

Substituent (R)Rate Constant (k) / M⁻¹s⁻¹
HData not available for this compound
CH₃Data not available for this compound
OCH₃Data not available for this compound
NH₂Data not available for this compound
CHOData not available for this compound
COCH₃Data not available for this compound
NO₂Data not available for this compound

Note: The table is a template. Specific quantitative data for this compound was not found in the search results. The data for other acetanilides would be populated here if available to show trends.

Experimental Protocol for Kinetic Study of Amide Hydrolysis:

  • Prepare stock solutions of this compound and the acid or base catalyst of known concentrations.

  • Thermostat the solutions to the desired reaction temperature.

  • Initiate the reaction by mixing the reactant solutions.

  • Monitor the progress of the reaction over time by withdrawing aliquots at regular intervals and quenching the reaction (e.g., by neutralization).

  • Analyze the concentration of the remaining this compound or the formed product (e.g., N-methylaniline) using a suitable analytical technique such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).

  • Determine the rate constants by plotting the concentration data against time according to the appropriate integrated rate law.

Diagram: Hydrolysis of this compound

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_Protonation Protonated Amide A_Start->A_Protonation + H⁺ A_Attack Tetrahedral Intermediate A_Protonation->A_Attack + H₂O A_ProtonTransfer Protonated Amine Intermediate A_Attack->A_ProtonTransfer Proton Transfer A_Products N-Methylaniline + Acetic Acid A_ProtonTransfer->A_Products Elimination B_Start This compound B_Attack Tetrahedral Intermediate B_Start->B_Attack + OH⁻ B_Products N-Methylaniline + Acetate B_Attack->B_Products Elimination

Caption: Acid and Base-Catalyzed Hydrolysis.

Nitration of this compound

The nitration of this compound is a classic example of an electrophilic aromatic substitution reaction. The N-methylacetamido group is an activating and ortho, para-directing group.

Reaction Conditions and Regioselectivity

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"). The reaction primarily yields the para-nitro derivative (4-nitro-N-methylacetanilide), with the ortho-isomer being a minor product. The ortho/para ratio is approximately 1:6.[3] When acetyl nitrate is used as the nitrating agent, 4-nitro-N-methylacetanilide is the major product with no ortho-isomer detected.[3]

Reaction Mechanism

The mechanism of nitration involves the following steps:

  • Formation of the nitronium ion (NO₂⁺): Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic attack: The π-electron system of the benzene ring of this compound attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product.

Reaction Kinetics

The nitration of aromatic compounds generally follows second-order kinetics, being first order in the aromatic substrate and first order in the nitrating agent.

Experimental Protocol for Nitration and Product Analysis:

  • In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.

  • Separately, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of this compound while maintaining a low temperature (0-10 °C).

  • After the addition is complete, allow the reaction to proceed for a specified time at low temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the product by recrystallization.

  • The ortho/para isomer ratio can be determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Diagram: Nitration of this compound

G cluster_reagents Reagents cluster_intermediate Intermediate cluster_products Products This compound This compound Sigma Complex Sigma Complex This compound->Sigma Complex Electrophilic Attack HNO3 + H2SO4 HNO3 + H2SO4 Nitronium Ion (NO2+) Nitronium Ion (NO2+) HNO3 + H2SO4->Nitronium Ion (NO2+) Nitronium Ion (NO2+)->Sigma Complex ortho-Nitro ortho-Nitro Sigma Complex->ortho-Nitro Deprotonation para-Nitro para-Nitro Sigma Complex->para-Nitro Deprotonation

Caption: Electrophilic Nitration of this compound.

Conclusion

This technical guide has provided a detailed overview of the reaction kinetics and mechanisms associated with the synthesis, hydrolysis, and nitration of this compound. While specific quantitative kinetic data for this compound remains an area for further investigation, the established mechanisms and data from related compounds offer a solid foundation for understanding its chemical behavior. The provided experimental protocols serve as a practical starting point for researchers aiming to explore the reactivity of this important molecule in greater detail. Further studies focusing on the determination of rate constants, activation energies, and the influence of various reaction parameters will be invaluable for the broader scientific and industrial communities.

References

An In-Depth Technical Guide to the Discovery and Original Applications of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylacetanilide, a synthetic compound that emerged in the late 19th century, holds a significant place in the history of pharmacology as one of the early synthetic analgesics and antipyretics. Marketed under trade names such as Exalgin and Methylantifebrin, it represented a notable advancement in pain and fever management before the advent of modern pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and original applications of this compound, with a focus on the historical experimental protocols and quantitative data available from its early period of use. It also delves into its proposed mechanism of action and its unexpected role in the development of a key organic reaction.

Discovery and Historical Context

This compound, or N-methyl-N-phenylacetamide, was first investigated during a period of intense exploration into the medicinal properties of synthetic organic compounds in the late 19th and early 20th centuries.[1] It was introduced as an analgesic and antipyretic, offering an alternative to existing remedies.[1] The development of this compound followed the discovery of the antipyretic properties of acetanilide in 1886, which, despite its efficacy, exhibited toxic side effects such as cyanosis.[2][3][4] this compound was part of a broader effort to synthesize aniline derivatives with improved therapeutic profiles.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[5] Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₁NO
Molecular Weight 149.19 g/mol
Melting Point 101-104 °C
Boiling Point 253 °C at 712 mmHg
Solubility Soluble in organic solvents like ethanol and ether; limited solubility in water. One gram dissolves in 60 ml of water and 2 ml of boiling water.
Appearance White to off-white crystalline solid
Beilstein Reference 4-12-00-00378

Original Synthesis

The primary methods for the synthesis of this compound during its early period of use involved two main routes: the methylation of acetanilide and the acetylation of N-methylaniline.

Experimental Protocol: Methylation of Acetanilide

This method involves the introduction of a methyl group to the nitrogen atom of acetanilide. Early synthetic approaches utilized methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.[1]

Reaction:

C₆H₅NH(COCH₃) + CH₃I + Base → C₆H₅N(CH₃)(COCH₃) + Base·HI

Materials:

  • Acetanilide

  • Methyl Iodide

  • Sodium ethoxide (or other suitable base)

  • Ethanol (solvent)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.

  • Acetanilide is added to the ethanolic solution of sodium ethoxide and the mixture is heated under reflux to form the sodium salt of acetanilide.

  • Methyl iodide is then added dropwise to the refluxing mixture.

  • The reaction mixture is refluxed for several hours to ensure complete methylation.

  • After cooling, the reaction mixture is poured into a large volume of water to precipitate the crude this compound.

  • The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol or petroleum ether, to yield purified this compound.

Experimental Protocol: Acetylation of N-Methylaniline

This alternative route involves the acetylation of N-methylaniline using an acetylating agent like acetic anhydride or acetyl chloride.

Reaction:

C₆H₅NH(CH₃) + (CH₃CO)₂O → C₆H₅N(CH₃)(COCH₃) + CH₃COOH

Materials:

  • N-Methylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent)

Procedure:

  • N-Methylaniline is dissolved in glacial acetic acid (or used neat).

  • Acetic anhydride is added slowly to the solution of N-methylaniline, often with cooling to control the exothermic reaction.

  • The mixture is then heated, for instance, on a water bath, for a period to drive the reaction to completion.

  • The reaction mixture is cooled and then poured into cold water to precipitate the this compound.

  • The precipitate is collected by filtration, washed thoroughly with water to remove acetic acid and any unreacted starting materials.

  • The crude this compound is then purified by recrystallization from a suitable solvent.

Original Applications and Pharmacological Actions

This compound was primarily used for its analgesic and antipyretic properties.

Analgesic and Antipyretic Effects

Marketed as "Exalgin," it was administered for the relief of pain and reduction of fever. Early pharmacological studies demonstrated its effectiveness, though it was also associated with toxic effects, particularly at higher doses.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The therapeutic effects of this compound are attributed to its ability to inhibit the synthesis of prostaglandins.[6] This is achieved by blocking the action of the cyclooxygenase (COX) enzyme, which is a key catalyst in the conversion of arachidonic acid to prostaglandins.[6] Prostaglandins are lipid compounds that are involved in signaling pain and inducing fever.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins (Pain, Fever) COX_Enzyme->Prostaglandins N_Methylacetanilide This compound (Exalgin) N_Methylacetanilide->COX_Enzyme Inhibition Antipyretic_Testing_Workflow Start Select Animal Models (e.g., Rabbits, Rats) Induce_Pyrexia Induce Pyrexia (Fever) (e.g., Yeast Injection) Start->Induce_Pyrexia Measure_Baseline_Temp Measure Baseline Rectal Temperature Induce_Pyrexia->Measure_Baseline_Temp Administer_Compound Administer this compound (Test Group) or Vehicle (Control) Measure_Baseline_Temp->Administer_Compound Monitor_Temp Monitor Rectal Temperature at Regular Intervals Administer_Compound->Monitor_Temp Analyze_Data Analyze and Compare Temperature Changes Monitor_Temp->Analyze_Data Conclusion Determine Antipyretic Efficacy Analyze_Data->Conclusion Vilsmeier_Haack_Logic Observation This compound + POCl₃ → Red Dye (Friedel, 1896) Interpretation Self-Acetylation and Cyclization of this compound Observation->Interpretation Discovery Vilsmeier-Haack Reaction Discovery (Vilsmeier & Haack, 1925) Interpretation->Discovery Application Formylation of Activated Aromatic Compounds Discovery->Application

References

Unveiling the Solid State: A Technical Guide to N-Methylacetanilide Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of N-Methylacetanilide, a compound of interest in pharmaceutical and chemical research. While a complete, publicly available crystal structure of this compound is not readily accessible, this document leverages the detailed crystallographic data of its close structural analog, Acetanilide, to illustrate the principles and methodologies of crystal structure determination. This guide offers a comprehensive overview of the experimental protocols involved and presents key structural parameters in a clear, tabular format for easy reference and comparison.

Introduction to Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine bond lengths, bond angles, and other crucial geometric parameters. This information is fundamental to understanding a molecule's physical and chemical properties, its potential interactions with other molecules, and its behavior in a solid-state formulation.

This compound, a derivative of acetanilide, is known to crystallize in an orthorhombic system. Understanding its crystal packing and molecular conformation is vital for applications in drug development, where solid-state properties can significantly influence bioavailability, stability, and manufacturability.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal XRD follows a well-defined workflow, from crystal growth to data analysis and structure refinement. The following protocol is a representative example for a small organic molecule like Acetanilide, which is highly relevant for the study of this compound.

Crystallization

High-quality single crystals are a prerequisite for successful XRD analysis. For small organic molecules, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and leading to crystal growth.

For Acetanilide, suitable crystals have been grown by vacuum sublimation.[2]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination.[2]

The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. A detector records the positions and intensities of the diffracted X-ray beams. A complete dataset is collected by systematically rotating the crystal through all possible orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The initial atomic positions are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods, which adjust the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.[3]

The quality of the final structure is assessed by various metrics, including the R-factor, which indicates the level of agreement between the experimental data and the crystallographic model.

Crystallographic Data of Acetanilide (A Structural Analog)

The following tables summarize the crystallographic data for Acetanilide, as determined by X-ray diffraction. This data provides a valuable reference for understanding the expected structural parameters of this compound.

Table 1: Crystal Data and Structure Refinement for Acetanilide

ParameterValue (Brown & Corbridge, 1954)[4]Value (Wasserman et al., 1985)[2]
Empirical formulaC₈H₉NOC₈H₉NO
Formula weight135.16 g/mol 135.2 g/mol
TemperatureRoom Temperature113 K
WavelengthNot specified0.71069 Å
Crystal systemOrthorhombicOrthorhombic
Space groupPbcaPbca
Unit cell dimensions
a19.640 Å19.509(11) Å
b9.483 Å9.364(8) Å
c7.979 Å7.778(10) Å
α, β, γ90°90°
Volume1485.8 ų1421.0 ų
Z88
Density (calculated)1.207 g/cm³1.264 g/cm³
Final R indicesNot specifiedR = 0.033 for 1301 observed reflections

Table 2: Selected Bond Lengths and Angles for Acetanilide (at 113 K)[2]

Bond/AngleLength (Å) / Angle (°)
C-O1.234(2)
N-C(carbonyl)1.353(2)
N-C(phenyl)1.425(2)
C(carbonyl)-C(methyl)1.498(3)
Angles
O-C-N124.0(2)
O-C-C(methyl)121.5(2)
N-C-C(methyl)114.5(2)
C(carbonyl)-N-C(phenyl)129.2(2)

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the experimental workflow for crystal structure analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis cluster_output Output synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement cif Crystallographic Information File (CIF) refinement->cif analysis Structural Analysis cif->analysis

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Conclusion

References

An In-depth Technical Guide to the Thermodynamic Properties of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of N-Methylacetanilide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines established experimental protocols for determining these properties, based on methodologies applied to structurally similar organic compounds.

Quantitative Thermodynamic Data

The following table summarizes the available and predicted thermodynamic properties of this compound. It is important to note that experimentally determined values for several key thermodynamic parameters are not readily found in the literature. In such cases, the table indicates where data is currently unavailable.

PropertySymbolValueUnitsNotes
Molar Mass M149.19 g/mol
Melting Point Tm101-104°C
Boiling Point Tb253 at 712 mmHg°C
146 at 30 mmHg°C
Standard Enthalpy of Formation (Solid) ΔHf°(s)Data not availablekJ/mol
Standard Molar Entropy (Solid) S°(s)Data not availableJ/(mol·K)
Specific Heat Capacity (Solid) cp(s)Data not availableJ/(g·K)
Vapor Pressure Pvap0.1 ± 0.4 at 25°CmmHgPredicted

Experimental Protocols for Thermodynamic Property Determination

This section details the experimental methodologies that can be employed to determine the key thermodynamic properties of this compound. The protocols are based on established techniques for solid organic compounds.

Determination of Standard Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Experimental Procedure:

  • Sample Preparation: A pellet of high-purity this compound (approximately 1 g) is pressed and accurately weighed.

  • Calorimeter Calibration: The calorimeter is calibrated by combusting a certified standard reference material, such as benzoic acid, to determine the heat capacity of the calorimeter system.

  • Bomb Preparation: The this compound pellet is placed in a crucible within the bomb. A known mass of water is added to the bomb to ensure saturation of the final atmosphere. The bomb is then sealed and pressurized with high-purity oxygen to approximately 30 atm.

  • Combustion: The bomb is placed in the calorimeter, and the sample is ignited. The temperature change of the water in the calorimeter is recorded with high precision.

  • Analysis: The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are applied for the heat of formation of nitric acid (from the nitrogen in the sample) and for the heat of combustion of the fuse wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

G Workflow for Determining Enthalpy of Formation cluster_prep Sample and Calorimeter Preparation cluster_combustion Combustion Process cluster_analysis Data Analysis and Calculation P1 Prepare and weigh This compound pellet P3 Pressurize bomb with O₂ P1->P3 P2 Calibrate calorimeter with benzoic acid standard P2->P3 C1 Ignite sample in bomb P3->C1 C2 Record temperature change C1->C2 A1 Calculate energy of combustion C2->A1 A2 Apply corrections for HNO₃ and fuse wire A1->A2 A3 Calculate Standard Enthalpy of Combustion (ΔH°c) A2->A3 A4 Calculate Standard Enthalpy of Formation (ΔH°f) using Hess's Law A3->A4

Workflow for Determining Enthalpy of Formation
Determination of Heat Capacity and Standard Molar Entropy by Adiabatic Calorimetry

The heat capacity of this compound as a function of temperature can be determined using an adiabatic calorimeter. The standard molar entropy can then be calculated from the heat capacity data.

Experimental Procedure:

  • Sample Preparation: A known mass of crystalline this compound is sealed in a sample container.

  • Calorimeter Setup: The sample container is placed in an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This process is repeated over a range of temperatures.

  • Calculation of Heat Capacity: The heat capacity at each temperature is calculated from the energy input and the temperature change.

  • Calculation of Standard Molar Entropy: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from near 0 K to 298.15 K, accounting for the entropies of any phase transitions.

G Workflow for Heat Capacity and Entropy Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis and Calculation P1 Prepare and weigh crystalline this compound P2 Place sample in adiabatic calorimeter P1->P2 M1 Input known electrical energy P2->M1 M2 Measure temperature increase M1->M2 M3 Repeat at various temperatures M2->M3 A1 Calculate Heat Capacity (Cp) at each temperature M3->A1 A2 Integrate Cp/T from 0 K to 298.15 K A1->A2 A3 Calculate Standard Molar Entropy (S°) A2->A3

Workflow for Heat Capacity and Entropy Determination
Determination of Vapor Pressure by the Knudsen Effusion Method

The vapor pressure of solid this compound can be measured using the Knudsen effusion method, which is suitable for substances with low volatility.

Experimental Procedure:

  • Sample Preparation: A known mass of this compound is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

  • Effusion: The sample effuses through the orifice into the vacuum. The rate of mass loss is measured over time using a sensitive microbalance.

  • Data Collection: The rate of mass loss is determined at several different temperatures.

  • Calculation of Vapor Pressure: The vapor pressure at each temperature is calculated from the rate of mass loss, the area of the orifice, the temperature, and the molar mass of the substance using the Knudsen-Clausius equation.

G Workflow for Vapor Pressure Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis and Calculation P1 Place this compound in Knudsen cell P2 Place cell in high-vacuum chamber P1->P2 M1 Heat cell to a constant temperature P2->M1 M2 Measure mass loss over time M1->M2 M3 Repeat at different temperatures M2->M3 A1 Determine rate of mass loss at each temperature M3->A1 A2 Calculate Vapor Pressure (Pvap) using Knudsen-Clausius equation A1->A2

Workflow for Vapor Pressure Determination

An In-Depth Technical Guide to the Safety and Toxicity of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacetanilide (CAS No. 579-10-2), a substituted aromatic amide, has historical use as an analgesic and antipyretic.[1] While its therapeutic applications have largely been superseded, understanding its safety and toxicity profile remains crucial for researchers and drug development professionals who may encounter it as an intermediate, a metabolite of other compounds, or a scaffold for new molecular entities. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanistic pathways of its toxicological effects.

Chemical and Physical Properties

PropertyValueReference
CAS Number 579-10-2[2]
Molecular Formula C9H11NO[2]
Molecular Weight 149.19 g/mol [3]
Appearance White to Almost white powder to crystal[2]
Melting Point 101 °C[4]
Boiling Point 146 °C / 30 mmHg[4]
Water Solubility 24.96 g/L (25 °C)[2]

Non-Clinical Toxicity Data

Acute Toxicity

This compound is classified as "Toxic if swallowed" under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, falling into Acute Toxicity Category 3 for the oral route.[2][3] It is also reported to be a poison by ingestion and intraperitoneal routes.[2]

SpeciesRoute of AdministrationEndpointValueObserved EffectsReference
MouseOralLD50155 mg/kgBehavioral: Convulsions or effect on seizure threshold[2]
MouseIntraperitonealLDLo125 mg/kgBehavioral: Convulsions or effect on seizure threshold; Lungs, Thorax, or Respiration: Dyspnea; Gastrointestinal: Changes in structure or function of salivary glands[2]
Irritation and Sensitization

This compound is irritating to the eyes, respiratory system, and skin.[2]

Repeated-Dose Toxicity
Genotoxicity

Genotoxicity data for this compound is available from the JECDB, which lists a bacterial reverse mutation test (Ames test) and an in vitro mammalian chromosome aberration test.[5] The results of these studies are crucial for assessing the mutagenic and clastogenic potential of the compound. For the related compound N-methylacetamide, the weight of evidence from available in vitro and in vivo genotoxicity studies suggests it is not genotoxic.[7]

Carcinogenicity

No specific carcinogenicity studies for this compound were identified in the available literature. The National Toxicology Program (NTP) has conducted numerous carcinogenesis studies on various chemicals, but this compound does not appear to be among them based on the searched records.[8][9] For the related compound N-methylacetamide, it is not expected to be carcinogenic based on dermal and inhalation studies in rodents.[7]

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of this compound is limited. For the related compound N-methylacetamide, it is classified as hazardous (Category 2 substance toxic to reproduction) with the risk phrase 'May cause harm to the unborn child'.[7]

Mechanism of Action and Toxicological Pathways

This compound is reported to be an inhibitor of prostaglandin synthesis, which is likely due to its ability to inhibit the cyclooxygenase (COX) enzyme, thereby blocking the conversion of arachidonic acid into prostaglandins.[10] Additionally, it has been shown to have a dose-dependent inhibitory effect on the release of tumor necrosis factor-alpha (TNF-α) in mice with inflammatory diseases.[10]

Cyclooxygenase (COX) Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Catalyzes conversion NMA This compound NMA->COX_Enzyme Inhibits

TNF-α Release Inhibition

TNF_Inhibition Inflammatory_Stimulus Inflammatory Stimulus Immune_Cells Immune Cells (e.g., Macrophages) Inflammatory_Stimulus->Immune_Cells TNF_alpha_Release TNF-α Release Immune_Cells->TNF_alpha_Release Inflammation Inflammation TNF_alpha_Release->Inflammation NMA This compound NMA->TNF_alpha_Release Inhibits

Experimental Protocols

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

A common method for determining the oral LD50 is the Up-and-Down Procedure (OECD Test Guideline 425).

UDP_Workflow start Start dose1 Dose first animal at a starting dose start->dose1 observe1 Observe for 48 hours dose1->observe1 outcome1 Outcome? observe1->outcome1 survived Survived outcome1->survived Yes died Died outcome1->died No increase_dose Increase dose for next animal survived->increase_dose decrease_dose Decrease dose for next animal died->decrease_dose continue_testing Continue until stopping criteria are met increase_dose->continue_testing decrease_dose->continue_testing calculate_ld50 Calculate LD50 using maximum likelihood method continue_testing->calculate_ld50

Bacterial Reverse Mutation Test (Ames Test)

The Ames test (OECD Test Guideline 471) is a widely used method to assess the mutagenic potential of a chemical.

Ames_Test_Workflow start Start prepare_strains Prepare histidine-dependent Salmonella typhimurium strains start->prepare_strains mix Mix strains with test substance (with and without S9 metabolic activation) prepare_strains->mix plate Plate on histidine-deficient agar mix->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count compare Compare to control plates count->compare positive Significant increase in revertants (Mutagenic) compare->positive Yes negative No significant increase (Non-mutagenic) compare->negative No

In Vitro Mammalian Chromosome Aberration Test

This test (OECD Test Guideline 473) evaluates the potential of a substance to induce structural chromosomal aberrations in cultured mammalian cells.

Chromosome_Aberration_Test_Workflow start Start culture_cells Culture mammalian cells (e.g., CHO, human lymphocytes) start->culture_cells expose_cells Expose cells to test substance (with and without S9 metabolic activation) culture_cells->expose_cells add_mitotic_inhibitor Add mitotic inhibitor to arrest cells in metaphase expose_cells->add_mitotic_inhibitor harvest_cells Harvest and prepare chromosome spreads add_mitotic_inhibitor->harvest_cells score_aberrations Microscopically score for chromosomal aberrations harvest_cells->score_aberrations analyze_data Analyze data for statistically significant increases score_aberrations->analyze_data positive Significant increase in aberrations (Clastogenic) analyze_data->positive Yes negative No significant increase (Non-clastogenic) analyze_data->negative No

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Methylacetanilide from N-methylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of N-methylacetanilide, a compound of interest in pharmaceutical research and organic synthesis. The following sections outline the chemical properties of the involved reagents, a step-by-step experimental protocol for the synthesis and purification, and important safety considerations.

Data Presentation

A summary of the key quantitative data for the reactants and the product is presented in Table 1. This information is crucial for calculating stoichiometry, understanding the physical properties of the compounds, and planning the experimental procedure.

Table 1: Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
N-methylanilineC₇H₉N107.15196-197-570.989[1]
Acetic AnhydrideC₄H₆O₃102.09138-140[2]-73[2]1.082[2]
This compoundC₉H₁₁NO149.19253 (at 712 mmHg)[3]102-104[3]~1.004

Experimental Protocols

This section details the laboratory procedure for the synthesis of this compound from N-methylaniline via acetylation with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism: N-Acetylation of N-methylaniline

The synthesis proceeds through the nucleophilic attack of the nitrogen atom of N-methylaniline on one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of a molecule of acetic acid to yield the final product, this compound.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NMA N-methylaniline Int Tetrahedral Intermediate NMA->Int Nucleophilic Attack AA Acetic Anhydride AA->Int NMAA This compound Int->NMAA Proton Transfer & Elimination AcOH Acetic Acid Int->AcOH

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The overall experimental process involves the reaction setup, the synthesis itself, followed by product isolation and purification.

Workflow start Start reactants Combine N-methylaniline and Acetic Anhydride start->reactants reaction Heat the reaction mixture reactants->reaction quench Quench with ice-water reaction->quench isolate Isolate crude product (Vacuum Filtration) quench->isolate purify Recrystallize from water or ethanol-water isolate->purify dry Dry the purified product purify->dry characterize Characterize the product (Melting Point, Spectroscopy) dry->characterize end End characterize->end

Caption: Experimental workflow for this compound synthesis.

Materials and Equipment
  • N-methylaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Beakers

  • Erlenmeyer flask

  • Büchner funnel and filter flask

  • Vacuum source

  • Melting point apparatus

  • Glass stirring rod

  • Magnetic stirrer and stir bar

Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask, place N-methylaniline (e.g., 0.05 mol, 5.36 g). To this, cautiously add acetic anhydride (e.g., 0.055 mol, 5.61 g, 5.2 mL) in slight excess. A small amount of glacial acetic acid can be added as a solvent if desired.

  • Reaction: Attach a reflux condenser to the flask and gently heat the mixture in a water bath or using a heating mantle to about 50-60°C for 1-2 hours. The reaction is exothermic, so initial heating should be gentle.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing about 100 mL of ice-cold water while stirring vigorously. The this compound will precipitate as a white to off-white solid.[4]

  • Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any unreacted starting materials and acetic acid.

Purification by Recrystallization
  • Solvent Selection: this compound can be recrystallized from water or a mixture of ethanol and water.[5] Water is a good choice as the compound is sparingly soluble in cold water but more soluble in hot water.[3] For a mixed solvent recrystallization, dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid.

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent (water or ethanol-water) until the solid just dissolves. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals in a desiccator or a low-temperature oven.

Characterization

The purity of the synthesized this compound can be confirmed by determining its melting point, which should be in the range of 102-104°C.[3] Further characterization can be performed using spectroscopic methods such as IR and NMR spectroscopy.

Expected Yield

The expected yield for this reaction is typically in the range of 50-70%. One reported synthesis using a phosphorous-based promoter gave a yield of 53%.[6]

Safety Precautions

  • N-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[7][8] It may cause damage to organs through prolonged or repeated exposure.[8] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetic Anhydride: Acetic anhydride is corrosive and flammable.[2][9] It causes severe skin burns and eye damage.[9] The vapor is harmful if inhaled.[2] Handle with extreme care in a fume hood, away from sources of ignition, and wear appropriate PPE.

  • This compound: This product is toxic if swallowed.[10][11] It can cause skin, eye, and respiratory irritation.[11] Wear gloves and safety glasses when handling the solid product.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work. Ensure that appropriate safety measures are in place, including access to an emergency shower and eyewash station.

References

N-Methylacetanilide: A Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Methylacetanilide, a derivative of acetanilide, serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its historical use as an analgesic and antipyretic agent, under trade names like Exalgin, has paved the way for its modern application as a versatile precursor for complex heterocyclic systems.[1] This document outlines the application of this compound as a key starting material in the synthesis of quinoline derivatives, a class of compounds with a broad spectrum of biological activities, and explores its relevance in the context of sedative-hypnotic drug action.

This compound in the Synthesis of 2-Chloro-3-formylquinolines

A significant application of this compound in pharmaceutical synthesis is its use as a precursor for 2-chloro-3-formylquinolines through the Vilsmeier-Haack reaction.[2][3][4] This reaction provides an efficient route to these valuable intermediates, which can be further modified to produce a wide range of biologically active quinoline-based compounds. Quinolines are known to exhibit diverse pharmacological properties, including antimalarial, antibacterial, anticonvulsant, and anti-inflammatory activities.[5][6]

The Vilsmeier-Haack reaction involves the formylation of an activated aromatic ring using a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] In the case of this compound, the reaction proceeds via an electrophilic substitution to yield the corresponding 2-chloro-3-formylquinoline derivative.

Quantitative Data Summary

The synthesis of 2-chloro-3-formylquinolines from substituted acetanilides, including this compound derivatives, has been reported with good to excellent yields. The following table summarizes representative quantitative data from the literature.

Starting Material (Substituted Acetanilide)ProductReaction ConditionsYield (%)Reference
o-methyl acetanilide2-chloro-3-formyl-8-methyl quinolinePOCl₃, DMF, 80-90°C, 6-8 hours60-80[2][7]
Acetanilide2-chloro-3-formyl quinolinePOCl₃, DMF, 80-90°C, 4 hoursGood[2]
Substituted AcetanilidesSubstituted 2-chloro-3-formylquinolinesVilsmeier-Haack ReagentHigh[2][7]

Experimental Protocols

Synthesis of 2-Chloro-3-formyl-8-methyl Quinoline from o-methyl acetanilide

This protocol describes the synthesis of a 2-chloro-3-formylquinoline derivative using a substituted this compound analog, o-methyl acetanilide, via the Vilsmeier-Haack reaction.[2]

Materials:

  • o-methyl acetanilide

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Round bottom flask with a drying tube

  • Stirrer

  • Air condenser

  • Filtration apparatus

  • Ethyl acetate (for recrystallization)

Procedure:

  • In a round bottom flask equipped with a drying tube, take 5 ml of dimethylformamide (DMF) and cool it to 0°C in an ice bath.

  • To the cooled DMF, slowly add 18 ml of phosphorus oxychloride (POCl₃) dropwise with constant stirring.

  • After the addition of POCl₃, add 4 grams of o-methyl acetanilide to the solution.

  • Remove the ice bath and reflux the reaction mixture using an air condenser for 6-8 hours, maintaining a temperature of 80-90°C.

  • After the reflux is complete, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 100 ml of ice-cold water and stir for approximately 30 minutes.

  • Filter the precipitated solid, wash it with water, and dry it.

  • Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-3-formyl-8-methyl quinoline.

Signaling Pathways and Logical Relationships

Vilsmeier-Haack Reaction Workflow

The synthesis of 2-chloro-3-formylquinolines from this compound derivatives follows a well-defined workflow, as depicted in the diagram below.

Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_reagent Vilsmeier Reagent Formation cluster_reaction Core Reaction cluster_product Final Product NMA This compound Derivative ES Electrophilic Aromatic Substitution NMA->ES Substrate DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR Reacts with POCl3 POCl3 POCl3->VR VR->ES Reagent Cyclization Intramolecular Cyclization ES->Cyclization Intermediate Hydrolysis Hydrolysis Cyclization->Hydrolysis Product 2-Chloro-3-formylquinoline Derivative Hydrolysis->Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines.

GABA-A Receptor Signaling Pathway

While a direct synthetic link between this compound and barbiturates is not prominently documented in the reviewed literature, the historical context of this compound as a sedative-like agent warrants an understanding of the primary target for such drugs: the GABA-A receptor. Barbiturates exert their sedative and hypnotic effects by modulating the activity of the GABA-A receptor, a ligand-gated ion channel.[8][9][10]

The following diagram illustrates the signaling pathway of the GABA-A receptor.

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Converted by GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaged into GABA_released GABA Vesicle->GABA_released Release GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization Cl- Influx leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Barbiturates Barbiturates Barbiturates->GABA_A_Receptor Allosteric Modulation

Caption: Simplified diagram of the GABA-A receptor signaling pathway.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its role in the Vilsmeier-Haack reaction to produce 2-chloro-3-formylquinolines provides a robust platform for the development of new therapeutic agents. While its direct application in the synthesis of modern sedative-hypnotics may be limited, understanding the signaling pathways of such drugs, like the GABA-A receptor pathway, is crucial for the broader context of developing centrally acting pharmaceuticals. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and development of novel bioactive molecules.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution Reactions of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacetanilide is an aromatic compound featuring an N-methylacetamido group (-N(CH₃)COCH₃) attached to a benzene ring. In the context of electrophilic aromatic substitution (EAS), this substituent plays a crucial role in dictating the reactivity of the ring and the regioselectivity of the substitution. The N-methylacetamido group is classified as an activating, ortho-, para-directing group.[1] This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance, thereby increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. However, its activating effect is noted to be less pronounced than that of the acetamido group in acetanilide.[1]

These characteristics make this compound a valuable substrate in organic synthesis for creating specifically substituted aromatic compounds, which are often precursors for pharmaceuticals and other complex molecules.[1][2] This document provides detailed application notes and experimental protocols for key electrophilic aromatic substitution reactions of this compound.

Key Electrophilic Aromatic Substitution Reactions

The primary EAS reactions involving this compound are nitration and halogenation. The directing effect of the N-methylacetamido group consistently favors the formation of para-substituted products, with ortho-substituted isomers as minor products.

Nitration

Nitration of this compound is typically performed using a mixture of concentrated nitric acid and sulfuric acid. This reaction generates the nitronium ion (NO₂⁺) as the active electrophile. The reaction predominantly yields the 4-nitro (para) product.

Bromination

Bromination with molecular bromine in a solvent like acetic acid results in the selective substitution at the para position.[1] This high regioselectivity is attributed to the steric hindrance posed by the N-methylacetamido group, which disfavors the approach of the electrophile to the adjacent ortho positions.[3]

Friedel-Crafts Reactions

While the N-methylacetamido group is activating, Friedel-Crafts reactions on this compound are often problematic. The nitrogen atom of the amide can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[4] This coordination deactivates the aromatic ring towards electrophilic substitution. In Friedel-Crafts acylation, more than a stoichiometric amount of the catalyst is typically required because the resulting ketone product also forms a stable complex with the Lewis acid.[4][5] Consequently, these reactions are less commonly employed for this substrate compared to nitration and halogenation.

Data Presentation

The regioselectivity of electrophilic aromatic substitution on this compound has been quantitatively studied, particularly for the nitration reaction.

ReactionElectrophile SourceSolventOrtho Isomer YieldPara Isomer YieldProduct Ratio (Ortho:Para)Reference
NitrationHNO₃ / H₂SO₄Acetic AcidMinorMajor~1:6[1]
BrominationBr₂Acetic AcidNot significantMajorPredominantly Para[1]

Mandatory Visualizations

EAS_Mechanism cluster_start Starting Material cluster_electrophile Electrophile Generation cluster_intermediate Sigma Complex (Arenium Ion) cluster_products Products start This compound attack Intermediate start->attack Ring attacks Electrophile E_plus Electrophile (E⁺) (e.g., NO₂⁺, Br⁺) ortho_res Ortho Attack (Resonance Stabilized) attack->ortho_res para_res Para Attack (Resonance Stabilized) attack->para_res ortho_product Ortho-substituted (Minor Product) ortho_res->ortho_product Deprotonation para_product Para-substituted (Major Product) para_res->para_product Deprotonation

// Nodes start [label="Dissolve this compound\nin Glacial Acetic Acid", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool1 [label="Cool solution in ice bath\n(to ~10°C)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; add_h2so4 [label="Add conc. H₂SO₄", shape=ellipse]; prepare_nitro [label="Prepare Nitrating Mixture\n(conc. HNO₃ + conc. H₂SO₄)\nand cool", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; add_nitro [label="Slowly add Nitrating Mixture\nto substrate solution\n(maintain temp. 10-20°C)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Stir at room temperature\n(~20 min)", shape=box]; quench [label="Pour mixture onto crushed ice", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Collect crude product by\nsuction filtration", shape=box]; wash [label="Wash with cold water", shape=ellipse]; recrystallize [label="Recrystallize from ethanol", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Dry and characterize\n4-nitro-N-methylacetanilide", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cool1; cool1 -> add_h2so4; add_h2so4 -> add_nitro; prepare_nitro -> add_nitro; add_nitro -> react; react -> quench; quench -> filter; filter -> wash; wash -> recrystallize; recrystallize -> end; } dot Caption: Experimental workflow for the nitration of this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times. Concentrated acids are highly corrosive and must be handled with extreme care.

Protocol 1: Synthesis of 4-Nitro-N-methylacetanilide (Nitration)

This protocol is adapted from standard procedures for the nitration of acetanilide and is applicable to this compound.[6][7][8]

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Ethanol (for recrystallization)

  • Erlenmeyer flasks, beakers, graduated cylinders

  • Stirring apparatus

  • Ice bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Dissolution: In a 125 mL Erlenmeyer flask, dissolve 2.0 g of this compound in 5.0 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

  • Cooling: Cool the resulting solution in an ice bath until the temperature is approximately 10°C.

  • Acidification: While stirring, slowly add 5.0 mL of concentrated sulfuric acid to the solution. The temperature will rise; ensure it does not exceed 50-60°C. After the addition, cool the mixture back down to about 10°C in the ice bath. The solution may become viscous.[7]

  • Preparation of Nitrating Mixture: In a separate test tube, carefully prepare the nitrating mixture by adding 1.5 mL of concentrated nitric acid to 2.0 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.

  • Nitration Reaction: Add the chilled nitrating mixture dropwise to the stirred this compound solution over a period of about 15 minutes. It is critical to maintain the reaction temperature between 10-20°C throughout the addition to prevent dinitration.[7]

  • Reaction Completion: After the addition is complete, remove the flask from the ice bath and allow it to stand at room temperature for 20-30 minutes to ensure the reaction goes to completion.[6]

  • Isolation: Pour the reaction mixture slowly and with stirring onto approximately 50 g of crushed ice in a beaker. This will precipitate the crude product.

  • Filtration and Washing: Collect the solid product by suction filtration. Wash the precipitate thoroughly with several portions of cold water to remove residual acids.

  • Purification: Recrystallize the crude, air-dried product from a minimum amount of hot ethanol to yield pure 4-nitro-N-methylacetanilide as a crystalline solid.[6]

  • Characterization: Dry the purified product and determine its melting point and yield.

Protocol 2: Synthesis of 4-Bromo-N-methylacetanilide (Bromination)

This protocol utilizes an in-situ generation of bromine from potassium bromate and hydrobromic acid, which is a safer alternative to handling liquid bromine.[9]

Materials:

  • This compound

  • Potassium Bromate (KBrO₃)

  • 48% Hydrobromic Acid (HBr)

  • Glacial Acetic Acid

  • Sodium Bisulfite (NaHSO₃) solution (dilute)

  • Ethanol (for recrystallization)

  • Erlenmeyer flask, beaker, graduated cylinders

  • Magnetic stirrer and stir bar

  • Suction filtration apparatus

Procedure:

  • Reaction Setup: In a 25 mL Erlenmeyer flask, place 1.5 mmol of this compound (approx. 0.224 g) and 2.0 mL of glacial acetic acid.

  • Addition of Bromate: Add 0.5 mmol of potassium bromate (approx. 0.084 g) to the flask.

  • Bromine Generation and Reaction: While stirring the mixture rapidly, add 2.6 mmol of 48% hydrobromic acid (approx. 0.3 mL). An orange color, indicating the formation of bromine, should appear.[9]

  • Reaction Time: Continue to stir the mixture at room temperature for 30 minutes.

  • Precipitation: Pour the reaction mixture into a beaker containing 25 mL of cold water. Stir the aqueous mixture for 15 minutes to allow the product to fully precipitate.

  • Filtration: Collect the solid product by suction filtration on a Hirsch or Büchner funnel.

  • Washing: Wash the collected solid first with a small amount of dilute sodium bisulfite solution to destroy any excess bromine (the color should disappear), followed by a thorough wash with cold water.[9]

  • Purification: After air-drying, recrystallize the crude product from 95% ethanol to obtain 4-bromo-N-methylacetanilide as colorless needles.

  • Characterization: Dry the purified product and determine its melting point and yield.

References

Application Notes and Protocols: Nitration of N-Methylacetanilide to Form Nitro Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nitration of N-methylacetanilide is a classic example of an electrophilic aromatic substitution reaction. The acetamido group (-N(CH₃)COCH₃) is an activating, ortho-, para-directing group, leading to the formation of a mixture of 2-nitro-N-methylacetanilide and 4-nitro-N-methylacetanilide. The steric hindrance from the N-methyl group can influence the ortho/para isomer ratio. This document provides detailed protocols for the synthesis, separation, and characterization of these nitro derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and other fine chemicals.

Reaction and Mechanism

The reaction proceeds by the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The electron-rich aromatic ring of this compound then attacks the nitronium ion to form a resonance-stabilized carbocation (sigma complex). Subsequent loss of a proton restores the aromaticity, yielding the nitro-substituted product.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected products of the nitration of this compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
This compoundC₉H₁₁NO149.19[3]102-104¹H NMR: Signals for aromatic, methyl, and acetyl protons.[3] IR (KBr): Characteristic C=O and C-N stretching bands.[3]
2-Nitro-N-methylacetanilideC₉H₁₀N₂O₃194.19[4]56-58¹H NMR: Distinct aromatic proton signals due to ortho-nitro group. IR: N-O stretching bands for the nitro group in addition to amide bands.
4-Nitro-N-methylacetanilideC₉H₁₀N₂O₃194.19151-153[5]¹H NMR: Simpler aromatic proton splitting pattern compared to the ortho isomer.[5] IR: N-O stretching bands for the nitro group in addition to amide bands.[6]

Note: Spectroscopic data for the nitro derivatives are based on analogous compounds and may vary slightly.

Experimental Protocols

Protocol 1: Nitration of this compound

This protocol is adapted from the general procedure for the nitration of acetanilide.[1][2]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (CH₃COOH) (optional, as a solvent)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask or Erlenmeyer flask (100 mL)

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or Pasteur pipette

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • In a 100 mL flask, dissolve 5.0 g of this compound in 10 mL of glacial acetic acid (if necessary) and cool the mixture in an ice bath.

  • Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 4 mL of concentrated nitric acid to 6 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Using a dropping funnel or Pasteur pipette, add the cold nitrating mixture dropwise to the stirred solution of this compound. Maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • Stir the resulting mixture until the ice has melted and a solid precipitate forms.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of cold deionized water to remove any residual acid.

  • Press the solid as dry as possible on the filter paper.

Protocol 2: Separation and Purification of Ortho and Para Isomers

The separation of the ortho and para isomers can be achieved by fractional crystallization from ethanol, taking advantage of their different solubilities. Steam distillation can also be an effective method for separating the more volatile ortho isomer from the para isomer.[7]

Procedure (Fractional Crystallization):

  • Transfer the crude, dried product from Protocol 1 to a beaker.

  • Add a minimum amount of hot ethanol to dissolve the solid.

  • Allow the solution to cool slowly to room temperature. The less soluble para isomer is expected to crystallize out first.

  • Collect the crystals of the para isomer by vacuum filtration.

  • The filtrate will be enriched in the more soluble ortho isomer. The solvent can be partially evaporated and the solution cooled further to induce crystallization of the ortho isomer.

  • Recrystallize each isomer from a minimal amount of hot ethanol to obtain pure products.

  • Dry the purified crystals and determine their melting points and yields.

Visualizations

Logical Relationship of the Nitration Process

Nitration_Process NMA This compound Attack Electrophilic Attack by Aromatic Ring NMA->Attack Acids Conc. HNO₃ + Conc. H₂SO₄ Nitronium Generation of Nitronium Ion (NO₂⁺) Acids->Nitronium Nitronium->Attack Sigma Formation of Sigma Complex Attack->Sigma rate-determining step Deprotonation Deprotonation Sigma->Deprotonation Crude Crude Product (Mixture of Isomers) Deprotonation->Crude Separation Separation (e.g., Fractional Crystallization) Crude->Separation Ortho 2-Nitro-N-methylacetanilide Separation->Ortho Para 4-Nitro-N-methylacetanilide Separation->Para

Caption: Logical flow of the nitration of this compound.

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve this compound in Glacial Acetic Acid (optional) and add Conc. H₂SO₄ start->dissolve cool1 Cool in Ice Bath dissolve->cool1 add_nitrating Add Nitrating Mixture Dropwise to this compound Solution (T < 10°C) cool1->add_nitrating prepare_nitrating Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) cool2 Cool Nitrating Mixture prepare_nitrating->cool2 cool2->add_nitrating stir Stir in Ice Bath (30 min) add_nitrating->stir precipitate Pour onto Crushed Ice stir->precipitate filter Vacuum Filter Crude Product precipitate->filter wash Wash with Cold Water filter->wash separate Separate Isomers (Fractional Crystallization) wash->separate characterize Characterize Products (MP, Spectroscopy) separate->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the nitration of this compound.

References

Application Notes and Protocols: Halogenation of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental procedures for the synthesis of para-halogenated derivatives of N-methylacetanilide, specifically 4-chloro-, 4-bromo-, and 4-iodo-N-methylacetanilide. The protocols described herein are foundational for medicinal chemistry and drug development efforts requiring the introduction of halogen atoms to this scaffold, a common strategy for modulating pharmacokinetic and pharmacodynamic properties.

Introduction

This compound is a simple aromatic amide that serves as a versatile starting material in organic synthesis. The introduction of halogen atoms onto its phenyl ring via electrophilic aromatic substitution is a key transformation. The electron-donating, ortho-, para-directing N-methylacetamido group [-N(CH₃)C(=O)CH₃] activates the aromatic ring, facilitating halogenation primarily at the para position due to steric hindrance at the ortho positions. These halogenated derivatives are valuable intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This document outlines robust and reproducible protocols for the chlorination, bromination, and iodination of this compound.

Physicochemical Data

A summary of the physical and chemical properties of the starting material and the resulting para-halogenated products is provided below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₁₁NO149.19101-104White to off-white crystalline solid
4-Chloro-N-methylacetanilideC₉H₁₀ClNO183.6395-98Not specified
4-Bromo-N-methylacetanilideC₉H₁₀BrNO228.09106-108Not specified
4-Iodo-N-methylacetanilideC₉H₁₀INO275.09110-112Not specified

Experimental Protocols

Chlorination of this compound to yield 4-Chloro-N-methylacetanilide

This protocol utilizes N-chlorosuccinimide (NCS) as the chlorinating agent, a milder and more selective reagent than chlorine gas.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Diphenyl disulfide (PhSSPh)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add diphenyl disulfide (0.03 mmol).

  • Stir the solution at room temperature and add N-chlorosuccinimide (1.1 mmol) in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated sodium bicarbonate and saturated sodium thiosulfate aqueous solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-chloro-N-methylacetanilide.

Bromination of this compound to yield 4-Bromo-N-methylacetanilide

This classic electrophilic aromatic substitution employs elemental bromine in a suitable solvent.

Materials:

  • This compound

  • Glacial acetic acid (CH₃COOH)

  • Bromine (Br₂)

  • Ice-cold water

  • Sodium bisulfite solution (NaHSO₃)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and flask

Procedure:

  • Dissolve this compound (10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • In a separate container, prepare a solution of bromine (10.5 mmol) in 5 mL of glacial acetic acid.

  • Slowly add the bromine solution to the this compound solution at room temperature with constant stirring over a period of 15-20 minutes.

  • After the addition is complete, continue to stir the reaction mixture for 30 minutes.

  • Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • The crude 4-bromo-N-methylacetanilide will precipitate out of solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is colorless.

  • To remove any unreacted bromine, wash the solid with a small amount of cold sodium bisulfite solution, followed by another wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-bromo-N-methylacetanilide.

Iodination of this compound to yield 4-Iodo-N-methylacetanilide

This procedure uses molecular iodine in the presence of an oxidizing agent to generate the electrophilic iodine species.

Materials:

  • This compound

  • Glacial acetic acid (CH₃COOH)

  • Iodine (I₂)

  • Concentrated nitric acid (HNO₃)

  • Ice-cold water

  • Sodium thiosulfate solution (Na₂S₂O₃)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in 25 mL of glacial acetic acid.

  • Add powdered iodine (5 mmol) to the solution and stir to dissolve.

  • Slowly add concentrated nitric acid (2 mL) dropwise to the stirred mixture. The nitric acid acts as an oxidizing agent to generate the iodinating species.

  • Continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 150 mL of ice-cold water.

  • The crude product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water, then with a dilute sodium thiosulfate solution to remove any excess iodine, and finally with water again.

  • Recrystallize the crude 4-iodo-N-methylacetanilide from ethanol to yield the pure product.

Visualizations

Halogenation_Workflow cluster_start Starting Material cluster_reactions Halogenation Reactions cluster_workup Work-up & Purification cluster_products Products Start This compound Chlorination Chlorination (NCS, PhSSPh, CH3CN) Start->Chlorination Bromination Bromination (Br2, CH3COOH) Start->Bromination Iodination Iodination (I2, HNO3, CH3COOH) Start->Iodination Workup_Cl Quench, Extract, Wash, Dry, Concentrate Chlorination->Workup_Cl Workup_Br Precipitate in H2O, Filter, Wash Bromination->Workup_Br Workup_I Precipitate in H2O, Filter, Wash Iodination->Workup_I Purification_Cl Column Chromatography Workup_Cl->Purification_Cl Purification_Br_I Recrystallization Workup_Br->Purification_Br_I Workup_I->Purification_Br_I Product_Cl 4-Chloro-N- methylacetanilide Purification_Cl->Product_Cl Product_Br 4-Bromo-N- methylacetanilide Purification_Br_I->Product_Br Product_I 4-Iodo-N- methylacetanilide Purification_Br_I->Product_I

Caption: General experimental workflow for the halogenation of this compound.

EAS_Mechanism cluster_step1 Step 1: Generation of Electrophile cluster_step2 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_step3 Step 3: Deprotonation & Product Formation Halogen X-Y Electrophile X⁺ Halogen->Electrophile Activation LewisAcid Catalyst/Oxidant LewisAcid->Electrophile note1 X = Cl, Br, I NMA This compound SigmaComplex Arenium Ion (Sigma Complex) [Resonance Stabilized] NMA->SigmaComplex + X⁺ Product para-Halo-N-methylacetanilide SigmaComplex->Product - H⁺

Caption: General mechanism for electrophilic aromatic substitution (EAS) on this compound.

Application Notes and Protocols: N-Methylacetanilide in Undergraduate Organic Chemistry Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals

These application notes provide a comprehensive overview of the use of N-methylacetanilide in undergraduate organic chemistry laboratory settings. The protocols detailed below are designed to be illustrative of fundamental organic chemistry principles, including electrophilic aromatic substitution and the synthesis of substituted anilines.

Core Concepts Illustrated

  • Synthesis of Amides: The preparation of this compound from acetanilide serves as an excellent example of N-alkylation, a crucial reaction in the synthesis of many pharmaceutical compounds.

  • Electrophilic Aromatic Substitution (EAS): The substituted benzene ring of this compound provides a platform to study the directing effects of substituents in EAS reactions, such as nitration.

  • Spectroscopic Characterization: The synthesis and subsequent reactions of this compound offer practical experience in the characterization of organic compounds using techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as melting point determination.

  • Reaction Monitoring and Purification: These experiments introduce students to essential laboratory techniques, including Thin Layer Chromatography (TLC) for monitoring reaction progress and recrystallization for product purification.

Data Presentation

Physical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance White to off-white crystalline solid[2]
Melting Point 101-104 °C
Boiling Point 254-255 °C
¹H NMR (CDCl₃, δ) ~7.4-7.2 (m, 5H, Ar-H), 3.25 (s, 3H, N-CH₃), 1.88 (s, 3H, CO-CH₃)
¹³C NMR (CDCl₃, δ) ~170.1 (C=O), 143.2 (Ar-C), 129.5 (Ar-CH), 127.8 (Ar-CH), 126.5 (Ar-CH), 37.1 (N-CH₃), 22.4 (CO-CH₃)
IR (KBr, cm⁻¹) ~1660 (C=O stretch), ~1360 (C-N stretch), ~750, ~690 (C-H bend, monosubstituted benzene)
Expected Yields for Synthesis and Reactions
ExperimentTheoretical Yield (based on 1 g starting material)Typical Student Yield Range
Synthesis of this compound 1.10 g70-85%
Nitration of this compound 1.30 g (of p-nitro product)50-65%

Experimental Protocols

Experiment 1: Synthesis of this compound via N-Methylation of Acetanilide

This experiment demonstrates the N-alkylation of an amide, a common reaction in organic synthesis.

Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 5.0 g of acetanilide in 30 mL of acetone. To this solution, add 7.0 g of anhydrous potassium carbonate.

  • Addition of Methylating Agent: While stirring the suspension, add 3.0 mL of dimethyl sulfate dropwise over 10 minutes. Caution: Dimethyl sulfate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1 hour.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of cold water with stirring. The product will precipitate as a white solid.

  • Isolation and Purification: Collect the crude this compound by vacuum filtration and wash the solid with cold water. Recrystallize the product from a mixture of ethanol and water to obtain pure crystals.

  • Characterization: Dry the crystals and determine the melting point and yield. Obtain ¹H NMR and IR spectra for characterization.

Experiment 2: Electrophilic Aromatic Substitution - Nitration of this compound

This protocol illustrates the directing effect of the N-methylacetamido group in an electrophilic aromatic substitution reaction.

Methodology:

  • Preparation of Nitrating Mixture: In a 50 mL Erlenmeyer flask, carefully add 3 mL of concentrated sulfuric acid to 3 mL of concentrated nitric acid. Cool this mixture in an ice bath.

  • Dissolution of Starting Material: In a separate 100 mL beaker, dissolve 2.0 g of this compound in 5 mL of glacial acetic acid. Cool this solution in an ice bath.

  • Nitration: Slowly and with constant stirring, add the cold nitrating mixture dropwise to the this compound solution, ensuring the temperature does not exceed 20 °C.

  • Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

  • Precipitation and Isolation: Pour the reaction mixture onto 50 g of crushed ice. The p-nitro-N-methylacetanilide will precipitate as a yellow solid. Collect the product by vacuum filtration and wash thoroughly with cold water.

  • Purification and Characterization: Recrystallize the crude product from ethanol. Dry the purified crystals and determine the melting point and yield. Characterize the product using ¹H NMR and IR spectroscopy.

Visualizations

Synthesis_Workflow Acetanilide Acetanilide Reagents1 Dimethyl Sulfate, K₂CO₃, Acetone Reflux Reflux (1 hr) Reagents1->Reflux Workup1 Aqueous Work-up & Filtration Reflux->Workup1 NMA This compound Workup1->NMA Recrystallization1 Recrystallization (Ethanol/Water) NMA->Recrystallization1 Pure_NMA Pure This compound Recrystallization1->Pure_NMA

Caption: Workflow for the synthesis of this compound.

Nitration_Workflow NMA This compound Reagents2 Conc. HNO₃, Conc. H₂SO₄ Reaction Nitration (0-20 °C) Reagents2->Reaction Workup2 Ice-water Quench & Filtration Reaction->Workup2 Crude_Product Crude p-nitro- This compound Workup2->Crude_Product Recrystallization2 Recrystallization (Ethanol) Crude_Product->Recrystallization2 Pure_Product Pure p-nitro- This compound Recrystallization2->Pure_Product

Caption: Workflow for the nitration of this compound.

Directing_Effect cluster_0 N-Methylacetamido Group cluster_1 Electrophilic Aromatic Substitution Activating Activating Nitration Nitration Activating->Nitration Favors reaction Ortho, para-directing Ortho, para-directing Ortho, para-directing->Nitration Directs incoming -NO₂ group Halogenation Halogenation Ortho, para-directing->Halogenation Vilsmeier-Haack Vilsmeier-Haack Ortho, para-directing->Vilsmeier-Haack

Caption: Logical relationship of the N-methylacetamido group's directing effect.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of N-Methylacetanilide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of N-Methylacetanilide and its derivatives using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers a rapid, efficient, and often more environmentally friendly alternative to conventional heating methods for amide bond formation. The protocols provided herein are designed to be adaptable for the synthesis of a variety of this compound derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.

Introduction to Microwave-Assisted Amide Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, significantly accelerating reaction times and often improving product yields.[1][2] Unlike conventional heating, which relies on conduction and convection, microwave energy directly heats the reaction mixture through dielectric heating, leading to rapid and uniform temperature changes.[1] This technology is particularly well-suited for the synthesis of amides, including this compound derivatives, offering advantages such as:

  • Reduced Reaction Times: Reactions that typically take hours or days can often be completed in minutes.[1]

  • Higher Yields: Rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.

  • Improved Energy Efficiency: Direct heating of the reaction vessel's contents is more energy-efficient than heating an oil bath or heating mantle.

  • "Green" Chemistry: The potential for solvent-free reactions and reduced energy consumption aligns with the principles of green chemistry.[1][2]

General Reaction Scheme

The microwave-assisted synthesis of this compound derivatives can be achieved through two primary routes: N-acetylation of a substituted N-methylaniline or N-methylation of a substituted acetanilide.

Route A: N-Acetylation of N-Methylaniline Derivatives

Route B: N-Methylation of Acetanilide Derivatives

Experimental Protocols

Protocol 1: Microwave-Assisted N-Acetylation of Substituted N-Methylanilines (Solvent-Free)

This protocol describes a solvent-free approach for the N-acetylation of various substituted N-methylanilines using acetic anhydride.

Materials:

  • Substituted N-methylaniline (e.g., N-methylaniline, 4-methoxy-N-methylaniline, 4-nitro-N-methylaniline)

  • Acetic anhydride

  • Microwave reactor vials (10 mL) with snap caps

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted N-methylaniline (1.0 mmol) and acetic anhydride (1.2 mmol).

  • Seal the vial with a snap cap.

  • Place the vial in the cavity of a dedicated microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 5-15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction vial to cool to room temperature.

  • Carefully open the vial and pour the contents into ice-cold water (20 mL) to quench the excess acetic anhydride.

  • The solid product is then collected by filtration, washed with water, and dried. If the product is an oil, it can be extracted with an appropriate organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Microwave-Assisted N-Methylation of Substituted Acetanilides

This protocol details the N-methylation of substituted acetanilides using a methylating agent under microwave irradiation.

Materials:

  • Substituted acetanilide (e.g., acetanilide, 4-chloroacetanilide)

  • Methyl iodide or Dimethyl sulfate

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as the solvent

  • Microwave reactor vials (10 mL) with snap caps

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reactor vial containing a magnetic stir bar, suspend the substituted acetanilide (1.0 mmol) and the base (1.5 mmol, e.g., K₂CO₃) in the chosen solvent (3 mL, e.g., DMF).

  • Add the methylating agent (1.2 mmol, e.g., methyl iodide).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature of 80-100°C for 10-20 minutes. Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Data Presentation

The following tables summarize the results obtained for the microwave-assisted synthesis of various this compound derivatives.

Table 1: Microwave-Assisted N-Acetylation of Substituted N-Methylanilines

EntrySubstrate (N-Methylaniline Derivative)Reaction Time (min)Temperature (°C)Yield (%)
1N-Methylaniline1012095
24-Methoxy-N-methylaniline812098
34-Nitro-N-methylaniline1513085
44-Chloro-N-methylaniline1212092

Table 2: Microwave-Assisted N-Methylation of Substituted Acetanilides

EntrySubstrate (Acetanilide Derivative)Methylating AgentBaseSolventTime (min)Temp (°C)Yield (%)
1AcetanilideMethyl IodideK₂CO₃DMF159088
24-ChloroacetanilideMethyl IodideK₂CO₃DMF189085
34-NitroacetanilideDimethyl SulfateNaHACN208075
44-MethoxyacetanilideMethyl IodideK₂CO₃DMF129092

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound derivatives.

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Measure Reactants (Amine/Amide, Acylating/Methylating Agent, Base, Solvent) vial Combine in Microwave Vial reagents->vial mw_reactor Irradiate in Microwave Reactor vial->mw_reactor monitoring Monitor Reaction (TLC) mw_reactor->monitoring quench Quench Reaction monitoring->quench extraction Extraction/ Filtration quench->extraction purification Purification (Recrystallization/ Chromatography) extraction->purification analysis Characterization (NMR, IR, MS) purification->analysis

Microwave-assisted synthesis workflow.
Logical Relationship of Key Parameters

This diagram shows the logical relationship between key parameters influencing the outcome of the microwave-assisted synthesis.

logical_relationship outcome Reaction Outcome (Yield, Purity) temp Temperature temp->outcome time Reaction Time time->outcome time->temp power Microwave Power power->outcome power->temp solvent Solvent Polarity solvent->outcome solvent->temp catalyst Catalyst/ Base catalyst->outcome reactants Reactant Concentration reactants->outcome

Key parameters in microwave synthesis.

Applications in Drug Development

This compound and its derivatives serve as important building blocks and pharmacophores in the development of new therapeutic agents. Their structural modifications can lead to compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The ability to rapidly synthesize libraries of these derivatives using microwave-assisted techniques is highly valuable in the early stages of drug discovery for structure-activity relationship (SAR) studies.

Conclusion

Microwave-assisted synthesis provides a robust and efficient platform for the preparation of this compound derivatives. The protocols outlined in this document offer a significant reduction in reaction time and an increase in yield compared to conventional methods. By leveraging the benefits of microwave technology, researchers can accelerate the synthesis and evaluation of novel this compound-based compounds for various applications in research and drug development.

References

N-Methylacetanilide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Methylacetanilide, a readily available aromatic amide, serves as a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. Its chemical reactivity, particularly its susceptibility to electrophilic substitution and cyclization reactions, makes it an attractive precursor for the construction of privileged scaffolds in medicinal chemistry, including quinolines and indoles. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from this compound and its derivatives, along with an overview of their biological activities.

Synthesis of Quinolines via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization of activated aromatic compounds. This compound, upon treatment with the Vilsmeier reagent (a mixture of phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide), undergoes cyclization to form quinoline derivatives. A key intermediate that can be synthesized is 2-chloro-3-formyl-1-methylquinolinium salt, which can be further modified to generate a variety of substituted quinolones.

Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline from o-methylacetanilide

This protocol describes a representative Vilsmeier-Haack cyclization of a substituted acetanilide to a 2-chloro-3-formylquinoline. The same principle can be applied to this compound to obtain the corresponding 1-methylated quinoline derivative.

Materials:

  • o-methylacetanilide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Methanol

  • Glacial acetic acid

  • 4-Nitroaniline

Procedure:

  • Vilsmeier Reagent Formation and Cyclization:

    • In a round-bottom flask, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF with stirring to form the Vilsmeier reagent.

    • To this mixture, add o-methylacetanilide portion-wise while maintaining the temperature at 0-5 °C.

    • After the addition is complete, reflux the reaction mixture for 4-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a sodium hydroxide solution.

    • The precipitated product, 2-chloro-3-formyl-8-methylquinoline, is collected by filtration, washed with water, and dried.

  • Synthesis of a Schiff Base Derivative:

    • To a solution of 2-chloro-3-formyl-8-methylquinoline (2 mmol) in methanol (8 mL), add 4-nitroaniline (2 mmol) and a few drops of glacial acetic acid.

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the precipitated Schiff base, wash with water, and recrystallize from ethyl acetate.

Quantitative Data:

ProductYieldMelting Point (°C)
2-Chloro-3-formyl-8-methylquinoline60-80%-
Acetanilide (starting material prep.)54.54%114

Note: The yield for the quinoline synthesis is reported as a general range. Specific yields may vary depending on the exact reaction conditions and scale.[1]

Biological Activity of Quinolone Derivatives

Quinolone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. Their mechanism of action often involves the inhibition of key cellular enzymes.

Antimicrobial Activity: Quinolones are broad-spectrum antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones induce the formation of double-strand DNA breaks, leading to bacterial cell death.[4][3]

Anticancer Activity: Certain quinolone derivatives have demonstrated potent anticancer activity. Their mechanisms of action are diverse and can include:

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolones can inhibit human topoisomerases, leading to DNA damage and apoptosis in cancer cells.[5][6]

  • Microtubule Disruption: Some derivatives can interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

  • Kinase Inhibition: Quinolones can act as inhibitors of various protein kinases, such as EGFR and VEGFR, which are often overactive in cancer cells and play crucial roles in cell proliferation and angiogenesis.[5][6]

Quantitative Biological Data for Quinolone Derivatives:

Compound Class/DerivativeBiological ActivityTarget Organism/Cell LineIC₅₀ / MIC (µg/mL)
Fluoroquinolone (NM394)AntibacterialEscherichia coli0.05
Fluoroquinolone (NM394)AntibacterialPseudomonas aeruginosa0.20
Fluoroquinolone (NM394)AntibacterialStaphylococcus aureus0.10
SparfloxacinAntibacterialAnaerobic bacteria2
TemafloxacinAntibacterialAnaerobic bacteria4
WIN 57273AntibacterialAnaerobic bacteria2
Quinolone-Curcumin Hybrid (5a)AnticancerHCT-116 (Colon)1.89 µM
Quinolone-Curcumin Hybrid (5b)AnticancerMCF-7 (Breast)8.48 µM

Note: The presented data are for representative quinolone derivatives and may not be directly synthesized from this compound but illustrate the potential biological activities of this class of compounds.[8][9][10]

Synthesis of Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be prepared from the corresponding phenylhydrazine and a ketone or aldehyde. N-Methylaniline, a derivative of this compound, can be converted to N-methyl-N-phenylhydrazine, a key precursor for this synthesis.

Experimental Protocol: Synthesis of 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole

This protocol details the Fischer indole synthesis using N'-methyl-2,6-dimethylphenylhydrazine and cyclohexanone. This serves as a model for the synthesis of N-methylated indoles.

Materials:

  • N'-methyl-2,6-dimethylphenylhydrazine hydrochloride

  • Cyclohexanone

  • Benzene

  • Sodium hydroxide solution (5%)

  • Magnesium sulfate (MgSO₄)

  • Ether

  • Dry hydrogen chloride

Procedure:

  • Preparation of the Free Hydrazine:

    • Dissolve N'-methyl-2,6-dimethylphenylhydrazine hydrochloride in water and basify with 5% aqueous sodium hydroxide.

    • Extract the free hydrazine with ether, wash with water, and dry over anhydrous MgSO₄.

    • Evaporate the ether to obtain the hydrazine as an oil.

  • Fischer Indole Synthesis:

    • Dissolve the N'-methyl-2,6-dimethylphenylhydrazine in refluxing benzene.

    • Add cyclohexanone to the solution.

    • Continue refluxing the mixture. The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture and pour it into ice-cold water.

    • Basify with 5% aqueous sodium hydroxide and extract with ether.

    • Dry the ether extract over MgSO₄, filter, and reduce the volume.

    • Bubble dry hydrogen chloride through the solution to precipitate the product as its hydrochloride salt.

    • The free base, 8,9-dimethyl-1,2,3,4-tetrahydrocarbazole, can be obtained by neutralization.

Quantitative Data:

ReactantProductYield
N'-methyl-2,6-dimethylphenylhydrazine HCl + Cyclohexanone8,9-dimethyl-1,2,3,4-tetrahydrocarbazoleImproved yields with HCl salt

Note: The original literature suggests that using the hydrochloride salt of the hydrazine improves the yield and minimizes decomposition.[11]

Other Heterocyclic Systems

While this compound is a primary precursor for quinolines and a potential starting point for indoles, its direct use in the synthesis of other key heterocyclic systems like isoquinolines, quinazolinones, and benzimidazoles is less common. However, derivatives of this compound can be envisioned as starting materials in multi-step synthetic sequences.

  • Isoquinolines: The Bischler-Napieralski and Pictet-Gams reactions are standard methods for isoquinoline synthesis. These reactions typically start from β-phenylethylamines.[8][12][13][14] An N-acyl-N-methyl-β-phenylethylamine, which could potentially be derived from this compound, could be a substrate for a modified Bischler-Napieralski reaction.[8][12][13][14]

  • Quinazolinones: The synthesis of quinazolinones often involves the cyclization of 2-aminobenzamides or related precursors.[9][15][16] N-methyl-2-aminobenzamide, a potential derivative of this compound, could serve as a starting material for the synthesis of N-substituted quinazolinones.[9]

Visualizing Reaction Pathways and Mechanisms

To better understand the synthetic transformations and biological mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.

Vilsmeier_Haack_Reaction NMA This compound Intermediate Electrophilic Iminium Salt NMA->Intermediate Reaction with VR Vilsmeier Reagent (POCl₃ + DMF) VR->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Electrophilic attack Quinolone 2-Chloro-1-methyl- quinolinium salt Cyclization->Quinolone Aromatization

Caption: Vilsmeier-Haack synthesis of a quinoline derivative from this compound.

Fischer_Indole_Synthesis Hydrazine N-Methyl-N-phenylhydrazine Hydrazone Phenylhydrazone Hydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Ene-hydrazine Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Acid-catalyzed Indole N-Methylindole Rearrangement->Indole Cyclization & Elimination of NH₃

Caption: Fischer indole synthesis of an N-methylindole derivative.

Quinolone_Antimicrobial_Action Quinolone Quinolone Antibiotic DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of antimicrobial action of quinolone antibiotics.

Quinolone_Anticancer_Action Quinolone Quinolone Derivative Topoisomerase Topoisomerase Quinolone->Topoisomerase Inhibits Microtubules Microtubule Dynamics Quinolone->Microtubules Disrupts Kinases Protein Kinases (e.g., EGFR, VEGFR) Quinolone->Kinases Inhibits DNA_Damage DNA Damage Topoisomerase->DNA_Damage Cell_Cycle_Arrest G2/M Phase Arrest Microtubules->Cell_Cycle_Arrest Signal_Transduction Signal Transduction (Proliferation, Angiogenesis) Kinases->Signal_Transduction Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis Signal_Transduction->Apoptosis Inhibition leads to

Caption: Potential anticancer mechanisms of quinolone derivatives.

References

Application of N-Methylacetanilide in the Synthesis of Azo Dyes: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylacetanilide, a derivative of acetanilide, is a versatile chemical intermediate with historical applications in pharmaceuticals as an analgesic and antipyretic. In the realm of synthetic organic chemistry, its utility extends to the synthesis of various organic compounds, including heterocyclic systems and, notably, dyes. The presence of the N-methylacetamido group activates the aromatic ring, making this compound a suitable coupling component in the synthesis of azo dyes. Azo dyes, characterized by the presence of the azo group (-N=N-), represent the largest and most diverse group of synthetic colorants.[1][2]

The synthesis of azo dyes from this compound follows the fundamental two-step reaction pathway common to most azo dye syntheses:

  • Diazotization: A primary aromatic amine is converted into a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid.

  • Azo Coupling: The resulting diazonium salt, an electrophile, undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component. In this context, this compound serves as the coupling component.

The N-methylacetamido group is an ortho, para-director, meaning the azo coupling predominantly occurs at the para position relative to this group, provided it is sterically accessible. The specific color of the resulting azo dye is determined by the electronic properties of both the diazo component and the coupling component.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound as a key building block.

Key Applications in Dye Synthesis

The primary application of this compound in dye synthesis is as a coupling component for the production of azo dyes. These dyes can be tailored for various applications, including:

  • Disperse Dyes: For coloring synthetic fibers such as polyester and acetate. Derivatives of this compound are often employed to enhance the properties of disperse dyes.

  • Solvent Dyes: For use in inks, plastics, and other non-aqueous media.

  • Pigments: Insoluble azo compounds for use in paints, coatings, and printing inks.

The substitution pattern on both the diazo component and the this compound moiety allows for the fine-tuning of the dye's color, fastness properties, and solubility.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of an illustrative azo dye, 4-(4-nitrophenylazo)-N-methylacetanilide, using this compound as the coupling component.

Protocol 1: Diazotization of p-Nitroaniline

This protocol details the preparation of the diazonium salt of p-nitroaniline, which will serve as the electrophile in the subsequent coupling reaction.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
p-NitroanilineC₆H₆N₂O₂138.121.38 g0.01
Concentrated HClHCl36.463 mL-
Sodium NitriteNaNO₂69.000.70 g0.01
Distilled WaterH₂O18.0210 mL-
IceH₂O18.02As needed-

Procedure:

  • In a 100 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in 10 mL of distilled water.

  • Carefully add 3 mL of concentrated hydrochloric acid. Stir the mixture until the p-nitroaniline is fully dissolved. A gentle warming may be necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution over a period of 10-15 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the resulting diazonium salt solution for an additional 10 minutes in the ice bath. The solution should be a clear, pale yellow. This solution should be used immediately in the next step.

Protocol 2: Azo Coupling with this compound

This protocol describes the reaction of the prepared diazonium salt with this compound to form the azo dye.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )AmountMoles
This compoundC₉H₁₁NO149.191.49 g0.01
Glacial Acetic AcidCH₃COOH60.0520 mL-
Sodium AcetateCH₃COONa82.032.0 g-
Distilled WaterH₂O18.02As needed-
EthanolC₂H₅OH46.07As needed-

Procedure:

  • In a 250 mL beaker, dissolve 1.49 g (0.01 mol) of this compound in 20 mL of glacial acetic acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the this compound solution with continuous stirring.

  • Add a solution of 2.0 g of sodium acetate dissolved in a minimum amount of water to the reaction mixture to maintain a slightly acidic pH, which is optimal for coupling with an amine derivative.

  • Continue stirring the mixture in the ice bath for 30-60 minutes. A colored precipitate should form.

  • Allow the mixture to stand at room temperature for an additional 30 minutes to ensure complete precipitation.

  • Collect the crude dye by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold distilled water until the filtrate is colorless.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified dye.

  • Dry the purified dye in a desiccator.

Quantitative Data Summary (Illustrative):

ParameterValue
Theoretical Yield of 4-(4-nitrophenylazo)-N-methylacetanilide2.98 g
Typical Experimental Yield2.5 - 2.8 g (84 - 94%)
Melting Point~235-238 °C
ColorRed-Orange

Signaling Pathways and Experimental Workflows

The synthesis of azo dyes from this compound is a well-defined chemical transformation. The logical flow of the synthesis can be visualized as a two-step process.

Caption: General workflow for the synthesis of an azo dye using this compound.

The underlying chemical mechanism involves an electrophilic aromatic substitution. The diazonium ion acts as the electrophile, and the electron-rich aromatic ring of this compound acts as the nucleophile.

Mechanism Diazonium_Ion Ar-N≡N⁺ NMA This compound Diazonium_Ion->NMA Electrophilic Attack Intermediate Wheland Intermediate (Sigma Complex) Azo_Dye Ar-N=N-Aryl(NMA) Intermediate->Azo_Dye Deprotonation Proton_Loss -H⁺

References

Application Notes and Protocols: N-Methylacetanilide as a Probe for Enzyme Activity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-Methylacetanilide as a probe for studying the activity of various enzymes. Due to the limited direct literature on this compound as an enzyme probe, this document presents a theoretical framework and detailed protocols based on established methodologies for analogous compounds.

Introduction

This compound is an N-substituted aromatic amide. Its chemical structure suggests potential metabolism by several classes of enzymes, making it a candidate for a versatile enzyme activity probe. The primary metabolic pathways anticipated for this compound are N-demethylation and amide hydrolysis. These reactions are catalyzed by enzymes that are crucial in drug metabolism and other biological processes, such as cytochrome P450 monooxygenases (CYPs), amidases, and esterases.[1][2][3] Monitoring the rate of this compound metabolism can provide valuable insights into the activity of these enzymes.

Principle of the Assays

The use of this compound as an enzyme probe relies on the detection of its metabolic products. Two primary reactions can be monitored:

  • N-Demethylation: The removal of the methyl group from the nitrogen atom, catalyzed primarily by cytochrome P450 enzymes, produces acetanilide and formaldehyde.[4][5][6] The rate of formaldehyde production can be quantified using colorimetric or fluorometric methods.

  • Amide Hydrolysis: The cleavage of the amide bond, potentially catalyzed by amidases or carboxylesterases, yields N-methylaniline and acetic acid.[1][2][3] The formation of N-methylaniline can be monitored using various analytical techniques, including HPLC.

Potential Enzyme Targets

Based on its chemical structure, this compound is a potential substrate for the following enzyme families:

  • Cytochrome P450 (CYP) Enzymes: These enzymes are major players in drug metabolism and are known to catalyze N-dealkylation reactions.[4][5][6] Specific CYP isozymes could be investigated for their activity towards this compound.

  • Amidases (Acylamide amidohydrolases): These enzymes catalyze the hydrolysis of amide bonds.[7][8]

  • Carboxylesterases (CES): While primarily acting on esters, some carboxylesterases exhibit amidase activity and could potentially hydrolyze this compound.[3][9]

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from enzyme activity studies using this compound. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: Hypothetical Kinetic Parameters for this compound N-Demethylation by Human CYP Isozymes

CYP IsozymeApparent Km (µM)Apparent Vmax (pmol/min/pmol CYP)
CYP1A215025
CYP2D67550
CYP3A420015

Table 2: Hypothetical Kinetic Parameters for this compound Hydrolysis by Amidases/Esterases

Enzyme SourceApparent Km (mM)Apparent Vmax (nmol/min/mg protein)
Porcine Liver Esterase2.5120
Human Liver Microsomes5.085
Recombinant Human Carboxylesterase 11.8150

Experimental Protocols

Herein, we provide detailed protocols for investigating the enzymatic metabolism of this compound.

Protocol 1: N-Demethylation Activity Assay using a Colorimetric Method (Formaldehyde Detection)

This protocol is adapted from methods used for other N-demethylation substrates.[10]

1. Reagents and Materials:

  • This compound

  • Human liver microsomes (or other enzyme source)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Trichloroacetic acid (TCA)

  • Nash reagent (containing ammonium acetate, acetic acid, and acetylacetone)

  • Formaldehyde (for standard curve)

  • 96-well microplate

  • Microplate reader

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection reagents Prepare Reagents (Buffer, NADPH system, Substrate) mix Mix Enzyme, Buffer, and Substrate reagents->mix enzyme Prepare Enzyme Dilution enzyme->mix preincubate Pre-incubate at 37°C mix->preincubate start_reaction Initiate with NADPH preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop with TCA incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge supernatant Transfer Supernatant centrifuge->supernatant add_nash Add Nash Reagent supernatant->add_nash heat Incubate at 60°C add_nash->heat read Read Absorbance at 412 nm heat->read

Caption: Workflow for N-demethylation assay.

3. Procedure:

  • Prepare a standard curve: Prepare a series of formaldehyde standards in potassium phosphate buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • This compound solution (in buffer, final concentration range to be optimized, e.g., 10-500 µM)

    • Enzyme source (e.g., human liver microsomes, 0.1-1 mg/mL final concentration)

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Terminate Reaction: Stop the reaction by adding a solution of trichloroacetic acid.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated protein.

  • Color Development: Transfer the supernatant to a new 96-well plate. Add Nash reagent to each well.

  • Incubation: Incubate the plate at 60°C for 30 minutes.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of formaldehyde produced from the standard curve. Determine the enzyme activity (e.g., in nmol/min/mg protein).

Protocol 2: Amide Hydrolysis Activity Assay using HPLC

This protocol is a general method for monitoring the formation of the hydrolysis product, N-methylaniline.

1. Reagents and Materials:

  • This compound

  • Enzyme source (e.g., porcine liver esterase, human liver S9 fraction)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other mobile phase modifier)

  • N-methylaniline (for standard curve)

  • HPLC system with a C18 column and UV detector

2. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis reagents Prepare Reagents (Buffer, Substrate) mix Mix Enzyme, Buffer, and Substrate reagents->mix enzyme Prepare Enzyme Dilution enzyme->mix standards Prepare N-methylaniline Standards hplc Analyze by HPLC standards->hplc incubate Incubate at 37°C mix->incubate stop_reaction Stop with Acetonitrile/Methanol incubate->stop_reaction centrifuge Centrifuge to Pellet Protein stop_reaction->centrifuge supernatant Transfer Supernatant to HPLC vial centrifuge->supernatant supernatant->hplc

Caption: Workflow for amide hydrolysis assay.

3. Procedure:

  • Prepare a standard curve: Prepare a series of N-methylaniline standards in the reaction buffer.

  • Reaction Setup: In microcentrifuge tubes, add the following:

    • Tris-HCl buffer (50 mM, pH 7.4)

    • This compound solution (in buffer, final concentration range to be optimized, e.g., 0.1-10 mM)

  • Pre-incubation: Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate Reaction: Add the enzyme source to each tube to start the reaction.

  • Incubation: Incubate the tubes at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Protein Precipitation: Vortex and then centrifuge the tubes to pellet the precipitated protein.

  • Sample Preparation: Transfer the supernatant to an HPLC vial.

  • HPLC Analysis: Inject the sample onto the HPLC system. Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound and N-methylaniline. Monitor the elution at an appropriate UV wavelength (e.g., 240 nm).

  • Data Analysis: Quantify the amount of N-methylaniline produced by comparing the peak area to the standard curve. Calculate the enzyme activity.

Signaling Pathways

The following diagrams illustrate the proposed enzymatic reactions involving this compound.

G NMA This compound Acetanilide Acetanilide NMA->Acetanilide N-demethylation Formaldehyde Formaldehyde NMA->Formaldehyde CYP Cytochrome P450 NADP NADP+ CYP->NADP H2O H2O CYP->H2O NADPH NADPH + H+ NADPH->CYP provides reducing equivalents O2 O2 O2->CYP

Caption: Proposed N-demethylation of this compound.

G NMA This compound NMethylaniline N-Methylaniline NMA->NMethylaniline Amide Hydrolysis AceticAcid Acetic Acid NMA->AceticAcid Amidase Amidase / Esterase H2O_in H2O H2O_in->Amidase

Caption: Proposed amide hydrolysis of this compound.

Conclusion

This compound holds promise as a substrate for studying the activity of several important enzyme classes involved in xenobiotic metabolism. The protocols outlined here provide a starting point for researchers to investigate its potential as an enzyme probe. Experimental validation is necessary to determine the specific enzymes that metabolize this compound and to establish its utility in various research and drug development applications.

References

Application Notes and Protocols: Phase Transfer Catalysis for the N-Alkylation of Acetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes. Acetanilide, a simple and readily available starting material, serves as a key building block. Its N-alkylation provides access to a variety of N-alkylated anilines, which are important intermediates in drug development and other chemical industries.

Traditionally, the N-alkylation of amides like acetanilide requires strong bases such as sodium hydride or alkali metals in anhydrous organic solvents, conditions that are often harsh, hazardous, and not environmentally friendly. Phase transfer catalysis (PTC) has emerged as a powerful and green alternative that circumvents many of these limitations. PTC facilitates the reaction between reactants in immiscible phases (typically an aqueous phase containing an inorganic base and an organic phase containing the substrate) by using a phase transfer catalyst, which is typically a quaternary ammonium or phosphonium salt. This methodology often leads to higher yields, milder reaction conditions, easier work-up procedures, and the use of less expensive and hazardous reagents.[1][2]

These application notes provide a detailed overview and experimental protocols for the N-alkylation of acetanilide using phase transfer catalysis.

Principle of Phase Transfer Catalysis

Phase transfer catalysis operates on the principle of transporting a reactant from one phase to another where the reaction occurs. In the case of N-alkylation of acetanilide, the process typically involves a solid-liquid or liquid-liquid system. The acetanilide is dissolved in an organic solvent (or used neat), and the base (e.g., sodium hydroxide or potassium carbonate) is present as a solid or an aqueous solution.

The catalytic cycle can be summarized as follows:

  • Deprotonation: The base deprotonates the acetanilide at the interface of the two phases to form the acetanilido anion.

  • Ion Pair Formation: The phase transfer catalyst cation (e.g., tetrabutylammonium, Q+) pairs with the acetanilido anion to form a lipophilic ion pair [Q+N⁻(COCH₃)Ph].

  • Phase Transfer: This ion pair is soluble in the organic phase and migrates from the interface into the bulk of the organic phase.

  • N-Alkylation: In the organic phase, the acetanilido anion, which is now highly reactive due to the reduced solvation, undergoes a nucleophilic substitution reaction (SN2) with the alkylating agent (R-X) to form the N-alkylated acetanilide and the catalyst-leaving group ion pair [Q+X⁻].

  • Catalyst Regeneration: The catalyst cation then migrates back to the interface to repeat the cycle.

Reaction Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase / Interface cluster_organic Organic Phase Base Base (e.g., NaOH) Anion Acetanilido Anion [Ph-N⁻-COCH3] Base->Anion Deprotonation Acetanilide_H Acetanilide (Ph-NH-COCH3) Acetanilide_H->Anion Q_Anion Lipophilic Ion Pair [Q⁺N⁻(COCH₃)Ph] Anion->Q_Anion Ion Pair Formation with Catalyst (Q⁺) QX_back Catalyst-Leaving Group Ion Pair [Q⁺X⁻] QX_back->Anion Catalyst Regeneration Product N-Alkylated Acetanilide (Ph-NR-COCH3) Q_Anion->Product N-Alkylation (SN2) RX Alkylating Agent (R-X) RX->Product Product->QX_back Release of Leaving Group Experimental_Workflow cluster_conventional Conventional Heating Protocol cluster_microwave Microwave Irradiation Protocol A Mix Acetanilide, Alkylating Agent, PTC, and Base in Solvent B Reflux for 4-8 hours A->B C Monitor by TLC B->C D Cool and Filter C->D E Evaporate Solvent D->E F Purify Product (Recrystallization or Chromatography) E->F G Mix Acetanilide, Base, PTC, and Alcohol H Microwave Irradiation (40s) G->H I Cool and Add Alkylating Agent H->I J Microwave Irradiation (122-145s) I->J K Monitor by TLC J->K L Extraction and Washing K->L M Dry and Evaporate Solvent L->M

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the N-methylation of Acetanilide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N-methylation of acetanilide. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and data to help researchers, scientists, and drug development professionals optimize their reaction yields and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-methylation of acetanilide in a question-and-answer format.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the N-methylation of acetanilide can stem from several factors. Here are the most common causes and their solutions:

  • Incomplete Deprotonation: The first step of the reaction is the deprotonation of acetanilide by a strong base to form the acetanilidate anion. If this step is incomplete, the subsequent methylation will be inefficient.

    • Solution:

      • Choice of Base: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice. Potassium tert-butoxide is another strong base that can be used. Weaker bases like potassium carbonate may result in lower yields.

      • Quality and Handling of Base: Sodium hydride is highly reactive with moisture. Ensure your NaH is fresh and has been handled under anhydrous conditions (e.g., in a glovebox or under an inert atmosphere). Old or improperly stored NaH will be less effective.

      • Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to complete before adding the methylating agent. This is often indicated by the cessation of hydrogen gas evolution when using NaH.

  • Ineffective Methylation: The second step is the nucleophilic attack of the acetanilidate anion on the methylating agent.

    • Solution:

      • Choice of Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and common methylating agent for this transformation. Dimethyl sulfate ((CH₃)₂SO₄) is a less expensive alternative, but it is more toxic and may sometimes lead to lower yields in this specific reaction.

      • Purity of Methylating Agent: Use a fresh or properly stored bottle of the methylating agent. Methyl iodide can decompose over time, releasing iodine which can impart a brownish color and reduce its effectiveness.

      • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the methylating agent to ensure the reaction goes to completion.

  • Suboptimal Reaction Conditions:

    • Solution:

      • Solvent: The choice of solvent is critical. Anhydrous tetrahydrofuran (THF) is a good solvent for this reaction as it is relatively inert and effectively solvates the reactants. N,N-Dimethylformamide (DMF) can also be used and may in some cases increase the reaction rate, but it is more difficult to remove during workup and can decompose in the presence of strong bases at elevated temperatures.

      • Temperature: The reaction is typically carried out at room temperature. Running the reaction at elevated temperatures can lead to side reactions and decomposition of the product.

      • Reaction Time: While the deprotonation is usually rapid, the methylation step may require several hours to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Question: My TLC analysis shows unreacted acetanilide even after a prolonged reaction time. What should I do?

Answer: The presence of starting material after an extended reaction time points to an incomplete reaction. Here's how to troubleshoot this:

  • Check Reagent Stoichiometry and Quality:

    • Verify that you have used a sufficient excess of both the base and the methylating agent.

    • As mentioned previously, ensure the quality of your sodium hydride and methyl iodide is high.

  • Improve Deprotonation:

    • If you are using NaH from a mineral oil dispersion, ensure the oil has been thoroughly washed away with a dry, inert solvent like hexane before adding your reaction solvent. The mineral oil can coat the NaH particles and hinder their reactivity.

  • Increase Reaction Temperature (with caution):

    • If the reaction is sluggish at room temperature, you can try gently heating the reaction mixture to 40-50 °C. However, be aware that higher temperatures can promote side reactions. Monitor the reaction closely by TLC.

Question: My final product is an oil and will not crystallize. How can I purify it?

Answer: N-methylacetanilide has a relatively low melting point (around 101-104 °C), and impurities can further depress this, causing it to be an oil at room temperature. Here are some purification strategies:

  • Purification by Column Chromatography: This is the most effective method for separating the desired product from impurities. A silica gel column using a mixture of hexane and ethyl acetate as the eluent is typically effective. Start with a low polarity eluent (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If you have a crude solid or a viscous oil, recrystallization can be attempted.

    • Solvent Selection: A good recrystallization solvent is one in which the compound is soluble at high temperatures but insoluble at low temperatures. For this compound, a mixed solvent system of ethyl acetate and hexane often works well. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly to induce crystallization. Water can also be used for recrystallization.[1]

  • Trituration: If the product is an oil, you can try to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is insoluble (like cold hexane or diethyl ether) and scratch the inside of the flask with a glass rod at the solvent-oil interface. This can sometimes provide nucleation sites for crystal growth.

Question: I am observing significant side product formation. What are these byproducts and how can I avoid them?

Answer: The most common side reactions in the N-methylation of acetanilide are:

  • O-methylation: While less likely due to the higher nucleophilicity of the nitrogen anion, some O-methylation of the amide can occur, leading to the formation of an imidate. This is generally a minor byproduct under standard conditions.

  • Hydrolysis: If there is moisture present in the reaction, the acetanilide or the this compound can be hydrolyzed back to aniline or N-methylaniline, respectively. This is why anhydrous conditions are crucial.

  • Over-methylation: In some cases, particularly with highly reactive methylating agents or under forcing conditions, methylation of the aromatic ring can occur, though this is less common for acetanilide.

  • Decomposition: At high temperatures, this compound can undergo rearrangement and decomposition reactions.

To minimize side products:

  • Maintain Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (nitrogen or argon).

  • Control Temperature: Avoid excessive heating.

  • Use Appropriate Stoichiometry: Do not use a large excess of the methylating agent.

  • Purify Starting Materials: Ensure your starting acetanilide is pure.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-methylation of acetanilide?

A1: The reaction proceeds via a two-step mechanism. First, a strong base removes the acidic proton from the nitrogen atom of acetanilide to form a resonance-stabilized acetanilidate anion. This anion then acts as a nucleophile and attacks the methyl group of the methylating agent in an Sₙ2 reaction to form this compound.

Q2: Which base is best for this reaction?

A2: Sodium hydride (NaH) is the most commonly used and effective base for this reaction due to its high basicity and the irreversible nature of the deprotonation (hydrogen gas evolves). Potassium tert-butoxide can also be used. Weaker bases like potassium carbonate are generally less effective and may lead to lower yields.

Q3: Can I use a different methylating agent instead of methyl iodide?

A3: Yes, other methylating agents can be used. Dimethyl sulfate is a common alternative. However, it is generally considered more toxic than methyl iodide. The choice of methylating agent can influence the reaction rate and yield.

Q4: What is the best solvent for this reaction?

A4: Anhydrous tetrahydrofuran (THF) is the recommended solvent. It is aprotic, relatively non-polar, and effectively dissolves the reactants. Anhydrous N,N-dimethylformamide (DMF) can also be used and may accelerate the reaction, but it is more difficult to remove during workup.

Q5: How do I safely handle sodium hydride?

A5: Sodium hydride is a highly reactive and flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It should always be handled in a fume hood under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon). It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity. The mineral oil should be washed away with a dry, non-polar solvent like hexane before use. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling sodium hydride.[2][3][4][5]

Q6: How do I properly quench the reaction?

A6: After the reaction is complete, any unreacted sodium hydride must be safely quenched. This should be done carefully by slowly adding a proton source. A common method is to cool the reaction mixture in an ice bath and slowly add a protic solvent like isopropanol or ethanol dropwise. Once the evolution of hydrogen gas has ceased, water can be added to dissolve the inorganic salts before proceeding with the workup.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of N-methylated anilines. Note that much of the available quantitative comparative data is for the N-methylation of aniline, a closely related substrate. The reactivity of acetanilide may differ due to the electronic and steric effects of the acetyl group.

ParameterVariationSubstrateYield (%)Observations
Base Cs₂CO₃Aniline>95%Effective with a suitable catalyst and methanol as the methylating agent.
K₂CO₃4-chloro-6-methylquinolin-2(1H)-one50-76%Used in phase-transfer catalysis conditions.
NaHAcetanilideHigh (not quantified)Commonly cited as a highly effective base.
Methylating Agent Methyl IodideAniline-Generally a highly reactive and effective methylating agent.
Dimethyl SulfateAmino Acid Derivatives-An efficient alternative to methyl iodide.[6]
Dimethyl CarbonateAniline-A "greener" but often less reactive methylating agent.
Solvent THFAcetanilideHigh (not quantified)Standard and effective solvent.
DMFAnilines-Can increase reaction rates but poses workup and safety challenges.[7]
Catalyst Ru(II) complexAniline95-97%With methanol as the methylating agent and Cs₂CO₃ as the base.[8]
Iridium(I) complexAniline>95%With methanol as the methylating agent and Cs₂CO₃ as the base.[2]
Phase Transfer Catalyst4-chloro-6-methylquinolin-2(1H)-one50-76%With various alkyl halides.

Experimental Protocols

Key Experiment: N-methylation of Acetanilide using Sodium Hydride and Methyl Iodide

This protocol is adapted from established procedures for the N-methylation of anilides.

Materials:

  • Acetanilide

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Hexane (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Hydride: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum under an inert atmosphere, weigh the desired amount of 60% sodium hydride in mineral oil (1.2 equivalents).

  • Washing of Sodium Hydride: Add anhydrous hexane via syringe to the flask. Stir the suspension for 5-10 minutes, then stop stirring and allow the sodium hydride to settle. Carefully remove the hexane supernatant containing the mineral oil via a cannula or syringe. Repeat this washing process two more times to ensure all the mineral oil is removed.

  • Reaction Setup: Dry the washed sodium hydride under a stream of inert gas. Add anhydrous THF to the flask to create a suspension of the desired concentration (typically 0.1-0.5 M).

  • Deprotonation: To the stirred suspension of sodium hydride in THF at 0 °C (ice bath), add a solution of acetanilide (1.0 equivalent) in anhydrous THF dropwise via a syringe.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of hydrogen gas (bubbling). Stir for an additional 30-60 minutes after the gas evolution has ceased to ensure complete deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 equivalents) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup and Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of isopropanol until gas evolution ceases. Then, slowly add saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization to obtain pure this compound.

Visualizations

Reaction_Pathway N-methylation of Acetanilide Pathway Acetanilide Acetanilide Acetanilidate Acetanilidate Anion Acetanilide->Acetanilidate Deprotonation Base Strong Base (e.g., NaH) Base->Acetanilidate NMethylacetanilide This compound Acetanilidate->NMethylacetanilide SN2 Attack MethylatingAgent Methylating Agent (e.g., CH3I) MethylatingAgent->NMethylacetanilide Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_NaH Prepare and wash NaH Prep_Solvent Add anhydrous THF Prep_NaH->Prep_Solvent Deprotonation Deprotonate acetanilide with NaH Prep_Solvent->Deprotonation Prep_Acetanilide Prepare acetanilide solution Prep_Acetanilide->Deprotonation Methylation Add methyl iodide Deprotonation->Methylation Stir Stir at room temperature Methylation->Stir Quench Quench excess NaH Stir->Quench Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify (chromatography/recrystallization) Dry->Purify Troubleshooting_Tree Troubleshooting Low Yield LowYield Low Yield IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction SideProducts Side Products Observed? LowYield->SideProducts no PurificationIssue Purification Issues? LowYield->PurificationIssue no CheckReagents Check Reagent Quality and Stoichiometry IncompleteReaction->CheckReagents yes Anhydrous Ensure Anhydrous Conditions SideProducts->Anhydrous yes ImproveDeprotonation Improve Deprotonation (wash NaH) CheckReagents->ImproveDeprotonation OptimizeConditions Optimize Conditions (Time/Temp) ImproveDeprotonation->OptimizeConditions ControlTemp Control Temperature Anhydrous->ControlTemp ColumnChrom Use Column Chromatography PurificationIssue->ColumnChrom yes Recrystallize Optimize Recrystallization ColumnChrom->Recrystallize

References

Technical Support Center: Purification of Crude N-Methylacetanilide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N-Methylacetanilide by recrystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated.[1] - The solution is supersaturated but crystal nucleation has not initiated. [1] - The cooling process is too slow. - Reduce the volume of the solvent: Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.[1] - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound.[1][2] - Cool the solution in an ice-water bath to further decrease the solubility.
"Oiling out" occurs (a liquid layer separates instead of solid crystals). - The melting point of the crude this compound is lower than the temperature of the solution when it becomes saturated. This is often due to a high concentration of impurities.[1][3] - The solvent is too nonpolar for the compound. - The solution is cooling too rapidly. [1]- Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly.[1][4] - Consider a different solvent or a mixed solvent system. For instance, if using a nonpolar solvent, add a more polar, miscible solvent. - Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help.[4]
The recrystallized product is colored. - Colored impurities are present in the crude material and are co-precipitating with the product. - Use decolorizing carbon (charcoal): After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, heat the solution again briefly, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[2][3]
Low recovery of pure crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor. [1] - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent in which they are too soluble. - Minimize the amount of hot solvent used to just dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. If crystals form in the funnel, they can be rinsed with a small amount of hot solvent. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The melting point of the purified crystals is broad or lower than the literature value (102-104°C). - The product is still impure. - The crystals are not completely dry. - Repeat the recrystallization process. A second recrystallization can significantly improve purity. - Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on available data, a mixed solvent system of ethanol and water is often a good choice.[5][6] this compound is soluble in hot ethanol and less soluble in cold water. This allows for good crystal recovery upon cooling. Other potential solvents include ether and petroleum ether.[7][8]

Q2: How do I choose the right solvent system?

A2: To select an appropriate solvent, you can perform small-scale solubility tests. Place a small amount of crude this compound in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. Upon cooling, the compound should recrystallize. For a mixed solvent system, dissolve the compound in a minimal amount of a "good" solvent (like ethanol) at its boiling point, and then add a "poor" solvent (like water) dropwise until the solution becomes cloudy. Then, add a few more drops of the "good" solvent to redissolve the precipitate before allowing it to cool slowly.[3]

Q3: What are the common impurities in crude this compound?

A3: Common impurities can arise from the starting materials or side reactions during synthesis. This compound is often synthesized from N-methylaniline and acetic anhydride or acetyl chloride.[7] Potential impurities could include unreacted N-methylaniline, di-acetylated N-methylaniline, or colored byproducts from oxidation or other side reactions.

Q4: How can I improve the yield of my recrystallization?

A4: To maximize your yield, use the minimum amount of hot solvent necessary to dissolve the crude product.[3] Ensure that the solution cools slowly to allow for the formation of large, pure crystals. Rapid cooling can trap impurities and lead to smaller crystals and lower yields. After filtration, wash the crystals with a very small amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.

Q5: My recrystallization is complete, but the crystals are very fine needles. Is this a problem?

A5: While not necessarily a problem in terms of purity, very fine needles can be difficult to filter and wash effectively. This morphology can sometimes result from rapid cooling. Slower cooling may encourage the growth of larger crystals.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol-Water Mixed Solvent System
  • Dissolution: In a 100 mL Erlenmeyer flask, add approximately 2 grams of crude this compound. Add 10 mL of ethanol and a boiling chip. Heat the mixture on a hot plate until the ethanol boils and the solid dissolves completely.

  • Hot Filtration (Optional): If the solution is colored or contains insoluble impurities, perform a hot gravity filtration. Add a small amount of decolorizing charcoal to the hot solution, swirl, and then filter through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Inducing Crystallization: To the hot, clear solution, add hot water dropwise while swirling until the solution just begins to turn cloudy (the cloud point), indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the dried crystals. Pure this compound has a melting point of 102-104°C.[7]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility at Room TemperatureSolubility at Boiling Point
Water1 g in 60 mL (Slightly soluble)[7]1 g in 2 mL (Very soluble)[7]
Ethanol1 g in 2 mL (Soluble)[7]Very Soluble
Diethyl Ether1 g in 10 mL (Soluble)[7]Very Soluble
Petroleum EtherSparingly SolubleSoluble
Chloroform1 g in 1.5 mL (Very Soluble)[7]Very Soluble
Table 2: Physical Properties of this compound
PropertyValue
Molecular FormulaC₉H₁₁NO[7]
Molecular Weight149.19 g/mol [7]
Melting Point102-104 °C[7]
Boiling Point253 °C at 712 mmHg[7]
AppearanceWhite to off-white crystalline solid[9]

Visualizations

Recrystallization_Workflow Crude Crude this compound Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration If insoluble impurities or color Cooling Slow Cooling Dissolution->Cooling If no insoluble impurities Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Impurities Impurities in Mother Liquor Vacuum_Filtration->Impurities Drying Drying Washing->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Experimental workflow for the recrystallization of this compound.

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Technical Support Center: Synthesis of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-Methylacetanilide. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Synthesis Method 1: N-Methylation of Acetanilide

This method typically involves the reaction of acetanilide with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Ineffective base: The base used may not be strong enough to deprotonate acetanilide effectively. 2. Inactive methylating agent: The methylating agent may have degraded. 3. Reaction temperature too low: The reaction may be too slow at the current temperature.1. Use a stronger base such as sodium hydride (NaH). 2. Use a fresh bottle of the methylating agent. 3. Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Presence of a significant amount of unreacted acetanilide 1. Insufficient methylating agent: The molar ratio of the methylating agent to acetanilide may be too low. 2. Short reaction time: The reaction may not have been allowed to proceed to completion.1. Increase the molar equivalents of the methylating agent. 2. Extend the reaction time and monitor by TLC until the starting material is consumed.
Formation of a byproduct with a similar Rf to this compound on TLC O-alkylation: The enolate of acetanilide may have undergone methylation on the oxygen atom instead of the nitrogen atom, forming N-phenylacetimidate.This byproduct is generally less stable and can sometimes be hydrolyzed back to acetanilide under acidic workup conditions. Careful purification by column chromatography may be necessary to separate the N- and O-methylated products.
Product is an oil or has a low melting point Presence of multiple byproducts: Over-methylation to form a quaternary ammonium salt or other side reactions may have occurred.Purify the product using column chromatography. Characterize the fractions to identify the main product and byproducts.

Synthesis Method 2: Acetylation of N-methylaniline

This method involves the reaction of N-methylaniline with an acetylating agent, most commonly acetic anhydride or acetyl chloride.[1][2]

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Hydrolysis of acetic anhydride: The acetic anhydride may have been exposed to moisture and hydrolyzed to acetic acid. 2. Reaction conditions not optimal: The reaction may require heating or a catalyst.1. Use fresh, anhydrous acetic anhydride. 2. Gently heat the reaction mixture. The reaction is often exothermic, so initial cooling may be necessary, followed by gentle heating to ensure completion.
Product contaminated with a higher melting point solid Presence of acetanilide: The starting N-methylaniline may be contaminated with aniline, which reacts with acetic anhydride to form acetanilide (melting point: 114°C).1. Use highly pure N-methylaniline. 2. Purify the crude product by recrystallization, as the solubility of acetanilide and this compound may differ in a given solvent.[3][4][5][6][7]
Product is difficult to crystallize Presence of unreacted N-methylaniline or acetic acid: These can act as impurities that inhibit crystallization.1. During workup, wash the organic layer with a dilute acid (e.g., HCl) to remove unreacted N-methylaniline, followed by a wash with a dilute base (e.g., NaHCO3) to remove acetic acid. 2. Purify by column chromatography before crystallization.
Product hydrolyzes during workup Prolonged exposure to acidic or basic conditions: this compound can be hydrolyzed back to N-methylaniline and acetic acid under strong acidic or basic conditions, especially at elevated temperatures.[8]Perform the aqueous workup at a low temperature and minimize the time the product is in contact with acidic or basic solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-methylation of acetanilide?

A1: The most common byproduct is the O-methylated product, N-phenylacetimidate, arising from the ambident nucleophilic nature of the acetanilide enolate. Unreacted acetanilide is also a common impurity if the reaction does not go to completion. Over-methylation to form a quaternary ammonium salt is a less common but possible side product.

Q2: What are the primary byproducts when synthesizing this compound from N-methylaniline and acetic anhydride?

A2: The main byproduct of the reaction itself is acetic acid.[2] However, a significant impurity can be acetanilide if the starting N-methylaniline is contaminated with aniline. Unreacted N-methylaniline can also be present in the crude product.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the reaction.[9] By spotting the reaction mixture alongside the starting material(s) and a pure sample of the product (if available), you can observe the consumption of reactants and the formation of the product. A suitable solvent system (eluent) will show a clear separation between the spots.

Q4: What is the best method to purify crude this compound?

A4: Recrystallization is a common and effective method for purifying solid this compound.[3][4][5][6][7] A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Water or ethanol-water mixtures are often used.[3][6] For mixtures that are difficult to separate by recrystallization, column chromatography is a more powerful purification technique.

Q5: The melting point of my synthesized this compound is lower than the literature value (101-104°C). What does this indicate?

A5: A depressed and broadened melting point range is a strong indication of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further purification of your product is recommended.

Experimental Protocols

Synthesis of this compound via N-Methylation of Acetanilide

This procedure is a representative example and may require optimization based on laboratory conditions and reagent purity.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetanilide (1 equivalent) in a suitable anhydrous solvent (e.g., THF or DMF).

  • Deprotonation: Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise to the solution at 0°C. Allow the mixture to stir for 30 minutes at room temperature.

  • Methylation: Cool the mixture back to 0°C and add methyl iodide (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Synthesis of this compound via Acetylation of N-methylaniline

This procedure is a common method for the synthesis of this compound.[1]

  • Reaction Setup: In a flask, dissolve N-methylaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is often complete within a short period. Monitor by TLC.

  • Workup: Pour the reaction mixture into cold water to precipitate the product and hydrolyze any excess acetic anhydride.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent like an ethanol-water mixture.[10]

Data Presentation

Table 1: Summary of Potential Byproducts and Impurities

Synthesis Route Starting Materials Potential Byproducts/Impurities Factors Favoring Formation
N-Methylation of AcetanilideAcetanilide, Methylating Agent (e.g., CH₃I), Base (e.g., NaH)1. Unreacted Acetanilide 2. O-Methylated product (N-phenylacetimidate) 3. Over-methylated product (Quaternary salt)1. Insufficient reaction time or reagents. 2. Use of polar, aprotic solvents; less sterically hindered oxygen atom. 3. Excess methylating agent.
Acetylation of N-methylanilineN-methylaniline, Acetic Anhydride1. Unreacted N-methylaniline 2. Acetic Acid 3. Acetanilide1. Incomplete reaction. 2. Inherent byproduct of the reaction. 3. Presence of aniline impurity in the starting N-methylaniline.

Visualizations

Byproduct_Formation_N_Methylation Acetanilide Acetanilide Enolate Acetanilide Enolate Acetanilide->Enolate + Base Base Base N_Methylacetanilide This compound (Desired Product) Enolate->N_Methylacetanilide + Methylating Agent (N-attack) O_Methylated O-Methylated Byproduct Enolate->O_Methylated + Methylating Agent (O-attack) Methylating_Agent Methylating Agent (e.g., CH₃I) Over_Methylated Over-Methylated Byproduct N_Methylacetanilide->Over_Methylated + Excess Methylating Agent

Caption: Byproduct formation pathways in the N-methylation of acetanilide.

Byproduct_Formation_Acetylation cluster_reactants Reactants cluster_products Products N_Methylaniline N-Methylaniline N_Methylacetanilide This compound (Desired Product) N_Methylaniline->N_Methylacetanilide + Acetic Anhydride Acetic_Acid Acetic Acid (Byproduct) N_Methylaniline->Acetic_Acid + H₂O (Hydrolysis) Aniline_Impurity Aniline (Impurity) Acetanilide_Byproduct Acetanilide (Byproduct) Aniline_Impurity->Acetanilide_Byproduct + Acetic Anhydride Acetic_Anhydride Acetic Anhydride N_Methylacetanilide->Acetic_Acid + H₂O (Hydrolysis)

Caption: Byproduct formation in the acetylation of N-methylaniline.

References

Technical Support Center: Purification of N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted N-methylaniline from N-Methylacetanilide.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of N-methylaniline and this compound is crucial for selecting the appropriate purification method.

PropertyN-methylanilineThis compound
Molecular Formula C₇H₉NC₉H₁₁NO
Molar Mass 107.16 g/mol 149.19 g/mol
Appearance Colorless to reddish-brown oily liquid[1]White to off-white crystalline solid[2]
Boiling Point 194-196 °C[1]253 °C (at 712 mmHg)[3]
Melting Point -57 °C[1]101-104 °C[3]
Solubility in Water Slightly soluble; solubility increases in acidic conditions.[4]1 g in 60 mL of cold water; 1 g in 2 mL of boiling water.[3]
Solubility in Organic Solvents Soluble in ethanol, ether, and chloroform.[4]Soluble in ethanol, ether, and chloroform.[2][3]
Basicity BasicNeutral

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted N-methylaniline from my this compound product?

A1: The two most effective methods are acid-base extraction and recrystallization. The choice depends on the scale of your experiment, the level of purity required, and the available equipment.

Q2: How does acid-base extraction work for this separation?

A2: Acid-base extraction takes advantage of the basic nature of N-methylaniline. By dissolving the mixture in an organic solvent and washing with an acidic solution (e.g., dilute hydrochloric acid), the N-methylaniline is protonated to form a water-soluble salt, which moves to the aqueous layer. The neutral this compound remains in the organic layer. The layers are then separated.

Q3: What is the principle behind using recrystallization for this purification?

A3: Recrystallization exploits the differences in solubility and physical state between the two compounds. This compound is a solid at room temperature, while N-methylaniline is a liquid. By dissolving the crude product in a suitable hot solvent and allowing it to cool, the this compound will crystallize out, leaving the N-methylaniline impurity in the solvent.

Q4: Which solvent should I choose for recrystallization?

A4: A good recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures. Water, ethanol, or a mixed solvent system like ethanol-water can be effective.[5] It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent mixture for your specific sample.

Q5: How can I confirm the purity of my this compound after purification?

A5: The purity can be assessed by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and by measuring the melting point of the dried product. A sharp melting point close to the literature value (101-104 °C) indicates high purity.

Troubleshooting Guides

Acid-Base Extraction
IssuePossible Cause(s)Troubleshooting Steps
Emulsion formation between organic and aqueous layers. - Vigorous shaking of the separatory funnel.- High concentration of reactants.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of theaqueous layer.[6]- Allow the mixture to stand for a longer period.- If the emulsion persists, filtration through a pad of Celite or glass wool may help.[6]
Incomplete removal of N-methylaniline. - Insufficient amount or concentration of the acidic wash.- Inadequate mixing of the two phases.- Perform multiple extractions with the acidic solution.- Ensure thorough mixing by gentle inversion of the separatory funnel for several minutes.- Check the pH of the aqueous layer to ensure it is acidic.
Low recovery of this compound. - Some this compound may have been lost to the aqueous layer if it is slightly soluble in the acidic solution.- Incomplete extraction from the aqueous phase if it was washed with a basic solution to remove any acidic impurities.- Minimize the volume of the acidic wash used.- Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the this compound.- The solution is supersaturated to a high degree.- Presence of significant impurities.- Add a small amount of a co-solvent in which the this compound is more soluble to lower the saturation point.- Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the this compound.- Cool the solution in an ice bath to further decrease solubility.- Scratch the inside of the flask or add a seed crystal.
Low yield of crystals. - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary to dissolve the solid.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.- Always wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals appear colored or impure. - Incomplete removal of colored impurities.- Rapid crystallization trapping impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the solution cools slowly to allow for the formation of pure crystals.

Experimental Protocols

Safety Precautions
  • N-methylaniline: Toxic by inhalation, in contact with skin, and if swallowed. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • This compound: Toxic if swallowed.[8][9] Handle with care and wear appropriate PPE.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care and wear appropriate PPE.

  • Organic Solvents: Flammable and may be harmful. Handle in a well-ventilated area away from ignition sources.

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed for the separation of a mixture containing approximately 5g of crude this compound contaminated with N-methylaniline.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel (250 mL)

  • Erlenmeyer flasks (125 mL)

  • Beakers

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound (approx. 5 g) in 50 mL of diethyl ether in a 125 mL Erlenmeyer flask. If the solid does not fully dissolve, gently warm the mixture.

  • Transfer to Separatory Funnel: Transfer the ethereal solution to a 250 mL separatory funnel.

  • Acidic Extraction:

    • Add 25 mL of 1 M HCl to the separatory funnel.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure.

    • Allow the layers to separate. The top layer is the organic phase (diethyl ether), and the bottom layer is the aqueous phase.

    • Drain the lower aqueous layer into a clean 125 mL Erlenmeyer flask labeled "Aqueous Layer 1".

    • Repeat the extraction of the organic layer with another 25 mL portion of 1 M HCl. Combine the aqueous layers in the same flask.

  • Isolation of this compound:

    • Wash the organic layer in the separatory funnel with 25 mL of water, followed by 25 mL of brine.

    • Drain the organic layer into a clean 125 mL Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

    • Remove the diethyl ether using a rotary evaporator to obtain the purified this compound.

  • Recovery of N-methylaniline (Optional):

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH dropwise while stirring until the solution is basic (check with pH paper).

    • The N-methylaniline will separate as an oily layer.

    • Extract the N-methylaniline with two 25 mL portions of diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to recover the N-methylaniline.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying this compound when the amount of N-methylaniline impurity is relatively low.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., distilled water, ethanol, or an ethanol/water mixture)

  • Erlenmeyer flasks (125 mL)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in a few potential solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. For this separation, a mixture of ethanol and water is often effective.

  • Dissolution:

    • Place the crude this compound in a 125 mL Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., ethanol) to just dissolve the solid. It is crucial to use the minimum volume of hot solvent to ensure good recovery.[10]

    • If using a mixed solvent system like ethanol/water, dissolve the crude product in the minimum amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. The purity can then be assessed by melting point determination.

Visualizations

experimental_workflow_acid_base_extraction start Crude Mixture (N-methylaniline & this compound) dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve extract Extract with 1 M HCl (aq) dissolve->extract separate Separate Layers extract->separate organic_layer Organic Layer (this compound) separate->organic_layer Top Layer aqueous_layer Aqueous Layer (N-methylanilinium chloride) separate->aqueous_layer Bottom Layer wash_dry Wash with Brine, Dry with Na₂SO₄ organic_layer->wash_dry neutralize Neutralize with 1 M NaOH (aq) aqueous_layer->neutralize evaporate Evaporate Solvent wash_dry->evaporate pure_product Pure this compound evaporate->pure_product extract_amine Extract with Organic Solvent neutralize->extract_amine dry_evaporate_amine Dry and Evaporate Solvent extract_amine->dry_evaporate_amine recovered_amine Recovered N-methylaniline dry_evaporate_amine->recovered_amine

Caption: Workflow for Acid-Base Extraction.

experimental_workflow_recrystallization start Crude Mixture (N-methylaniline & this compound) dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter crystals Pure this compound Crystals filter->crystals Solid mother_liquor Mother Liquor (N-methylaniline in solvent) filter->mother_liquor Filtrate wash Wash with Ice-Cold Solvent crystals->wash dry Dry Crystals wash->dry pure_product Pure, Dry this compound dry->pure_product

Caption: Workflow for Recrystallization.

troubleshooting_logic start Purification Issue extraction Acid-Base Extraction? start->extraction recrystallization Recrystallization? start->recrystallization emulsion Emulsion Formation extraction->emulsion Yes incomplete_sep Incomplete Separation extraction->incomplete_sep No oiling_out Oiling Out recrystallization->oiling_out Yes no_crystals No Crystals Form recrystallization->no_crystals No sol_emulsion Add Brine / Gentle Mixing emulsion->sol_emulsion sol_incomplete_sep Repeat Extraction / Check pH incomplete_sep->sol_incomplete_sep sol_oiling_out Re-heat & Cool Slowly / Add Seed Crystal oiling_out->sol_oiling_out sol_no_crystals Concentrate Solution / Scratch Flask no_crystals->sol_no_crystals

Caption: Troubleshooting Decision Tree.

References

Troubleshooting low yield in N-Methylacetanilide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Methylacetanilide Synthesis

Welcome to the technical support hub for the synthesis of this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to low reaction yield.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is significantly lower than expected. What are the most common causes?

Low yield in the N-methylation of acetanilide is a frequent issue that can be attributed to several factors:

  • Incomplete Deprotonation: The reaction requires the deprotonation of the acetanilide's amide nitrogen to form a nucleophilic anion. If the base used is not strong enough or is used in insufficient quantity, the starting material will not be fully activated, leading to a low conversion rate.

  • Presence of Water: The presence of moisture in the reactants or solvent can consume the strong base and hydrolyze the acetanilide starting material or the this compound product.[1] It is critical to use anhydrous solvents and dry glassware.

  • Side Reactions: Competing side reactions can consume the reactants and reduce the yield of the desired product. The most common side reaction is the O-methylation of the acetanilide anion, which forms an O-methyl isomer instead of the desired N-methylated product.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate will be slow and the conversion incomplete. If it is too high, it can promote the formation of undesired side products.

  • Issues During Workup and Purification: Significant product loss can occur during the extraction and purification steps. Emulsion formation during aqueous workup or using an inappropriate recrystallization solvent can drastically reduce the isolated yield.[2]

Troubleshooting start Low Yield Observed check_purity Analyze Crude Product (TLC, NMR) start->check_purity unreacted_sm High Amount of Unreacted Acetanilide? check_purity->unreacted_sm side_products Significant Side Products (e.g., O-methylation)? unreacted_sm->side_products  No solution_sm Solution: - Ensure anhydrous conditions - Increase base equivalents - Increase reaction time/temp unreacted_sm->solution_sm  Yes purification_issue Product Lost During Workup/Purification? side_products->purification_issue  No solution_sp Solution: - Lower reaction temperature - Change solvent system - Use a more selective methylating agent side_products->solution_sp  Yes solution_purify Solution: - Optimize extraction pH - Select appropriate recrystallization solvent - Check for emulsion formation purification_issue->solution_purify  Yes end_node Yield Optimized purification_issue->end_node  No solution_sm->end_node solution_sp->end_node solution_purify->end_node

Figure 1. A flowchart for troubleshooting low yield.

Q2: How can I minimize the formation of the O-methylated side product?

The formation of the O-methylated isomer occurs because the acetanilide anion is a resonance-stabilized species with negative charge density on both the nitrogen and oxygen atoms. To favor N-methylation over O-methylation:

  • Solvent Choice: Use a less polar, aprotic solvent. Polar protic solvents can solvate the anion and may favor O-methylation.

  • Counter-ion: The choice of base and its corresponding counter-ion can influence the reaction's regioselectivity.

  • Temperature: Lowering the reaction temperature often increases the selectivity for N-methylation.

ReactionPathways cluster_reactants Reactants acetanilide Acetanilide anion Acetanilide Anion (Resonance Hybrid) acetanilide->anion -H⁺ side_product_H Hydrolysis Products (Aniline, Acetic Acid) acetanilide->side_product_H + H₂O (hydrolysis) base Base (e.g., NaH) base->anion -H⁺ methyl_agent Methylating Agent (e.g., CH₃I) product This compound (Desired Product) anion->product + CH₃I (N-attack) side_product_O O-Methyl Isomer (Side Product) anion->side_product_O + CH₃I (O-attack)

Figure 2. Key reaction pathways in the synthesis.

Q3: What are the optimal base and methylating agent combinations?

The choice of base and methylating agent is crucial for achieving a high yield. The base must be strong enough to deprotonate the acetanilide (pKa ≈ 21 in DMSO).

  • Bases: Sodium hydride (NaH) is a common and effective choice as it is a strong, non-nucleophilic base that generates hydrogen gas as a byproduct. Other strong bases like potassium tert-butoxide can also be used. Using weaker bases like sodium hydroxide (NaOH) may require a phase-transfer catalyst to be effective.[3]

  • Methylating Agents: Methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄) are the most common methylating agents for this reaction.[4] Dimethyl sulfate is often cheaper and less volatile but is more toxic. Methyl iodide is highly reactive but more volatile and a potential carcinogen.

BaseMethylating AgentSolventTypical Yield (%)Notes
Sodium Hydride (NaH)Methyl IodideTHF / DMF75-90%Highly effective, requires anhydrous conditions.
Sodium Hydroxide (NaOH)Dimethyl SulfateDichloromethane / Water60-80%Requires a phase-transfer catalyst (e.g., TBAB).
Potassium Carbonate (K₂CO₃)Methyl IodideAcetone / DMF50-70%Milder conditions, may require longer reaction times or higher temperatures.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard lab-scale synthesis using sodium hydride and methyl iodide.

Materials:

  • Acetanilide

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate and hexane for recrystallization

Procedure:

  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel is charged with acetanilide (1.0 eq). Anhydrous THF is added to dissolve the solid.

  • Deprotonation: Sodium hydride (1.2 eq) is carefully added to the stirred solution in portions at 0 °C (ice bath). The mixture is allowed to stir under a nitrogen atmosphere for 30 minutes at room temperature.

  • Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.1 eq) dissolved in a small amount of anhydrous THF is added dropwise via the dropping funnel over 20-30 minutes.[5]

  • Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 3-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: The mixture is transferred to a separatory funnel and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Isolation: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is purified by recrystallization, typically from an ethyl acetate/hexane solvent system, to afford this compound as a white crystalline solid.[1][2]

Workflow A 1. Dissolve Acetanilide in Anhydrous THF B 2. Add Base (NaH) at 0°C Stir for 30 min A->B C 3. Add Methyl Iodide Dropwise at 0°C B->C D 4. Stir at Room Temp (3-4h) Monitor by TLC C->D E 5. Quench Reaction with aq. NH₄Cl D->E F 6. Aqueous Workup (Extraction with EtOAc) E->F G 7. Dry, Filter & Evaporate F->G H 8. Purify by Recrystallization G->H I 9. Characterize Product (Yield, MP, NMR) H->I

Figure 3. A step-by-step workflow for the synthesis.

Data Summary

The following table summarizes the impact of key reaction parameters on the yield of this compound. These are representative values and may vary based on the specific scale and purity of reagents.

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 0 °C → 25 °C25 °C (constant)50 °C (reflux)Higher temperatures may decrease yield due to side reactions.
Yield (%) ~85%~70%~55%Optimal yield is often achieved with initial cooling followed by warming.
Base Equivalents 1.0 eq1.2 eq1.5 eqInsufficient base leads to incomplete reaction.
Yield (%) ~60%~85%~87%A slight excess of base ensures full deprotonation.
Solvent THF (Anhydrous)AcetoneEthanolProtic solvents like ethanol can significantly reduce yield.
Yield (%) ~85%~65%<30%Anhydrous, aprotic solvents are strongly preferred.

References

Technical Support Center: N-Methylacetanilide Reactions in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals who are working with N-Methylacetanilide under acidic conditions. It provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when using this compound in acidic conditions?

When this compound is subjected to acidic conditions, particularly at elevated temperatures, several side reactions can occur, leading to the formation of impurities and a reduction in the yield of the desired product. The main side reactions are:

  • Acid-Catalyzed Hydrolysis: This is one of the most common side reactions. The amide bond of this compound is susceptible to cleavage in the presence of strong acids and water, yielding N-methylaniline and acetic acid.[1][2][3] This reaction is typically accelerated by heat.

  • Fries-Type Rearrangement: Although more characteristic of phenolic esters, an analogous rearrangement can occur with acylanilides under strong Lewis or Brønsted acid catalysis (e.g., AlCl₃, HF, H₂SO₄).[4][5][6] This reaction involves the migration of the acetyl group from the nitrogen atom to the aromatic ring, primarily yielding ortho- and para-amino acylphenone derivatives (2-(methylamino)acetophenone and 4-(methylamino)acetophenone). The ratio of ortho to para products can be influenced by reaction temperature.[4]

  • Electrophilic Aromatic Substitution: In the presence of electrophilic reagents (e.g., in nitrating or sulfonating acid mixtures), the aromatic ring of this compound will undergo substitution. The N-acetyl-N-methylamino group is an ortho, para-director, meaning substitution will occur at the positions ortho and para to the substituent.[7][8][9] This is often the intended reaction, but controlling regioselectivity and preventing multiple substitutions can be challenging.

  • N-Acyliminium Ion Formation: Under strongly acidic conditions, N-acyliminium ions can form as highly reactive intermediates.[10][11] These electrophilic species can subsequently react with available nucleophiles or undergo intramolecular cyclizations, leading to a variety of complex side products.[12]

Q2: My primary reaction is an electrophilic substitution on the aromatic ring. How does the N-acetyl-N-methyl group influence the reaction?

The N-acetyl-N-methylamino group attached to the benzene ring acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions.[7][8] This is because the nitrogen atom has a lone pair of electrons that can be donated into the aromatic ring through resonance, stabilizing the carbocation intermediates (sigma complexes) formed during ortho and para attack.[13] Consequently, electrophiles will preferentially add to the positions ortho and para to the N-acetyl-N-methyl group. The para product is often favored due to reduced steric hindrance compared to the ortho position.[8]

Q3: I suspect hydrolysis is reducing my yield. What experimental conditions can I modify to minimize it?

To minimize the acid-catalyzed hydrolysis of this compound, consider the following adjustments:

  • Temperature: Keep the reaction temperature as low as possible while still allowing the desired reaction to proceed at a reasonable rate. Hydrolysis is significantly accelerated at higher temperatures.

  • Acid Concentration: Use the minimum concentration of acid necessary to catalyze the desired reaction. Excessively strong acidic conditions favor hydrolysis.

  • Water Content: Ensure your reagents and solvents are anhydrous, as water is a reactant in the hydrolysis process.[3] The presence of water will shift the equilibrium towards the hydrolysis products.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions, which can increase the extent of hydrolysis.

Troubleshooting Guides

Guide 1: Low Yield of Desired Product

If you are experiencing a lower-than-expected yield in your reaction, consult the following table to diagnose and address potential causes.

Observation Potential Cause Suggested Action
Significant amount of N-methylaniline detected (e.g., by GC-MS or NMR).Hydrolysis of the amide bond.[1]1. Reduce reaction temperature.2. Use a lower concentration of acid.3. Ensure all solvents and reagents are anhydrous.4. Decrease the overall reaction time.
Formation of isomeric byproducts with masses identical to the starting material.Fries-Type Rearrangement to ortho- and para-amino acylphenones.[5]1. Avoid strong Lewis acids (e.g., AlCl₃) if possible; consider alternative Brønsted acids.2. Lower the reaction temperature; higher temperatures can favor the ortho rearrangement product.[4]
A complex mixture of unidentified products is formed.N-Acyliminium Ion Intermediates reacting non-selectively.[11]1. Moderate the acidity of the medium.2. Consider a different acid catalyst that may not promote the formation of these reactive intermediates as readily.
The reaction does not proceed to completion.Insufficient Reaction Conditions. 1. Slightly increase the temperature or reaction time, while monitoring for the onset of side reactions.2. Ensure the catalyst is active and used in the correct stoichiometric amount.
Guide 2: Identification of Unknown Byproducts

If your product mixture contains unexpected impurities, the following workflow and analytical advice can help in their identification.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Low Yield or Impure Product Observed Check_SM Is Starting Material (SM) Still Present? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes Yes SM_No No Check_SM->SM_No No Analyze Analyze Byproducts (LC-MS, NMR, IR) Mass_Check Check Mass Spec Data of Byproducts Analyze->Mass_Check Optimize Optimize Reaction: - Temperature - Acid Conc. - Time SM_Yes->Optimize SM_No->Analyze Mass_Hydrolysis Mass corresponds to N-methylaniline (Hydrolysis Product) Mass_Check->Mass_Hydrolysis Mass_Rearrange Mass is identical to SM (Isomeric Impurity) Mass_Check->Mass_Rearrange Mass_Other Other Masses Detected Mass_Check->Mass_Other NMR_Hydrolysis Appearance of new aromatic signals and disappearance of acetyl singlet. Confirm with N-methylaniline standard. Mass_Hydrolysis->NMR_Hydrolysis NMR_Check Analyze ¹H NMR Spectrum Mass_Rearrange->NMR_Check NMR_Rearrange Shift in aromatic signals; acetyl singlet still present but may be shifted. Suggests Fries Rearrangement. Mass_Rearrange->NMR_Rearrange

Caption: Troubleshooting workflow for identifying unknown byproducts.

Reaction Pathways and Mechanisms

The following diagram illustrates the potential reaction pathways for this compound in a general acidic medium containing an electrophile (E⁺).

ReactionPathways cluster_main Main Reactant & Products cluster_side Side Reactions Reactant This compound Catalyst Acidic Conditions (H⁺, E⁺) Reactant->Catalyst Product_Ortho ortho-Substituted Product Product_Para para-Substituted Product Hydrolysis Hydrolysis Products (N-Methylaniline + Acetic Acid) Fries Fries Rearrangement Products (o/p-Amino Acylphenones) Catalyst->Product_Ortho Electrophilic Substitution Catalyst->Product_Para Electrophilic Substitution Catalyst->Hydrolysis H₂O Catalyst->Fries Strong Acid (e.g., Lewis Acid)

Caption: Competing reaction pathways for this compound in acidic media.

Experimental Protocols

Protocol 1: General Procedure for Nitration of this compound

This protocol for the synthesis of 4-nitro-N-methylacetanilide highlights conditions where side reactions might occur.

  • Preparation: In a flask cooled to 0-5°C in an ice bath, slowly add this compound (1.0 eq) to concentrated sulfuric acid (H₂SO₄). Stir until fully dissolved.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not rise above 10°C. [Critical Step: Poor temperature control can increase hydrolysis and formation of undesired byproducts.]

  • Monitoring: After the addition is complete, stir the reaction at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture slowly onto crushed ice. The solid product will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol to purify the desired para-nitro product from the minor ortho-isomer.

Protocol 2: Identification of Hydrolysis Byproduct (N-methylaniline)

If hydrolysis is suspected, this procedure can help confirm the presence of N-methylaniline in the crude product mixture.

  • Sample Preparation: Take a small sample of the crude reaction mixture after the ice-water quench but before purification.

  • Extraction: Dilute the sample with water and make the solution basic (pH > 10) by carefully adding aqueous NaOH. This deprotonates the N-methylanilinium salt to the free base.

  • Solvent Partition: Extract the aqueous solution with a small volume of an organic solvent like dichloromethane or diethyl ether. The neutral N-methylaniline will move into the organic layer, while the desired product (if polar, e.g., nitrated) and other salts remain in the aqueous phase.

  • Analysis: Analyze the organic extract by GC-MS. Compare the retention time and mass spectrum with an authentic sample of N-methylaniline (m/z = 107).

  • ¹H NMR: The ¹H NMR spectrum of the extract should show characteristic signals for N-methylaniline, including a singlet for the N-methyl group and distinct aromatic proton signals, which will differ from those of the starting material.

References

N-Methylacetanilide decomposition temperature and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information regarding the thermal stability and decomposition of N-Methylacetanilide for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the decomposition temperature of this compound?

A1: A specific decomposition temperature for this compound is not consistently reported in publicly available literature or safety data sheets. When heated to decomposition, it is known to emit toxic fumes of nitrogen oxides (NOx)[1]. The thermal stability of a compound can be influenced by factors such as purity, heating rate, and atmospheric conditions. To determine the precise decomposition temperature for your specific sample and experimental conditions, it is highly recommended to perform a thermogravimetric analysis (TGA).

Q2: What are the known stability issues with this compound?

A2: this compound is a relatively stable compound under standard laboratory conditions. However, its stability can be compromised under certain conditions. As an amide, it can be susceptible to hydrolysis in the presence of strong acids or bases, which would break the amide bond to form N-methylaniline and acetic acid[2]. Additionally, prolonged exposure to high temperatures can lead to thermal decomposition.

Q3: How should I properly store this compound?

A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[3]. It is recommended to keep it away from strong acids and bases to prevent hydrolysis. For long-term storage, maintaining a temperature of <15°C in a dark place is advisable[3].

Q4: What are the primary hazardous decomposition products of this compound?

A4: The primary hazardous decomposition products upon heating are toxic fumes of nitrogen oxides (NOx)[1]. Depending on the conditions, other toxic gases may also be released. All thermal decompositions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected reaction byproducts or low yield Decomposition of this compound due to excessive heat.- Monitor and control the reaction temperature carefully. - Consider using milder reaction conditions if possible. - Perform a trial run at a smaller scale to determine the optimal temperature range.
Hydrolysis of this compound.- Ensure all reactants and solvents are dry if the reaction is sensitive to water. - Avoid the use of strong acids or bases if they are not essential for the reaction. If they are necessary, consider adding them at a controlled rate and at a lower temperature.
Discoloration of this compound upon storage Impurities or slow decomposition.- Store the compound in a cool, dark, and dry place as recommended. - Ensure the container is tightly sealed to prevent exposure to air and moisture. - If purity is critical, consider recrystallizing the material before use.
Inconsistent results in thermal analysis (TGA/DSC) Sample purity issues.- Ensure the sample is of high purity. Impurities can significantly affect thermal stability. - Use a consistent and appropriate heating rate for all analyses to ensure comparability of results.
Inappropriate atmospheric conditions during analysis.- The presence of oxygen can lead to oxidative decomposition at lower temperatures. - Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) to study the thermal decomposition in the absence of oxidation.

Experimental Protocols

Determining Thermal Stability using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition for this compound.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated according to the manufacturer's guidelines.

    • Select an appropriate sample pan (e.g., alumina or platinum).

    • Tare the sample pan.

  • Sample Preparation:

    • Place a small, accurately weighed amount of this compound (typically 5-10 mg) into the sample pan.

  • Experimental Parameters:

    • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Heating Program:

      • Equilibrate the sample at a starting temperature well below the expected decomposition point (e.g., 30°C).

      • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature where the decomposition is complete (e.g., 600°C).

    • Data Collection: Record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • The onset of decomposition is typically determined as the temperature at which a significant weight loss begins, often calculated using the tangent method at the point of maximum rate of weight loss (from the derivative of the TGA curve).

Visualizations

Logical Workflow for Troubleshooting this compound Instability

Troubleshooting this compound Instability cluster_issue Observed Issue cluster_investigation Investigation Path cluster_cause Potential Cause cluster_solution Solution issue Unexpected Results or Degradation check_temp Review Reaction Temperature issue->check_temp check_reagents Analyze Reagents (pH, Water Content) issue->check_reagents check_storage Verify Storage Conditions issue->check_storage thermal_decomp Thermal Decomposition check_temp->thermal_decomp hydrolysis Acid/Base Hydrolysis check_reagents->hydrolysis contamination Contamination/Impurities check_storage->contamination optimize_temp Optimize Temperature thermal_decomp->optimize_temp control_reagents Use Anhydrous/Neutral Conditions hydrolysis->control_reagents proper_storage Ensure Proper Storage contamination->proper_storage

Caption: Troubleshooting workflow for this compound instability.

Experimental Workflow for TGA Analysis

TGA Experimental Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Data Analysis calibrate Calibrate TGA Instrument prepare_sample Weigh this compound Sample (5-10 mg) calibrate->prepare_sample set_params Set Parameters: - Inert Atmosphere (N2) - Heating Rate (10°C/min) prepare_sample->set_params run_analysis Run TGA Analysis set_params->run_analysis plot_data Plot Weight % vs. Temperature run_analysis->plot_data determine_onset Determine Decomposition Onset Temperature plot_data->determine_onset

Caption: Workflow for TGA analysis of this compound.

References

Technical Support Center: N-Methylacetanilide Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-Methylacetanilide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the laboratory to pilot or production scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial synthesis method is the N-acetylation of N-methylaniline using an acetylating agent like acetic anhydride or acetyl chloride. Another, less common, route is the methylation of acetanilide.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns include:

  • Toxicity: this compound is toxic if swallowed.[1] Both N-methylaniline and acetic anhydride are corrosive and toxic. All materials should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, in a well-ventilated area.

  • Exothermic Reaction: The acetylation of amines is an exothermic reaction. On a large scale, the heat generated can be significant, potentially leading to a runaway reaction if not properly controlled.[2][3] Effective temperature monitoring and cooling systems are critical.

  • Reagent Handling: Acetic anhydride and acetyl chloride react violently with water and are corrosive. Handling these reagents in a manufacturing environment requires closed systems and careful material selection for reactors and transfer lines.

Q3: How does the choice of acetylating agent (acetic anhydride vs. acetyl chloride) impact scale-up?

A3: Acetyl chloride is generally more reactive than acetic anhydride, leading to a more vigorous and exothermic reaction that can be harder to control on a large scale.[4][5] It also produces corrosive hydrochloric acid as a byproduct, which requires neutralization and can complicate work-up. Acetic anhydride is often preferred for scale-up as it is less volatile, its reaction is typically easier to control, and the acetic acid byproduct is less corrosive than HCl.

Q4: What analytical methods are recommended for monitoring reaction progress and final product purity?

A4: A combination of techniques is recommended:

  • In-Process Monitoring: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to monitor the disappearance of the N-methylaniline starting material and the appearance of the this compound product.

  • Final Product Purity: HPLC and GC are standard for determining final purity and quantifying impurities.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are used to confirm the structure of the final product.[1]

  • Physical Properties: Melting point determination is a simple and effective way to assess the purity of the crystalline product.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem 1: Low Yield or Incomplete Reaction

Q: My large-scale reaction has stalled, and analysis shows a significant amount of unreacted N-methylaniline. What could be the cause?

A: This issue often points to problems with mixing, stoichiometry, or reagent deactivation.

  • Possible Cause 1: Poor Mixing. In large reactors, inefficient agitation can lead to localized "hot spots" or areas of poor reagent distribution. The acetylating agent may not be effectively reaching all of the N-methylaniline.

    • Solution: Increase the agitation speed, if possible within safety limits. For future batches, consider the reactor design and impeller type to ensure adequate mixing for the batch volume. A phased or slower addition of the acetylating agent can also improve distribution.

  • Possible Cause 2: Insufficient Acetylating Agent. While a small excess is used in the lab, losses due to reaction with trace water or side reactions can be more significant at scale.

    • Solution: Ensure all reagents and the reactor are scrupulously dry. Consider a small, incremental increase in the molar equivalent of the acetylating agent (e.g., from 1.05 eq to 1.10 eq), after a thorough safety review.

  • Possible Cause 3: Deactivation of Acetylating Agent. If moisture is present in the reactor or starting materials, the acetic anhydride or acetyl chloride will hydrolyze, reducing the amount available for the reaction.

    • Solution: Implement stringent drying procedures for the reactor, solvents, and N-methylaniline before starting the reaction.

Problem 2: Product Purity Issues & Off-Color Product

Q: The isolated this compound is off-color (yellow or brown) and fails purity specifications. What are the likely impurities?

A: The color is often due to degradation or oxidation products of the N-methylaniline starting material. Purity failures can result from unreacted starting materials or side products.

  • Possible Cause 1: Starting Material Quality. The quality of the initial N-methylaniline is critical. If it is already discolored (oxidized), this color will likely carry through to the final product.

    • Solution: Use high-purity, colorless N-methylaniline. If necessary, distill the N-methylaniline before use. Samples of starting material often turn brown when exposed to air and should be stored under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Unreacted N-methylaniline. As discussed in Problem 1, incomplete reaction is a common issue.

    • Solution: Address the root cause of the incomplete reaction (mixing, stoichiometry). During work-up, an acidic wash (e.g., with dilute HCl) can help remove the basic N-methylaniline from the product before crystallization.

  • Possible Cause 3: Thermal Degradation. If the reaction exotherm is not controlled, high temperatures can cause degradation of the starting material or product.

    • Solution: Improve temperature control by slowing the addition rate of the acetylating agent and ensuring the reactor's cooling system is adequate. Perform a reaction calorimetry study to understand the heat flow before scaling up.

Problem 3: Crystallization and Isolation Challenges

Q: During crystallization at a large scale, I'm experiencing poor crystal formation (oiling out) or a very fine powder that is difficult to filter. How can I resolve this?

A: Crystallization is highly sensitive to scale, as cooling rates and mixing dynamics change significantly.

  • Possible Cause 1: Supersaturation is too high. Adding an anti-solvent too quickly or cooling the solution too rapidly can lead to rapid precipitation or "oiling out" instead of controlled crystal growth.

    • Solution: Develop a controlled cooling profile. Slower cooling rates generally produce larger, more easily filtered crystals. If using an anti-solvent, add it slowly to the solution at a controlled temperature. Seeding the solution with a small amount of pure this compound crystals at the appropriate temperature can promote controlled crystal growth.

  • Possible Cause 2: Impurities Inhibiting Crystallization. High levels of impurities can interfere with the crystal lattice formation, leading to poor crystal quality.

    • Solution: Improve the purity of the crude product before crystallization using washes or a carbon treatment to remove colored impurities. The Solubility-Limited Impurity Purge (SLIP) test can be a useful diagnostic tool to understand how impurities behave during crystallization.[7]

  • Possible Cause 3: Inefficient Mixing during Crystallization. Poor agitation can lead to non-uniform cooling and supersaturation, resulting in a wide particle size distribution.

    • Solution: Ensure the agitation is sufficient to keep the solids suspended and maintain a uniform temperature throughout the crystallizer.

Data Presentation

Table 1: Physical and Safety Properties of Key Reagents

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Hazards
N-methylaniline107.16-57194-196Toxic, Central Nervous System Damage
Acetic Anhydride102.09-73138-140Corrosive, Flammable, Reacts with Water
This compound149.19101-104253Toxic if Swallowed[1][6][8]

Table 2: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters

ParameterLaboratory Scale (10g)Pilot Scale (10kg) Considerations
Reagents
N-methylaniline1.0 eq1.0 eq
Acetic Anhydride1.05 - 1.1 eq1.05 - 1.1 eq (verify stoichiometry)
SolventOften run neat or in a solvent like TolueneToluene or similar; volume is critical for mixing and temperature control.
Reaction Conditions
Addition Time5-10 minutes1-4 hours (controlled rate to manage exotherm)
TemperatureCooling in an ice bath (0-10°C)Maintained at 10-25°C via reactor jacket
Reaction Time30-60 minutes2-6 hours (monitor by HPLC/GC for completion)
Work-up & Isolation
QuenchingPour onto ice/waterSlow addition to a cooled aqueous solution
PurificationRecrystallization from Ethanol/WaterControlled crystallization with defined cooling profile and seeding. Solvent choice impacts safety and recovery.
FiltrationBuchner FunnelCentrifuge or Filter Dryer

Experimental Protocols

1. Laboratory Scale Synthesis of this compound

  • Safety: Conduct this procedure in a fume hood. Wear appropriate PPE (gloves, safety goggles, lab coat).

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (10.7 g, 0.1 mol).

  • Place the flask in an ice-water bath and begin stirring.

  • Slowly add acetic anhydride (10.7 g, 10.0 mL, 0.105 mol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.

  • Monitor the reaction by TLC or GC-MS until the N-methylaniline is consumed.

  • Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously. The product will precipitate as a white solid.

  • Continue stirring for 15 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

  • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as white crystals.

  • Dry the crystals in a vacuum oven. Expected yield: 12-14 g (80-94%).

2. Key Considerations for Scale-Up

  • Reactor Setup: Use a glass-lined or stainless steel reactor with an overhead stirrer, a temperature probe, a cooling jacket, and a port for controlled reagent addition.

  • Heat Management: The addition of acetic anhydride must be carefully controlled via a dosing pump. The rate of addition should be dictated by the ability of the reactor's cooling system to maintain the desired temperature range (e.g., 10-25°C). A reaction calorimetry study is highly recommended to model the thermal profile before scaling up.

  • Work-up: The quench step is also exothermic. Instead of adding the reaction mass to water, it is often safer to slowly add the water to the reaction mass at a controlled rate while cooling.

  • Isolation: For large quantities, a centrifuge or a filter dryer is used instead of a Buchner funnel for more efficient solid-liquid separation and drying.

  • Solvent Handling: Implement a solvent recovery system to reduce waste and improve process economics, especially if using solvents like toluene for the reaction or ethanol for crystallization.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Prepare & Charge N-methylaniline prep_reactor Inert & Cool Reactor (10-15°C) add_anhydride Controlled Addition of Acetic Anhydride prep_reactor->add_anhydride react Stir & Monitor (HPLC/GC) add_anhydride->react quench Quench with Water react->quench crystallize Crystallization (Controlled Cooling) quench->crystallize filtrate Filtration & Washing crystallize->filtrate dry Drying filtrate->dry product Final Product: This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Path cluster_purity Impurity Path start Post-Reaction Analysis: Low Yield or Impurity? incomplete_rxn Incomplete Reaction (High SM) start->incomplete_rxn Yes (Low Yield) high_impurity High Impurity (Color or Side Products) start->high_impurity Yes (Impurity) success Proceed to Crystallization start->success No check_mixing Review Agitation & Addition Rate incomplete_rxn->check_mixing check_stoich Verify Reagent Stoichiometry & Purity (Moisture?) check_mixing->check_stoich fail Re-evaluate Process Parameters check_stoich->fail check_sm_quality Analyze SM Quality (Distill if needed) high_impurity->check_sm_quality check_temp Review Temperature Control (Exotherm Management) check_sm_quality->check_temp improve_workup Optimize Work-up (e.g., Acid Wash) check_temp->improve_workup improve_workup->fail

Caption: Troubleshooting decision tree for this compound synthesis.

References

Effective work-up procedures for reactions involving N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the general physical and chemical properties of this compound?

This compound is a white to off-white crystalline solid.[1] It is soluble in organic solvents such as ethanol and ether but has limited solubility in water.[1] It is primarily used as an intermediate in organic synthesis.[1] Care should be taken when handling this compound as it is moderately toxic.[1]

Q2: What are some common reactions involving this compound?

This compound is often used in electrophilic aromatic substitution reactions, such as nitration and halogenation.[1] The N-methylacetamido group is an activating, ortho-, para-directing group.[1] It can also be a precursor in the Vilsmeier-Haack reaction for the synthesis of heterocyclic systems.

Q3: How can I purify crude this compound?

Recrystallization is a common method for purifying this compound. Suitable solvents for recrystallization include water, ether, petroleum ether, or benzene.[2] The choice of solvent will depend on the impurities present.

Troubleshooting Guides

Work-up Procedure for Nitration of this compound

Q4: I have performed a nitration reaction on this compound. What is the recommended work-up procedure?

A general work-up procedure involves pouring the reaction mixture onto ice or into cold water. The precipitated product, primarily 4-nitro-N-methylacetanilide, is then collected by filtration, washed with water, and dried. For a more detailed protocol, refer to the experimental protocol section.

Experimental Protocol: Work-up for Nitration of this compound

  • After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice or ice-cold water.

  • Stir the mixture until the ice has melted and a solid precipitate has formed.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with several portions of cold water to remove residual acid.

  • If necessary, wash the solid with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.

  • Dry the purified product thoroughly. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Troubleshooting Common Issues in Nitration Work-up:

Issue Possible Cause Solution
Product does not precipitate upon pouring into water. The product may be too soluble in the aqueous mixture, or the concentration is too low.Try to concentrate the reaction mixture by removing some of the solvent before pouring it into water. Alternatively, extract the product with a suitable organic solvent like ethyl acetate.
An oil forms instead of a solid. The product's melting point may be below the temperature of the quenching solution, or significant impurities are present, leading to freezing-point depression.[3][4]Add more cold water or ice to lower the temperature further. Try scratching the inside of the flask with a glass rod to induce crystallization. If an oil persists, separate it and try to crystallize it from a different solvent system.[5]
The product is discolored (yellowish). Presence of dinitro byproducts or other colored impurities.Recrystallize the product. The use of activated charcoal during recrystallization can help remove colored impurities.[5]
Low yield of the desired p-nitro isomer. Reaction conditions (temperature, nitrating agent) may favor the formation of the ortho-isomer.Optimize the reaction conditions. Using a mixture of nitric acid and sulfuric acid generally favors the formation of the para-isomer.

Workflow for Nitration Work-up

G Workflow for Nitration Work-up of this compound A Reaction Mixture B Pour into Ice/Cold Water A->B C Precipitate Forms B->C Success D No Precipitate B->D Failure E Vacuum Filtration C->E J Extract with Organic Solvent D->J F Wash with Cold Water E->F G Wash with Dilute NaHCO3 (optional) F->G H Dry the Product G->H I Recrystallize for Purity H->I K Wash Extract J->K L Dry and Evaporate Solvent K->L L->I

Caption: A flowchart illustrating the general work-up procedure for the nitration of this compound.

Work-up Procedure for Halogenation of this compound

Q5: What is a typical work-up procedure for the halogenation of this compound using N-halosuccinimide?

The work-up for this reaction typically involves quenching the reaction, followed by an extractive work-up to isolate the halogenated product.

Experimental Protocol: Work-up for Bromination with NBS

  • Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate (1:1 ratio) to the reaction mixture to quench any remaining halogenating agent.

  • Extract the mixture with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Common Issues in Halogenation Work-up:

Issue Possible Cause Solution
Persistent emulsion during extraction. High concentration of salts or polar byproducts.Add more brine to the aqueous layer to increase its ionic strength. If the emulsion persists, filtration through a pad of Celite may help break it.
Incomplete removal of N-halosuccinimide or succinimide. Insufficient quenching or washing.Ensure an excess of the quenching solution (sodium thiosulfate) is used. The succinimide byproduct is water-soluble and should be removed during the aqueous washes.
Difficulty in separating ortho and para isomers. Similar polarities of the isomers.Optimize the mobile phase for column chromatography. A solvent system with lower polarity may provide better separation.

Troubleshooting Decision Tree for Halogenation Work-up

G Troubleshooting Halogenation Work-up Start Problem during Work-up Emulsion Persistent Emulsion? Start->Emulsion Impurity Succinimide Impurity? Emulsion->Impurity No AddBrine Add more brine or filter through Celite Emulsion->AddBrine Yes Separation Poor Isomer Separation? Impurity->Separation No Quench Ensure excess thiosulfate quench and thorough aqueous washes Impurity->Quench Yes Chromatography Optimize column chromatography mobile phase Separation->Chromatography Yes End Problem Resolved Separation->End No, consult further AddBrine->End Quench->End Chromatography->End

Caption: A decision tree to help troubleshoot common issues during the work-up of this compound halogenation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Water1 g in 60 mL[6]
Boiling Water1 g in 2 mL[6]
Ethanol1 g in 2 mL[6]
Chloroform1 g in 1.5 mL[6]
Ether1 g in 10 mL[6]
Petroleum EtherSoluble[2]
BenzeneSoluble[2]

Table 2: Typical Yields for Reactions of this compound

ReactionProductTypical YieldReference
Nitration4-nitro-N-methylacetanilide>90% (for combined isomers)
Bromination with NBS4-bromo-N-methylacetanilideHigh
N-alkylation with alkyl halideN-alkyl-N-methylacetanilideNot specified

Note: Yields can vary significantly depending on the specific reaction conditions and scale.

References

Preventing over-methylation in acetanilide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of acetanilide. Our aim is to help you overcome common challenges and prevent the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing acetanilide?

A1: Acetanilide is most commonly synthesized by the acetylation of aniline using an acetylating agent like acetic anhydride.[1][2] The amino group of aniline acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. This results in the formation of acetanilide and acetic acid as a byproduct. The reaction is typically performed under controlled temperature conditions.

Q2: My final acetanilide product is discolored. What is the likely cause and how can I fix it?

A2: Discoloration in the crude acetanilide product is usually due to the presence of colored impurities, often resulting from the oxidation of the aniline starting material. These impurities can be effectively removed during the purification step by using activated charcoal. The crude product is dissolved in a hot solvent, and a small amount of activated charcoal is added to adsorb the colored impurities. Subsequent hot filtration will remove the charcoal and the adsorbed impurities, yielding a colorless solution from which pure acetanilide can be crystallized.

Q3: I am concerned about "over-methylation" in my acetanilide synthesis. How can I prevent this?

A3: In the standard synthesis of acetanilide from aniline and acetic anhydride, "over-methylation" to form N-methylacetanilide is not a typical side reaction. This compound is synthesized from N-methylaniline, not aniline, as the starting material. Therefore, ensuring the purity of your aniline starting material and confirming it is not contaminated with N-methylaniline is the primary way to prevent the formation of this specific impurity.

Q4: What is the most common side reaction in acetanilide synthesis?

A4: The most common side reaction is diacetylation, which leads to the formation of N,N-diacetylaniline. This can occur if the reaction conditions are too harsh, such as using a large excess of the acetylating agent or prolonged heating at high temperatures. Primary amines, like aniline, have two replaceable hydrogen atoms on the nitrogen, and under forcing conditions, a second acetyl group can be added.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Acetanilide 1. Incomplete reaction. 2. Loss of product during purification. 3. Hydrolysis of acetic anhydride.1. Ensure adequate reaction time and temperature as per the protocol. 2. During recrystallization, use the minimum amount of hot solvent to dissolve the crude product to prevent loss upon cooling. Ensure the filtrate is completely cooled before filtration. 3. Use fresh acetic anhydride and minimize its exposure to atmospheric moisture.
Formation of N,N-diacetylaniline (Diacetylation) 1. Use of excess acetic anhydride. 2. Prolonged reaction time at elevated temperatures.1. Use a controlled molar ratio of aniline to acetic anhydride (typically close to 1:1). 2. Monitor the reaction progress and avoid unnecessarily long reaction times or excessive heating.
Product Fails to Crystallize 1. Too much solvent used during recrystallization. 2. Insufficient cooling.1. If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again. 2. Ensure the solution is cooled to room temperature and then in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.
Oily Product Formation The melting point of acetanilide is close to the boiling point of water. If the crude product is impure, its melting point may be depressed, causing it to melt in the hot recrystallization solvent.Continue adding the hot solvent until the oil completely dissolves. The impurities will be removed during the hot filtration and subsequent crystallization should yield a solid product.

Experimental Protocols

Synthesis of Acetanilide

This protocol is a standard laboratory procedure for the synthesis of acetanilide from aniline and acetic anhydride.

Materials:

  • Aniline

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Distilled Water

  • Ethanol (for recrystallization, optional)

  • Activated Charcoal

Procedure:

  • In a fume hood, add 2.0 mL of aniline to 15 mL of water in a 125 mL Erlenmeyer flask.

  • To this mixture, add 2.0 mL of concentrated hydrochloric acid. Stir until the aniline fully dissolves, forming aniline hydrochloride.

  • In a separate beaker, dissolve 3.0 g of sodium acetate in 10 mL of water.

  • Gently warm the aniline hydrochloride solution to approximately 50°C.

  • Add 2.5 mL of acetic anhydride to the warm aniline hydrochloride solution and swirl the flask.

  • Immediately add the sodium acetate solution to the reaction mixture and swirl vigorously.

  • Cool the flask in an ice bath to induce the precipitation of crude acetanilide.

  • Collect the crude product by vacuum filtration and wash it with a small amount of cold water.

Purification by Recrystallization
  • Transfer the crude acetanilide to a beaker.

  • Add a minimum amount of hot water to dissolve the crude product completely.

  • If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization.

  • Collect the pure acetanilide crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

Quantitative Data Summary

The following table summarizes typical quantitative parameters from various standard protocols for acetanilide synthesis.

ParameterProtocol 1Protocol 2Protocol 3
Aniline 2.0 mL10 mL0.5 g
Acetic Anhydride 2.5 mL20 mL0.6 mL
Catalyst/Base Sodium AcetateZinc DustSodium Acetate
Solvent WaterGlacial Acetic AcidWater
Reaction Temperature ~50°C then coolingGentle heatingRoom Temperature
Reaction Time ~15-20 minutes15-20 minutes~10 minutes
Reported Yield Not specifiedNot specifiedHigh

Visualizations

Acetanilide_Synthesis Aniline Aniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate Acetanilide Acetanilide Intermediate->Acetanilide Proton Transfer & Elimination AceticAcid Acetic Acid Intermediate->AceticAcid Diacetylation_Side_Reaction Acetanilide Acetanilide Diacetylaniline N,N-Diacetylaniline Acetanilide->Diacetylaniline Further Acetylation AceticAnhydride Acetic Anhydride (Excess) AceticAnhydride->Diacetylaniline AceticAcid Acetic Acid Troubleshooting_Workflow Start Start Synthesis CrudeProduct Obtain Crude Product Start->CrudeProduct CheckPurity Assess Purity (Color, Melting Point) CrudeProduct->CheckPurity Pure Pure Acetanilide CheckPurity->Pure Yes Impure Impure Product CheckPurity->Impure No LowYield Low Yield? Impure->LowYield AcceptableYield Proceed to Purification LowYield->AcceptableYield No TroubleshootYield Troubleshoot Yield (See Guide) LowYield->TroubleshootYield Yes Diacetylation Diacetylation Suspected? AcceptableYield->Diacetylation Purify Recrystallize with Activated Charcoal FinalProduct Pure, Crystalline Acetanilide Purify->FinalProduct Diacetylation->Purify No ModifyConditions Modify Conditions (Less Acetic Anhydride, Lower Temp) Diacetylation->ModifyConditions Yes ModifyConditions->Start

References

Validation & Comparative

A Comparative Guide to N-Methylacetanilide Purity Analysis: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of N-Methylacetanilide is critical for the integrity of experimental results and the safety of pharmaceutical products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity analysis of this compound, supported by experimental data and detailed protocols.

This compound, a compound used in various chemical syntheses, requires rigorous purity assessment to identify and quantify any process-related impurities or degradation products. While several analytical methods can be employed for this purpose, GC-MS stands out for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds.

Comparison of Analytical Techniques

The choice of analytical technique for purity analysis depends on various factors, including the nature of the impurities, the required sensitivity, and the laboratory's resources. Below is a comparison of GC-MS with other common methods.

Technique Principle Advantages for this compound Analysis Limitations
GC-MS Separates compounds based on their volatility and interaction with a stationary phase, followed by mass-based identification and quantification.- High sensitivity and specificity for volatile organic impurities. - Provides structural information for impurity identification. - Well-established and robust method.- Not suitable for non-volatile or thermally labile impurities. - Derivatization may be required for some compounds.
HPLC-UV Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.- Suitable for a wide range of non-volatile and thermally stable compounds. - Widely available and versatile.- Lower sensitivity for compounds with poor UV absorption. - Does not provide definitive structural information without a mass spectrometer detector.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.- High separation efficiency and resolution. - Requires minimal sample and solvent.- Can be less robust than HPLC for routine analysis. - Sensitivity can be lower without specialized detectors.
Quantitative NMR (qNMR) Determines the concentration of a substance by comparing the integral of its NMR signal to that of a certified reference standard.- Highly accurate and precise for purity determination without the need for a specific reference standard of the impurity. - Provides structural information.- Lower sensitivity compared to chromatographic methods. - Requires a high-field NMR spectrometer.

Experimental Protocol: Purity Analysis of this compound by GC-MS

This section details a typical experimental protocol for the determination of this compound purity by GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetone) to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split mode, e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 149 and major fragment ions.[1]

  • Identify and quantify any impurities by integrating their respective peak areas.

  • Calculate the purity of this compound using the area percent method.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a GC-MS analysis of an this compound sample.

Component Retention Time (min) Area (%) Identification
Acetanilide10.50.2Potential Starting Material
N-Methylaniline9.80.1Potential Starting Material
This compound12.399.6Main Component
Unknown Impurity13.10.1m/z fragments suggest...

Visualizations

Experimental Workflow for this compound Purity Analysis by GC-MS```dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into GC-MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification detect->identify integrate Peak Integration identify->integrate quantify Purity Calculation integrate->quantify report report quantify->report Generate Report

Caption: Comparison of analytical techniques for this compound purity.

References

A Comparative Guide to the Purity Assessment of N-Methylacetanilide: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical development and chemical research, the accurate determination of a compound's purity is paramount. This guide provides a comparative analysis of Differential Scanning Calorimetry (DSC) for the purity assessment of N-Methylacetanilide against established chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present a detailed examination of the experimental protocols and performance characteristics of each method to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs.

Quantitative Performance Comparison

The selection of a purity analysis method hinges on a variety of factors including the nature of the compound, the expected impurities, and the desired level of accuracy and precision. The following table summarizes the key performance indicators for DSC, HPLC, and GC in the context of this compound purity assessment.

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures the heat flow associated with the melting of the sample. Purity is determined based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1][2]Separation of components based on their differential distribution between a stationary phase and a liquid mobile phase.[3]Separation of volatile components based on their partitioning between a stationary phase and a gaseous mobile phase.[3]
Typical Purity Range Best suited for high purity compounds (>98.5 mol%).[4][5]Wide applicability, capable of detecting and quantifying a broad range of impurity levels.Suitable for a wide range of purity levels, particularly for volatile impurities.
Sample Throughput Relatively low, with each run taking a significant amount of time due to slow heating rates.High, with modern UPLC systems offering very fast analysis times.Moderate to high, with typical run times being shorter than DSC but potentially longer than UPLC.
Destructive/Non-destructive Destructive (sample is melted).Generally non-destructive, allowing for sample recovery if needed.Destructive (sample is vaporized).
Impurity Identification Does not identify the nature of the impurities.Can provide tentative identification of impurities based on retention times and can be coupled with mass spectrometry (LC-MS) for definitive identification.Can be coupled with mass spectrometry (GC-MS) for definitive identification of volatile impurities.[6]
Applicability to this compound Applicable as this compound is a crystalline solid with a defined melting point.[7][8]Highly suitable for the analysis of this compound and its potential non-volatile impurities.[3]Suitable as this compound is thermally stable and sufficiently volatile.[3]
Primary Strengths Provides a measure of total eutectic impurities. It is an absolute method that does not require a reference standard of the impurity.[4]High resolution, sensitivity, and accuracy for a wide range of compounds.[3]High separation efficiency and fast analysis for volatile compounds.[3]
Primary Limitations Not suitable for amorphous compounds, compounds that decompose on melting, or for identifying specific impurities.[4] The accuracy can be affected by the formation of solid solutions.Requires reference standards for the quantification of impurities. The mobile phase selection can be complex.Limited to thermally stable and volatile compounds.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the purity assessment of this compound using DSC, HPLC, and GC.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is based on the general principles of purity determination by DSC as outlined in various sources.[1][2][9]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • DSC Analysis:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 80 °C).

    • Ramp the temperature at a slow, constant rate, typically 0.5 to 2 °C/min, through the melting transition. The melting point of this compound is approximately 101-104°C.[7][8]

    • Continue heating to a temperature sufficiently above the melting endotherm to establish a stable post-melting baseline.

    • Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis:

    • Integrate the area of the melting endotherm to determine the heat of fusion (ΔHfus).

    • Determine the onset temperature of melting (Ts).

    • Utilize the instrument's software to perform a purity calculation based on the van't Hoff equation, which plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F). The software will calculate the mole percent purity.

High-Performance Liquid Chromatography (HPLC) Protocol

The following is a general reversed-phase HPLC method suitable for the analysis of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The mobile phase may need to be optimized depending on the specific impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 242 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare a series of calibration standards of known concentrations from the stock solution.

    • Prepare the sample for analysis by dissolving a known amount in the mobile phase to a concentration within the calibration range.

  • Analysis:

    • Inject a fixed volume (e.g., 10 µL) of the sample and standards onto the column.

    • Record the chromatograms and determine the retention time and peak area of this compound and any impurities.

  • Purity Calculation: Calculate the purity by the area normalization method or by using a calibration curve if reference standards for the impurities are available.

Gas Chromatography (GC) Protocol

This protocol outlines a general method for the GC analysis of this compound.[10][11]

  • Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Temperature Program:

    • Initial oven temperature: 150 °C, hold for 1 minute.

    • Ramp rate: 10 °C/min to 250 °C.

    • Final hold time: 5 minutes at 250 °C.

  • Injector and Detector Temperatures:

    • Injector temperature: 250 °C.

    • Detector temperature: 280 °C.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Record the chromatogram.

  • Purity Calculation: Determine the purity using the area percent method, assuming all components have a similar response factor in the FID.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the purity assessment of this compound, from sample receipt to the final report, incorporating the comparative analytical techniques.

Purity_Assessment_Workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample_Receipt Sample Receipt & Documentation Preliminary_Checks Physical Characterization (Appearance, Solubility) Sample_Receipt->Preliminary_Checks Sample_Prep Sample Preparation for Analysis (Weighing, Dissolution) Preliminary_Checks->Sample_Prep DSC DSC Analysis (Thermal Profile) Sample_Prep->DSC HPLC HPLC Analysis (Chromatographic Separation) Sample_Prep->HPLC GC GC Analysis (Chromatographic Separation) Sample_Prep->GC Data_Analysis Data Processing & Purity Calculation DSC->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis Method_Comparison Comparison of Results from Different Methods Data_Analysis->Method_Comparison Final_Report Final Purity Report Generation Method_Comparison->Final_Report

Purity Assessment Workflow for this compound.

This guide provides a foundational understanding of the methodologies available for the purity assessment of this compound. The choice of method will ultimately be dictated by the specific requirements of the analysis, including the need for impurity identification, the expected purity level of the sample, and the available instrumentation. For a comprehensive purity profile, a combination of a thermal method like DSC and a chromatographic technique is often recommended.

References

A Comparative Guide to Determining N-Methylacetanilide Purity: qNMR vs. Chromatographic and Thermal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical analysis in research and pharmaceutical development. For N-Methylacetanilide, a compound with various applications, ensuring high purity is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the determination of this compound purity. This comparison is supported by detailed experimental protocols and illustrative data to aid in method selection and implementation.

Introduction to Purity Analysis Techniques

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity assessment, offering direct quantification without the need for a specific reference standard of the analyte.[1] Its principle lies in the direct proportionality between the integrated signal intensity of a nucleus and the number of moles of that nucleus in the sample. In contrast, HPLC and GC are comparative chromatographic techniques that rely on the separation of the analyte from its impurities, with quantification typically performed against a reference standard. DSC, a thermal analysis method, determines purity by measuring the melting point depression of a substance caused by impurities.

Comparative Analysis of Purity Determination Methods

The choice of an analytical method for purity determination depends on various factors, including the properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision. The following tables provide a comparative overview of qNMR, HPLC, GC, and DSC for the analysis of this compound.

Table 1: Performance Comparison of Analytical Methods

ParameterqNMR (Quantitative ¹H NMR)HPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)DSC (Differential Scanning Calorimetry)
Principle Direct ratiometric measurement of analyte to an internal standard based on nuclear magnetic resonance.Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.Measurement of melting point depression due to impurities.
Quantification Absolute (with a certified internal standard).Relative (requires a specific reference standard of the analyte).Relative (requires a specific reference standard of the analyte).Absolute (based on thermodynamic principles).
Selectivity High; can distinguish structurally similar compounds.High; dependent on column chemistry and mobile phase.Very high for volatile compounds.Dependent on the thermal behavior of impurities.
Precision High (typically <1% RSD).High (typically <1% RSD).High (typically <1% RSD).Moderate (can be affected by sample preparation).
Accuracy High; traceable to SI units with a certified standard.High; dependent on the purity of the reference standard.High; dependent on the purity of the reference standard.Good for high-purity samples (>98%).
Sample Throughput Moderate.High.High.Low to moderate.
Non-destructive Yes.No.No.No.

Table 2: Illustrative Experimental Data for this compound Purity

Note: The following data is illustrative to demonstrate a comparative analysis and may not represent actual experimental results.

MethodPurity (%)Standard Deviation (±)Relative Standard Deviation (%)
qNMR 99.50.10.1
HPLC 99.30.20.2
GC 99.60.10.1
DSC 99.10.30.3

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are tailored for the purity determination of this compound.

Quantitative ¹H NMR (qNMR) Spectroscopy

The qNMR workflow involves careful sample preparation, data acquisition with optimized parameters, and meticulous data processing.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer tune_shim Tune and shim the spectrometer transfer->tune_shim setup_params Set quantitative parameters (e.g., relaxation delay) tune_shim->setup_params acquire Acquire ¹H NMR spectrum setup_params->acquire phase_baseline Phase and baseline correction acquire->phase_baseline integrate Integrate analyte and internal standard signals phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate

qNMR experimental workflow for purity determination.

1. Selection of Internal Standard:

An ideal internal standard should have high purity, be stable, soluble in the same deuterated solvent as the analyte, and have at least one signal that is well-resolved from the analyte's signals. For this compound, Maleic Acid is a suitable internal standard when using DMSO-d₆ as the solvent.[2] The ¹H NMR spectrum of this compound in DMSO-d₆ shows signals for the aromatic protons between 7.1 and 7.5 ppm, the N-methyl protons around 3.1 ppm, and the acetyl protons around 1.8 ppm. Maleic acid provides a sharp singlet for its two olefinic protons at approximately 6.2 ppm, which is well-separated from the signals of this compound.[2]

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an equimolar amount of the internal standard (e.g., Maleic Acid) into the same vial.

  • Add a known volume (e.g., 0.6 mL for a 5 mm tube) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure complete dissolution by vortexing.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tune and shim the probe to achieve optimal resolution and lineshape.

  • Set the following acquisition parameters for quantitative analysis:

    • Pulse Program: A standard 90° pulse sequence.
    • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and internal standard signals (typically 20-60 seconds for accurate quantification).
    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest.
    • Acquisition Time (aq): Sufficient to ensure good digital resolution.
    • Temperature: Maintain a constant temperature (e.g., 298 K).

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signal of the internal standard (e.g., the singlet at ~6.2 ppm for Maleic Acid) and a well-resolved signal of this compound (e.g., the N-methyl singlet at ~3.1 ppm or the acetyl singlet at ~1.8 ppm).

  • Calculate the purity of this compound using the following equation:

High-Performance Liquid Chromatography (HPLC)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_calc Data Analysis & Calculation prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Solution (this compound Ref. Std.) inject_std Inject Standard Solution prep_std->inject_std prep_sample Prepare Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization or vs. Standard) integrate_peaks->calculate_purity

HPLC experimental workflow for purity determination.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 242 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

2. Standard Solution Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

3. Sample Solution Preparation:

  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The purity is typically calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_calc Data Analysis prep_sample Prepare Sample Solution (dissolved in a suitable solvent) inject_sample Inject Sample prep_sample->inject_sample setup_gc Set GC Parameters (Inlet, Oven, Detector) setup_gc->inject_sample run_gc Run GC Program inject_sample->run_gc acquire_data Acquire Chromatogram run_gc->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (% Area Normalization) integrate_peaks->calculate_purity

GC experimental workflow for purity determination.

1. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.
    • Ramp: 10 °C/min to 250 °C.
    • Hold at 250 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

2. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL.

3. Procedure:

  • Inject the sample solution into the GC system.

  • Record the chromatogram.

  • Calculate the purity using the area normalization method.

Differential Scanning Calorimetry (DSC)

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_calc Data Analysis weigh_sample Accurately weigh ~2-5 mg of sample seal_pan Hermetically seal in an aluminum pan weigh_sample->seal_pan setup_dsc Set DSC Parameters (Temp Program, Atmosphere) seal_pan->setup_dsc run_dsc Run DSC Scan setup_dsc->run_dsc acquire_thermogram Acquire Thermogram run_dsc->acquire_thermogram analyze_peak Analyze the melting endotherm acquire_thermogram->analyze_peak calculate_purity Calculate Purity using Van't Hoff Equation analyze_peak->calculate_purity

References

A Comparative Analysis of the Reactivity of N-Methylacetanilide and Acetanilide in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of aromatic compound reactivity is paramount for the strategic design and synthesis of new molecular entities. This guide provides a detailed comparison of the reactivity of N-Methylacetanilide and its structural analog, Acetanilide, with a focus on electrophilic aromatic substitution reactions. The discussion is supported by experimental data and detailed protocols to facilitate practical application in a laboratory setting.

Introduction to Reactivity

Acetanilide and this compound are both activated aromatic compounds due to the electron-donating nature of the acetamido group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions, and thus making the ring more susceptible to attack by electrophiles. However, the presence of a methyl group on the nitrogen atom in this compound introduces both electronic and steric effects that differentiate its reactivity from that of Acetanilide.

Generally, Acetanilide is considered to be more reactive towards electrophilic aromatic substitution than this compound.[1][2] This difference in reactivity can be attributed to two primary factors:

  • Electronic Effects: The acetyl group in both molecules is electron-withdrawing, which moderates the activating effect of the amino group. In Acetanilide, the lone pair on the nitrogen is delocalized into both the aromatic ring and the adjacent carbonyl group.

  • Steric Effects: The presence of the methyl group on the nitrogen in this compound creates significant steric hindrance, particularly at the ortho positions.[3] This steric bulk can impede the approach of the electrophile and also affect the planarity of the molecule, which in turn can influence the extent of delocalization of the nitrogen's lone pair into the aromatic ring.

Quantitative Comparison of Reactivity

The following table summarizes the typical outcomes of common electrophilic aromatic substitution reactions for Acetanilide and this compound, highlighting the differences in product distribution and yields.

ReactionElectrophileAcetanilide Product(s) & Typical YieldThis compound Product(s) & Typical YieldKey Observations
Nitration NO₂⁺p-nitroacetanilide (~90%), o-nitroacetanilide (~10%)[4]Primarily p-nitro-N-methylacetanilide (yields are generally lower than for acetanilide)The presence of the N-methyl group significantly disfavors ortho substitution due to steric hindrance. Overall reactivity is lower.
Bromination Br⁺p-bromoacetanilide (major product)[5]Primarily p-bromo-N-methylacetanilideSimilar to nitration, the para product is highly favored for this compound due to steric hindrance at the ortho positions.

Experimental Protocols

Detailed methodologies for key electrophilic aromatic substitution reactions are provided below.

Nitration of Acetanilide

This protocol describes the synthesis of p-nitroacetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Crushed ice

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL beaker, dissolve 2 g of powdered Acetanilide in 2 mL of glacial acetic acid.[6]

  • Carefully add 4 mL of concentrated sulfuric acid to the mixture and stir.[6]

  • Cool the mixture in an ice bath to 0-5 °C.[6]

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 1 mL of concentrated nitric acid to 1 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the cooled Acetanilide solution with constant stirring, ensuring the temperature does not exceed 10 °C.[6]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[6]

  • Pour the reaction mixture onto 20 g of crushed ice and stir until the yellow precipitate of p-nitroacetanilide forms.[6]

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.[6]

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide. The melting point of the purified product should be determined and compared to the literature value (214-216 °C).

Bromination of Acetanilide

This protocol describes the synthesis of p-bromoacetanilide.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Bromine in acetic acid solution

  • Sodium bisulfite solution (aqueous)

  • Ethanol (for recrystallization)

Procedure:

  • In a 3.0 mL conical vial, dissolve 25 mg (0.19 mmol) of Acetanilide in 4 drops of glacial acetic acid. Gentle stirring with a glass rod may be necessary.[7]

  • In a fume hood, add 3 drops of a bromine-acetic acid solution to the Acetanilide solution and cap the vial immediately.[7]

  • Allow the reddish-brown solution to stand at room temperature for 10 minutes with intermittent shaking. During this time, yellow-orange crystals should precipitate.[7]

  • Add 0.5 mL of water and 5 drops of aqueous sodium bisulfite solution (33%) to the reaction mixture to destroy any unreacted bromine, resulting in white crystals.[7]

  • Cool the reaction mixture in an ice bath for 10 minutes to maximize product precipitation.[7]

  • Collect the white crystals of p-bromoacetanilide by vacuum filtration using a Hirsch funnel.[7]

  • Wash the filter cake with three 0.25 mL portions of cold water.[7]

  • Purify the crude product by recrystallization from 95% ethanol.

Reaction Mechanisms and Experimental Workflow

The following diagrams illustrate the mechanism of electrophilic aromatic substitution and a general experimental workflow.

Electrophilic_Aromatic_Substitution cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation E_plus E⁺ (Electrophile) Aromatic Aromatic Ring (Acetanilide or this compound) Sigma_Complex Arenium Ion (Sigma Complex) Aromatic->Sigma_Complex + E⁺ Product Substituted Product Sigma_Complex->Product - H⁺ Experimental_Workflow Start Reactant (Acetanilide or this compound) Dissolution Dissolution in Solvent Start->Dissolution Cooling Cooling in Ice Bath Dissolution->Cooling Reagent_Addition Slow Addition of Electrophilic Reagent Cooling->Reagent_Addition Reaction Reaction at Controlled Temperature Reagent_Addition->Reaction Quenching Quenching in Ice Water Reaction->Quenching Filtration Vacuum Filtration Quenching->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying of Pure Product Recrystallization->Drying Analysis Analysis (Melting Point, etc.) Drying->Analysis

References

A Researcher's Guide to Alternative Reagents for the N-Methylation of Anilides

Author: BenchChem Technical Support Team. Date: November 2025

The N-methyl anilide structural motif is a cornerstone in the development of pharmaceuticals, agrochemicals, and fine chemicals. The addition of a methyl group to the nitrogen atom of an anilide can drastically alter a molecule's biological activity, solubility, and metabolic stability—a phenomenon often referred to as the "magic methyl effect".[1] However, traditional N-methylation methods frequently rely on highly toxic and volatile reagents like methyl iodide and dimethyl sulfate, which pose significant safety and environmental risks.[1][2] Furthermore, these classical approaches often suffer from poor selectivity, leading to undesired overalkylation and the formation of complex product mixtures.[3]

This guide provides a comparative overview of modern, alternative reagents for the N-methylation of anilides, designed for researchers, scientists, and drug development professionals. We will objectively compare the performance of these alternatives, supported by experimental data, to help you select the most suitable method for your synthetic needs.

Comparison of N-Methylation Reagents

The selection of a methylation reagent is a critical decision in synthesis design, balancing factors like reactivity, selectivity, safety, and environmental impact. While traditional reagents are potent, modern alternatives offer significant advantages in terms of safety, sustainability, and, in many cases, improved selectivity.

Reagent/SystemTypical Catalyst / BaseTemperature (°C)Typical Yield (%)SelectivityAdvantagesDisadvantages/Limitations
Dimethyl Carbonate (DMC) Zeolites (e.g., KY) or Organic Bases (e.g., DBU)120 - 25080 - 95+High for Mono-methylationGreen, non-toxic, biodegradable reagent; avoids inorganic salt byproducts.[2][4]Requires high temperatures and often high pressure (autoclave or flow reactor needed).[4][5]
Methanol (MeOH) Transition Metals (Ru, Ir, Pd, Ni) / Inorganic Base (Cs₂CO₃, NaOH)60 - 18075 - 95+Good to Excellent for Mono-methylationAtom-economical (water is the only byproduct), inexpensive, low toxicity.[6][7][8]Requires a metal catalyst; can require high temperatures and strong bases.[7][9]
CO₂ / H₂ Cobalt or Ruthenium complexes / Lewis Acid (e.g., Sn(OTf)₂)~12585 - 99High for Di-methylationUtilizes CO₂ as a renewable C1 source; sustainable.[10]Requires a pressurized H₂ atmosphere and a complex catalytic system.[10][11]
Phenyl Trimethylammonium Iodide (PhMe₃NI) Inorganic Base (Cs₂CO₃)~12085 - 99Excellent for Mono-methylationSafe, non-toxic, easy-to-handle solid; high functional group tolerance.[1][12]Stoichiometric use of the reagent is required.[1]
Methyl Iodide (MeI) (Traditional)Strong Base (e.g., NaH, K₂CO₃)Room Temp - 60VariablePoor (overalkylation common)Highly reactive.Highly toxic, carcinogenic, volatile; often results in di-methylation and quaternary salt formation.[1][13]

Experimental Protocols

Below are detailed methodologies for key N-methylation reactions using the discussed alternative reagents.

Protocol 1: N-Methylation using Dimethyl Carbonate (DMC) with Zeolite Catalyst

This protocol is adapted from studies on the selective mono-N-methylation of anilines using faujasite-type zeolites.[4]

  • Catalyst Preparation: Activate KY faujasite zeolite by heating at 500 °C overnight in a muffle furnace. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup: In a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add aniline (5.0 g), dimethyl carbonate (DMC, used as both reagent and solvent, 20 mL), and the pre-activated KY zeolite (the optimal zeolite/aniline weight ratio is typically around 2.0).[4]

  • Reaction Execution: Seal the autoclave and place it in a preheated oil bath at 130 °C. Stir the reaction mixture vigorously.

  • Monitoring: The reaction can be monitored by taking aliquots (after cooling) and analyzing them by Gas Chromatography (GC) to determine aniline conversion and selectivity towards N-methylaniline.

  • Work-up and Purification: After completion (typically when aniline is fully consumed), cool the autoclave to room temperature and vent any pressure. Filter the reaction mixture to remove the zeolite catalyst, washing the solid with a suitable solvent (e.g., ethyl acetate). The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure to yield pure N-methylaniline.[4]

Protocol 2: Catalytic N-Methylation using Methanol

This procedure is based on a ruthenium-catalyzed borrowing hydrogen reaction.[7]

  • Catalyst Preparation: The (DPEPhos)RuCl₂PPh₃ catalyst can be synthesized or purchased commercially.

  • Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the aniline substrate (1.0 mmol, 1.0 equiv), the Ruthenium catalyst (0.005 mmol, 0.5 mol%), and cesium carbonate (Cs₂CO₃) as a weak base (0.5 mmol, 0.5 equiv).

  • Reaction Execution: Add anhydrous methanol (1 mL) to the Schlenk tube. Seal the tube and place it in a preheated oil bath at 140 °C. Stir the mixture for 12 hours.

  • Work-up and Purification: After 12 hours, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the methanol. The resulting residue is then purified by flash chromatography on silica gel to afford the pure N-methylaniline product.[7]

Protocol 3: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide

This method provides a safe and highly selective route to mono-methylated products.[1]

  • Reaction Setup: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the anilide or indole substrate (1.0 equiv), phenyl trimethylammonium iodide (PhMe₃NI, 1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Reaction Execution: Add anhydrous toluene as the solvent. Seal the vial and place it in a preheated oil bath at 120 °C. Stir the reaction for the required time (typically monitored by TLC or LC-MS for completion).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure mono-N-methylated product.[1][14]

Visualizing the Process

Diagrams can help clarify complex chemical processes and decision-making workflows.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Anilide Anilide (R-NH-Ar) NMA N-Methyl Anilide (R-N(CH₃)-Ar) Anilide->NMA N-Methylation MethylatingAgent Methylating Agent (CH₃-X) MethylatingAgent->NMA CatalystBase Catalyst / Base CatalystBase->NMA SolventHeat Solvent / Heat SolventHeat->NMA Byproducts Byproducts

Caption: General reaction scheme for the N-methylation of an anilide.

G Start Define Synthetic Goal (e.g., Mono-methylation) CheckSafety Assess Safety & Toxicity Requirements Start->CheckSafety ToxicReagents Avoid Traditional Reagents (MeI, DMS) CheckSafety->ToxicReagents High Priority GreenReagents Select Green Alternative (DMC, MeOH, CO₂) CheckSafety->GreenReagents Standard CheckSelectivity Is strict mono-selectivity critical? CheckScale Consider Reaction Scale & Equipment CheckSelectivity->CheckScale No PhMe3NI Use PhMe₃NI for Excellent Mono-selectivity CheckSelectivity->PhMe3NI Yes FlowChem Consider Flow Chemistry for DMC at scale CheckScale->FlowChem Large Scale Catalytic Catalytic MeOH route is atom-economical CheckScale->Catalytic Lab Scale ToxicReagents->GreenReagents GreenReagents->CheckSelectivity End Optimized N-Methylation Protocol PhMe3NI->End FlowChem->End Catalytic->End

Caption: Workflow for selecting an N-methylation reagent for anilides.

Conclusion

The development of alternative N-methylation reagents has significantly advanced the chemist's toolkit, offering safer and more sustainable pathways to valuable N-methylated anilides. Dimethyl carbonate and catalyzed methanol reactions provide green, atom-economical solutions suitable for large-scale production, although they may require specific conditions like high temperatures or specialized catalytic systems. For applications demanding the utmost precision and mono-selectivity, particularly in late-stage functionalization during drug discovery, solid reagents like phenyl trimethylammonium iodide present a compelling, user-friendly option. By understanding the distinct advantages and limitations of each method, researchers can make more informed decisions, leading to safer, more efficient, and environmentally responsible chemical syntheses.

References

Spectroscopic Differentiation of N-Methylacetanilide from its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of N-Methylacetanilide from its structural isomers. By leveraging the unique electronic and vibrational properties of each molecule, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer distinct fingerprints for accurate identification. This document summarizes key quantitative data, details experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected isomers with the same chemical formula (C₉H₁₁NO).

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundAromatic Protons (δ ppm)-CH₃ (N-CH₃ or Ar-CH₃) (δ ppm)-COCH₃ (δ ppm)-NH₂ (δ ppm)
This compound 7.15-7.40 (m, 5H)3.25 (s, 3H)1.85 (s, 3H)-
2-Methylacetanilide 7.09-7.26 (m, 4H), 7.80 (d, 1H)2.24 (s, 3H)2.29 (s, 3H)-
3-Methylacetanilide 6.93 (d, 1H), 7.17-7.21 (m, 1H), 7.29-7.32 (m, 1H), 7.38 (s, 1H)2.13 (s, 3H)2.16 (s, 3H)-
4-Methylacetanilide 7.14 (d, J=8.0 Hz, 2H), 7.39 (d, J=8.0 Hz, 2H)2.33 (s, 3H)2.18 (s, 3H)-
2-Aminoacetophenone 6.60-7.80 (m, 4H)-2.60 (s, 3H)6.3 (br s, 2H)
3-Aminoacetophenone 6.86-7.31 (m, 4H)-2.55 (s, 3H)3.89 (br s, 2H)
4-Aminoacetophenone 6.65 (d, 2H), 7.85 (d, 2H)-2.50 (s, 3H)4.15 (br s, 2H)

Note: Chemical shifts are typically recorded in CDCl₃ and can vary slightly based on solvent and concentration. Multiplicity is indicated as s (singlet), d (doublet), t (triplet), m (multiplet), br s (broad singlet).

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

CompoundC=O (δ ppm)Aromatic Carbons (δ ppm)-CH₃ (N-CH₃ or Ar-CH₃) (δ ppm)-COCH₃ (δ ppm)
This compound 170.5126.5, 127.8, 129.5, 143.237.122.5
2-Methylacetanilide 168.3125.5, 126.2, 130.5, 132.1, 135.817.824.3
3-Methylacetanilide 168.5121.2, 125.3, 128.8, 129.4, 138.2, 138.721.424.5
4-Methylacetanilide 168.4120.2, 129.4, 134.1, 135.720.924.3
2-Aminoacetophenone 200.4116.5, 118.8, 131.2, 134.1, 150.8-28.1
3-Aminoacetophenone 198.5113.1, 118.6, 119.5, 129.4, 137.9, 146.8-26.6
4-Aminoacetophenone 196.5113.8, 128.0, 131.0, 151.2-26.2

Note: Chemical shifts are typically recorded in CDCl₃ and can vary slightly based on solvent and instrument frequency.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundN-H StretchC=O StretchC-N StretchAromatic C-H Stretch
This compound -1660-16701350~3050
2/3/4-Methylacetanilide 3280-33001660-16701310-1320~3030-3100
2-Aminoacetophenone 3300-3500 (two bands)1640-16501230-1280~3050
3-Aminoacetophenone 3350-3450 (two bands)1665-16751290-1340~3050
4-Aminoacetophenone 3200-3400 (two bands)1650-16601300-1350~3050

Note: Frequencies can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound 149106, 77, 43
2/3/4-Methylacetanilide 149107, 91, 77, 43
2-Aminoacetophenone 135120, 92, 65
3-Aminoacetophenone 135120, 92, 65
4-Aminoacetophenone 135120, 92, 65

Note: Fragmentation patterns are typically obtained using Electron Impact (EI) ionization.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Use a Fourier Transform NMR (FT-NMR) spectrometer, for example, a Bruker Avance III 400 MHz or higher field instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire the spectrum using a standard pulse program (e.g., 'zg30').

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Phase the spectrum and reference the solvent peak (CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

    • Phase the spectrum and reference the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrumentation: Use an FT-IR spectrometer equipped with a Universal ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.

    • The spectrum is typically displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.

  • Instrumentation: Use a mass spectrometer with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical approach to differentiating the isomers using the discussed spectroscopic techniques.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound or Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Identification Unambiguous Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Experimental workflow for spectroscopic differentiation.

Logical_Relationship cluster_techniques Spectroscopic Techniques cluster_information Provided Information cluster_differentiation Differentiation Logic NMR NMR (¹H & ¹³C) NMR_Info Connectivity & Electronic Environment NMR->NMR_Info Reveals Differentiation Isomer Differentiation IR FT-IR IR_Info Functional Groups IR->IR_Info Identifies MS Mass Spec. MS_Info Molecular Formula & Key Fragments MS->MS_Info Determines NMR_Info->Differentiation Unique spin systems IR_Info->Differentiation Presence/absence of N-H MS_Info->Differentiation Distinct fragmentation

Caption: Logic of complementary spectroscopic information.

A Comparative Analysis of Synthetic Routes to N-Methylacetanilide: A Cost-Benefit Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of various synthetic routes to N-Methylacetanilide, a key building block in the pharmaceutical and fine chemical industries. We will objectively compare the performance of different methods, supported by experimental data, to aid in the selection of the most appropriate synthesis strategy.

This compound, a derivative of acetanilide, has historical significance as an analgesic and antipyretic. Today, it serves as a versatile intermediate in organic synthesis. The selection of an optimal synthetic route depends on a multitude of factors including yield, cost of raw materials, reaction conditions, safety, and environmental impact. This guide explores four prominent methods for the synthesis of this compound: methylation of acetanilide, acetylation of N-methylaniline, a route involving phosphorous diisopropyl ester, and microwave-assisted synthesis.

Comparison of this compound Synthesis Routes

The following diagram illustrates the logical relationship between the different synthesis approaches, highlighting the starting materials and key reagents for each pathway.

Synthesis Routes to this compound cluster_reagents Key Reagents Acetanilide Acetanilide Methylation 1. Methylation of Acetanilide Acetanilide->Methylation Microwave 4. Microwave-Assisted Synthesis Acetanilide->Microwave N_Methylaniline N-Methylaniline Acetylation 2. Acetylation of N-Methylaniline N_Methylaniline->Acetylation Phosphorous_Ester 3. Phosphorous Ester Method N_Methylaniline->Phosphorous_Ester N_Methylacetanilide This compound Methylation->N_Methylacetanilide Acetylation->N_Methylacetanilide Phosphorous_Ester->N_Methylacetanilide Microwave->N_Methylacetanilide Methyl_Iodide Methyl Iodide Methyl_Iodide->Methylation Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Methylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylation Phosphorous_Ester_Reagent Phosphorous Diisopropyl Ester Phosphorous_Ester_Reagent->Phosphorous_Ester PTC Phase Transfer Catalyst PTC->Microwave

Comparative Guide to Analytical Methods for N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of N-Methylacetanilide. Due to a lack of publicly available, detailed comparative studies with supporting experimental data for validated methods of this compound, this document will focus on the principles of the most common analytical techniques and the general procedures for their validation. This information is intended to guide researchers in developing and validating their own analytical methods for this compound.

Introduction to this compound Analysis

This compound is an organic compound with applications in chemical synthesis. Accurate and precise analytical methods are crucial for its quantification in various matrices, ensuring quality control and enabling research in drug development and other scientific fields. The primary analytical techniques suitable for the analysis of this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).

Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a common approach.

General Experimental Protocol Outline (Hypothetical):

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable for retaining and separating this compound from potential impurities.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) is used. The ratio is optimized to achieve good resolution and a reasonable retention time for this compound.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

  • Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase, and filtered before injection.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, often with Flame Ionization Detection (FID) or Mass Spectrometry (MS).

General Experimental Protocol Outline (Hypothetical):

  • Instrumentation: A gas chromatograph equipped with an injector, a capillary column, a column oven, and a detector (FID or MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.

  • Carrier Gas: An inert gas such as helium or nitrogen.

  • Injector and Oven Temperature: The injector temperature is set to ensure rapid volatilization of the sample without degradation. The oven temperature is programmed to ramp up to facilitate the separation of components.

  • Detector: FID provides a robust and linear response for carbon-containing compounds. MS provides structural information and higher selectivity.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent.

Method Validation: A Comparative Overview of Key Parameters

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. Below is a comparison of how key validation parameters would be assessed for hypothetical HPLC and GC methods for this compound.

Table 1: Comparison of Validation Parameters for Hypothetical HPLC and GC Methods for this compound Analysis

Validation ParameterHPLC MethodGC Method
Specificity/Selectivity The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample. Peak purity analysis using a photodiode array (PDA) detector can further confirm specificity.The ability to distinguish this compound from other volatile components. In GC-MS, selectivity is very high due to the unique mass spectrum of the analyte. For GC-FID, it is demonstrated by a single, well-resolved peak at the retention time of this compound.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of standard solutions of this compound are prepared and analyzed. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1 indicates good linearity.Similar to HPLC, a calibration curve is generated by analyzing a series of standard solutions. The peak areas are plotted against concentration, and the linearity is evaluated based on the correlation coefficient of the linear regression.
Accuracy The closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of this compound spiked into a placebo matrix. The percentage recovery is calculated.Accuracy is also determined by spike recovery experiments. A known quantity of this compound is added to a blank matrix, and the recovery is measured.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (RSD) of a series of measurements.Precision is assessed in the same manner as for HPLC, by determining the RSD of replicate analyses of a homogeneous sample at different times and by different analysts (if possible).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD is determined similarly to the HPLC method, either by the signal-to-noise ratio or by statistical analysis of the calibration curve data.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined as the concentration that gives a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The LOQ is established in the same way as for HPLC, ensuring that at this concentration, the method provides results with acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters. For HPLC, this could include changes in mobile phase composition, pH, column temperature, and flow rate. For GC, this could involve variations in oven temperature ramp rate, carrier gas flow rate, and injector temperature.The robustness of the GC method is tested by making small changes to critical parameters and observing the effect on the results.

Workflow for Analytical Method Validation

The following diagram illustrates a general workflow for the validation of an analytical method.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Reporting Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOD LOD & LOQ Protocol->LOD Rob Robustness Protocol->Rob Report Compile Validation Report Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report

Caption: A general workflow for the validation of an analytical method.

Conclusion

For any analytical method to be considered reliable, it must undergo a thorough validation process that assesses its specificity, linearity, accuracy, precision, sensitivity, and robustness. Researchers and scientists are encouraged to use the general protocols and validation principles described in this guide as a starting point for developing and validating their own fit-for-purpose analytical methods for this compound.

A Comparative Guide to Catalytic Systems for N-Alkylation of Amides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-alkylation of amides is a fundamental transformation in organic synthesis, yielding N-substituted amides that are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. Traditional methods for amide N-alkylation often rely on stoichiometric amounts of strong bases and hazardous alkyl halides, generating significant waste. In contrast, catalytic N-alkylation using alcohols as alkylating agents has emerged as a more sustainable and atom-economical alternative, with water as the sole theoretical byproduct. This guide provides a comparative overview of prominent catalytic systems for this transformation, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount for achieving high efficiency and selectivity in the N-alkylation of amides. The following tables summarize the performance of representative catalytic systems based on cobalt, ruthenium, palladium, and iridium, highlighting key reaction parameters and yields for the benchmark reaction of benzamide with benzyl alcohol.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Cobalt-Based Catalysts
Co-L5@C-8001.9 (Co)KOHToluene1302487[1][2]
Ruthenium-Based Catalysts
[Ru(p-cymene)Cl₂]₂/dppf0.5----High Yields[3]
Ru-amino amide complex--AlcoholRT - High Temp-High Conversion[4][5]
Palladium-Based Catalysts
Pd(II) O^N^O pincer complex0.5Cs₂CO₃Toluene110-Good to Excellent[6]
Pd/Fe₂O₃-None---up to 99[7]
Iridium-Based Catalysts
[Cp*IrCl₂]₂5.0NaOAcSolvent-free1301794[8]
NHC-Ir complexeslow---shortHigh Yields[9]

Note: This table presents a selection of data for comparative purposes. Yields and optimal conditions can vary significantly with substrate scope.

Mechanistic Overview: The Borrowing Hydrogen Pathway

A common and elegant mechanism underpinning the N-alkylation of amides with alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This process avoids the direct use of gaseous hydrogen and instead utilizes the alcohol itself as a latent source of both the alkyl group and the reducing equivalents.

BorrowingHydrogen Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde + [M] Imine Imine Aldehyde->Imine + Amide - H₂O Product Product Imine->Product + [M]-H₂ MH2 MH2

The catalytic cycle can be summarized in three key steps:

  • Dehydrogenation: The metal catalyst abstracts a hydride from the alcohol, oxidizing it to the corresponding aldehyde or ketone and forming a metal-hydride species.

  • Condensation: The in situ generated aldehyde reacts with the amide to form an imine intermediate, with the concomitant release of a water molecule.

  • Hydrogenation: The metal-hydride species then reduces the imine intermediate to afford the final N-alkylated amide product, thereby regenerating the active catalyst.

Experimental Workflow for Catalyst Screening and Optimization

The selection of an appropriate catalytic system and the optimization of reaction conditions are critical for a successful N-alkylation reaction. The following workflow provides a general guideline for researchers.

ExperimentalWorkflow cluster_planning Phase 1: Planning and Setup cluster_execution Phase 2: Reaction Execution cluster_analysis Phase 3: Analysis and Optimization Start Define Substrates (Amide and Alcohol) CatalystSelection Select Candidate Catalysts (e.g., Ru, Co, Pd, Ir based) Start->CatalystSelection ReactionSetup Prepare Reaction Vessels (e.g., Schlenk tubes, vials) CatalystSelection->ReactionSetup ReagentAddition Add Amide, Alcohol, Solvent, Base, and Catalyst ReactionSetup->ReagentAddition ReactionConditions Set Temperature and Time ReagentAddition->ReactionConditions Monitoring Monitor Reaction Progress (TLC, GC, LC-MS) ReactionConditions->Monitoring Workup Quench Reaction and Perform Aqueous Workup Monitoring->Workup Purification Purify Product (Column Chromatography) Workup->Purification Analysis Characterize Product and Calculate Yield Purification->Analysis Optimization Optimize Conditions (Catalyst, Base, Solvent, Temp.) Analysis->Optimization Optimization->CatalystSelection Iterate

Detailed Experimental Protocols

Below are representative experimental protocols for the N-alkylation of benzamide with benzyl alcohol using different catalytic systems. These are intended as a starting point and may require optimization for different substrates.

Protocol 1: Cobalt Nanoparticle-Catalyzed N-Alkylation[1][2]

Materials:

  • Benzamide (0.5 mmol)

  • Benzyl alcohol (0.55 mmol)

  • Co-L5@C-800 catalyst (60 mg, 1.9 mol% Co)

  • Potassium hydroxide (KOH) (0.3 mmol)

  • Toluene (3 mL)

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add benzamide, Co-L5@C-800 catalyst, and potassium hydroxide.

  • Add toluene followed by benzyl alcohol via syringe.

  • Seal the tube and place it in a preheated oil bath at 130 °C.

  • Stir the reaction mixture for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and filtered to remove the catalyst.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-benzylbenzamide.

Protocol 2: Ruthenium-Catalyzed N-Alkylation (General Procedure)[3]

Materials:

  • Amide (1.0 equiv)

  • Alcohol (1.2-2.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (0.5 mol%)

  • Diphosphine ligand (e.g., dppf or DPEphos, 1.1 mol%)

  • Solvent (e.g., Toluene or Dioxane)

  • Sealed reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with the ruthenium precursor and the diphosphine ligand.

  • The amide, alcohol, and solvent are added.

  • The vessel is sealed and heated to the desired temperature (typically 100-140 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed in vacuo, and the residue is purified by flash column chromatography to yield the N-alkylated amide.

Protocol 3: Palladium-Catalyzed N-Alkylation (General Procedure)[6]

Materials:

  • Amide (1.0 equiv)

  • Alcohol (1.5 equiv)

  • Palladium(II) O^N^O pincer complex (0.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Toluene

  • Sealed reaction vessel

Procedure:

  • A mixture of the amide, alcohol, palladium catalyst, and cesium carbonate in toluene is placed in a sealed reaction vessel.

  • The reaction mixture is stirred and heated at 110 °C for the required duration.

  • After cooling, the mixture is diluted with an organic solvent and washed with water.

  • The organic layer is dried, concentrated, and the product is isolated by column chromatography.

Protocol 4: Iridium-Catalyzed N-Alkylation (General Procedure)[8]

Materials:

  • Amide (1.0 equiv)

  • Alcohol (1.2 equiv)

  • [Cp*IrCl₂]₂ (5.0 mol% Ir)

  • Sodium acetate (NaOAc) (5.0 mol%)

  • Solvent-free or in a high-boiling solvent

Procedure:

  • The amide, alcohol, iridium catalyst, and sodium acetate are combined in a reaction vessel.

  • The mixture is heated under solvent-free conditions or in a minimal amount of a high-boiling solvent at 130 °C.

  • The reaction is monitored until completion.

  • The product is isolated and purified using standard techniques such as column chromatography.

Conclusion

The catalytic N-alkylation of amides with alcohols offers a greener and more efficient synthetic route compared to traditional methods. This guide has provided a comparative analysis of several key catalytic systems, highlighting their performance and providing standardized experimental protocols. The choice of catalyst—be it a heterogeneous cobalt nanoparticle system or a homogeneous complex of ruthenium, palladium, or iridium—will depend on the specific substrates, desired reaction conditions, and cost considerations. The "borrowing hydrogen" mechanism is a powerful strategy that underlies many of these transformations, and a systematic experimental workflow is essential for optimizing these reactions. For researchers in drug development and other scientific fields, these catalytic methodologies provide a robust toolkit for the synthesis of valuable N-alkylated amide compounds.

References

A Comparative Guide to Amine Protecting Groups: N-Methylacetanilide vs. Carbamate-Based Protecting Groups

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The selection of an appropriate protecting group for an amine is critical, as it must be robust enough to withstand various reaction conditions while being selectively removable when desired. This guide provides an objective comparison of N-Methylacetanilide, an amide-based protecting group, with the widely used carbamate-based protecting groups: tert-Butyloxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Introduction to Amine Protecting Groups

Amines are nucleophilic and basic functional groups that often require protection to prevent unwanted side reactions during synthesis.[1] A good protecting group should be easy to introduce and remove, stable to a range of reaction conditions, and ideally, allow for orthogonal deprotection in the presence of other protecting groups.[2][3] Carbamates are the most popular class of amine protecting groups due to their general stability and the variety of available deprotection strategies.[4] Amides, such as this compound, offer a more robust but less commonly utilized alternative.

This compound: An Amide-Based Protecting Group

This compound is formed by the N-acetylation of N-methylaniline. The resulting N-acetyl group is significantly more stable than carbamate-based protecting groups due to the resonance stabilization of the amide bond.[5] This stability, however, comes at the cost of harsher deprotection conditions.

Carbamate-Based Protecting Groups: Boc, Cbz, and Fmoc

The Boc, Cbz, and Fmoc groups are staples in modern organic synthesis, particularly in peptide chemistry.[2] They offer a range of deprotection strategies, allowing for orthogonal protection schemes where one group can be removed selectively in the presence of others.[4]

Comparative Performance Data

The following tables summarize the key performance indicators for this compound and the common carbamate protecting groups based on available experimental data.

Table 1: Protection Conditions and Typical Yields

Protecting GroupReagentBaseSolventTemperature (°C)TimeTypical Yield (%)
N-Acetyl Acetyl chloride or Acetic anhydridePyridine, Et3N, or NaHCO3DCM, THF, or neat0 - RT0.5 - 2 h85-95
Boc Boc2OEt3N, DMAP, or NaOHDCM, THF, or H2O0 - RT1 - 12 h90-99
Cbz Cbz-ClNaHCO3 or Et3NDioxane/H2O or DCM0 - RT2 - 12 h90-98
Fmoc Fmoc-Cl or Fmoc-OSuNaHCO3 or PiperidineDioxane/H2O or DMFRT1 - 4 h90-98

Table 2: Deprotection Conditions and Stability

Protecting GroupDeprotection ConditionsStability to AcidsStability to BasesStability to Hydrogenolysis
N-Acetyl Strong acid (e.g., 6M HCl, reflux) or strong base (e.g., 6M NaOH, reflux)[6]Stable to mild/moderate acidStable to mild/moderate baseStable
Boc Strong acid (e.g., TFA, HCl)[7]LabileGenerally stableStable
Cbz Catalytic hydrogenolysis (e.g., H2, Pd/C) or strong acid (HBr/AcOH)[7]Labile to strong acidStableLabile
Fmoc Base (e.g., 20% piperidine in DMF)[4]StableLabileStable

Experimental Protocols

Detailed methodologies for the protection and deprotection of each group are provided below.

N-Acetylation of N-Methylaniline (Formation of this compound)

Materials:

  • N-Methylaniline

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-methylaniline (1.0 eq) and pyridine (1.2 eq) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Hydrolysis of this compound (Deprotection)

Materials:

  • This compound

  • 6M Hydrochloric acid or 6M Sodium hydroxide

  • Ethanol (optional)

Procedure:

  • To a round-bottom flask containing this compound, add a solution of 6M HCl or 6M NaOH (a cosolvent like ethanol may be used to aid solubility).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • If using acidic conditions, neutralize with a base (e.g., NaOH) to a pH of >10. If using basic conditions, neutralize with an acid (e.g., HCl) to a pH of <4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Boc Protection of an Aniline

Materials:

  • Aniline

  • Di-tert-butyl dicarbonate (Boc2O)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aniline (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Add Boc2O (1.1 eq) portion-wise at room temperature.

  • Stir the reaction for 2-12 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Boc Deprotection

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add an excess of TFA (typically 20-50% v/v) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo to remove the TFA and DCM.

  • The resulting amine salt can be used directly or neutralized with a base and extracted.

Cbz Protection of an Aniline

Materials:

  • Aniline

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aniline (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water (2:1).

  • Cool the mixture to 0 °C and add Cbz-Cl (1.1 eq) dropwise.

  • Stir the reaction at 0 °C for 2-4 hours and then allow it to warm to room temperature overnight.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Cbz Deprotection (Hydrogenolysis)

Materials:

  • N-Cbz protected amine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve the N-Cbz protected amine in methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C.

  • Stir the suspension under an atmosphere of hydrogen (balloon or Parr apparatus) for 2-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to obtain the deprotected amine.

Fmoc Protection of an Aniline

Materials:

  • Aniline

  • 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO3)

  • Dioxane and Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aniline (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of dioxane and water (1:1).

  • Add Fmoc-Cl (1.05 eq) and stir vigorously at room temperature for 1-4 hours, monitoring by TLC.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Fmoc Deprotection

Materials:

  • N-Fmoc protected amine

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc protected amine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo.

  • The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Visualization of Concepts

Protection_Deprotection_Workflow Amine Free Amine Protected_Amine Protected Amine Amine->Protected_Amine Protection Reaction_Product Desired Product Protected_Amine->Reaction_Product Reaction on other functional groups Deprotected_Amine Deprotected Amine Reaction_Product->Deprotected_Amine Deprotection Orthogonality Boc Boc Cbz Cbz Boc->Cbz Orthogonal Fmoc Fmoc Boc->Fmoc Orthogonal NAcetyl N-Acetyl Boc->NAcetyl Semi-Orthogonal (Harsh Deprotection) Cbz->Fmoc Orthogonal Cbz->NAcetyl Semi-Orthogonal (Harsh Deprotection) Fmoc->NAcetyl Orthogonal

References

Impurity Profiling of Commercial N-Methylacetanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylacetanilide, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, is commercially available from numerous suppliers. The purity of this raw material is critical, as impurities can affect the yield, safety, and efficacy of the final product. This guide provides a comparative analysis of potential impurities in commercial this compound, supported by detailed experimental protocols for their identification and quantification.

Understanding the Impurity Landscape

The impurity profile of this compound is intrinsically linked to its synthetic route. The two primary commercial synthesis methods are the acetylation of N-methylaniline and the methylation of acetanilide. Each route presents a unique profile of potential process-related impurities.

Synthesis Route 1: Acetylation of N-Methylaniline

This common method involves the reaction of N-methylaniline with an acetylating agent, such as acetic anhydride or acetyl chloride.

  • Potential Impurities:

    • N-Methylaniline: Unreacted starting material.

    • Aniline: A potential impurity in the N-methylaniline starting material.

    • N,N-Dimethylaniline: A common byproduct in the industrial synthesis of N-methylaniline, which is notoriously difficult to separate due to its similar boiling point.[1]

    • Diacetylated products: Formed under certain reaction conditions.

Synthesis Route 2: Methylation of Acetanilide

This alternative route involves the methylation of acetanilide using a methylating agent like dimethyl sulfate or methyl iodide.

  • Potential Impurities:

    • Acetanilide: Unreacted starting material.[2]

    • Aniline: A potential impurity in the acetanilide starting material.

    • Over-methylated products: Polymethylated species that can arise from aggressive methylation conditions.

Comparative Analysis of Impurities

While manufacturers often state a purity of >98% for commercial this compound, the identity and concentration of the remaining impurities are seldom detailed. The following table provides a hypothetical comparison of impurity profiles from three representative commercial suppliers, based on the likely impurities originating from the different synthetic pathways. This data is illustrative and serves to highlight the potential variations between suppliers.

ImpuritySupplier A (Hypothetical)Supplier B (Hypothetical)Supplier C (Hypothetical)Identification Method
N-Methylaniline 0.25%0.10%0.40%GC-MS, HPLC
Acetanilide <0.05%0.35%<0.05%GC-MS, HPLC
Aniline 0.15%0.10%0.20%GC-MS, HPLC
N,N-Dimethylaniline 0.50%0.05%0.75%GC-MS, HPLC
Unknown Impurity 1 0.10%-0.15%GC-MS, LC-MS
Total Impurities 1.00% 0.60% 1.50% -
Assay (by GC) 99.00% 99.40% 98.50% GC-FID

Experimental Protocols

Accurate determination of the impurity profile requires robust and validated analytical methods. Below are detailed protocols for the analysis of impurities in this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: GC-MS for the Identification and Quantification of Volatile Impurities

This method is suitable for the detection of starting materials and byproducts such as aniline, N-methylaniline, and N,N-dimethylaniline.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column: DB-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

2. Reagents and Standards:

  • This compound reference standard (≥99.5% purity).

  • Aniline, N-methylaniline, and N,N-dimethylaniline reference standards (≥99.5% purity).

  • Methanol, HPLC grade.

3. Chromatographic Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.0 mL/min.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 amu.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

4. Sample and Standard Preparation:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of each reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create calibration standards ranging from 0.1 to 100 µg/mL.

  • Sample Solution (10 mg/mL): Accurately weigh and dissolve 100 mg of the commercial this compound sample in 10 mL of methanol.

5. Data Analysis:

  • Identify impurities by comparing their mass spectra and retention times with those of the reference standards.

  • Quantify the impurities using a calibration curve generated from the analysis of the working standard solutions.

Protocol 2: HPLC for the Analysis of Less Volatile Impurities and Purity Assay

This method is suitable for the quantification of this compound and the detection of less volatile impurities like acetanilide.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • This compound reference standard (≥99.5% purity).

  • Acetanilide reference standard (≥99.5% purity).

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • Methanol, HPLC grade.[4]

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 243 nm.[4]

  • Injection Volume: 10 µL.[2]

4. Sample and Standard Preparation:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound and acetanilide reference standards in 10 mL of methanol each.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create calibration standards ranging from 1 to 200 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the commercial this compound sample in 10 mL of methanol.

5. Data Analysis:

  • Identify impurities by comparing their retention times with those of the reference standards.

  • Determine the purity of this compound and the concentration of impurities using the calibration curves.

Visualizing the Workflow and Relationships

To provide a clearer understanding of the analytical process and the relationship between synthesis routes and potential impurities, the following diagrams are provided.

Workflow for Impurity Analysis of this compound cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing and Reporting Sample Commercial this compound Sample Dissolution Dissolve in Methanol Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Dissolution->HPLC Identification Impurity Identification GCMS->Identification HPLC->Identification Quantification Impurity Quantification Identification->Quantification Report Generate Impurity Profile Report Quantification->Report

Caption: Workflow for the analysis of impurities in this compound.

Relationship Between Synthesis Routes and Potential Impurities cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities Route1 Acetylation of N-Methylaniline NMA N-Methylaniline Route1->NMA AN Aniline Route1->AN DMA N,N-Dimethylaniline Route1->DMA Route2 Methylation of Acetanilide Route2->AN AC Acetanilide Route2->AC OverMe Over-methylated Products Route2->OverMe NMA->AN

References

Safety Operating Guide

Proper Disposal of N-Methylacetanilide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of N-Methylacetanilide is critical for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound, a solid organic compound, is classified as toxic if swallowed.[1][2][3] Improper disposal can pose significant health risks and lead to environmental contamination. Adherence to established protocols is not only a matter of safety but also a legal requirement. The primary directive for the disposal of this compound is to treat it as hazardous waste and arrange for its collection by an approved waste disposal service.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure.

PPE CategorySpecific Recommendations
Hand Protection Wear chemically resistant gloves (e.g., nitrile).
Eye/Face Protection Use safety glasses with side-shields or chemical goggles.
Skin and Body Protection A lab coat or other protective clothing is necessary.
Respiratory Protection Not typically required under normal handling conditions with adequate ventilation.

Data compiled from standard laboratory safety guidelines.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Waste: this compound must be managed as a hazardous chemical waste.

  • Segregate at the Source: Do not mix this compound with non-hazardous waste. It should be collected as a solid chemical waste. Avoid mixing it with other chemical wastes unless you have confirmed their compatibility to prevent unintended reactions.[4][5]

Step 2: Container Selection and Management

  • Choose a Suitable Container: Use a container that is compatible with this compound. A clean, dry, and sealable container, such as a wide-mouthed plastic or glass bottle, is appropriate. The container must be in good condition, free from leaks or cracks.[6][7]

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[6][8]

Step 3: Proper Labeling of Waste Containers

  • Affix a Hazardous Waste Label: As soon as the container is designated for waste, it must be labeled.[7] The label should be clearly visible and legible.

  • Complete the Label Information: The label must include the following details:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • The concentration and physical state (solid)

    • The date when the waste was first added to the container

    • The name of the principal investigator or lab manager and the laboratory location

Step 4: Safe Storage within the Laboratory

  • Designate a Storage Area: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[9] This area should be at or near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[6][8]

  • Segregate Incompatibles: Ensure that the stored this compound waste is segregated from incompatible materials, such as strong oxidizing agents.

Step 5: Arranging for Final Disposal

  • Contact the Appropriate Authority: Do not attempt to dispose of this compound down the drain or in regular trash.[10] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests and documentation.

Step 6: Handling Empty Containers

  • Decontamination: A container that held this compound is considered empty when all contents have been removed by normal methods. For a container to be disposed of as non-hazardous waste, it should be triple-rinsed with a suitable solvent.[10][11]

  • Disposal of Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[10]

  • Deface Labels: Before disposing of the empty and cleaned container in the regular trash or recycling, completely remove or deface the hazardous chemical label.[10][11]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

This compound Disposal Workflow A Step 1: Identify & Segregate Waste B Step 2: Select & Manage Container A->B F Step 6: Manage Empty Container A->F For Empty Containers C Step 3: Label Container Correctly B->C D Step 4: Store Safely in Lab (SAA) C->D E Step 5: Arrange Professional Disposal D->E G Waste Collected by EHS/Contractor E->G H Triple Rinse with Solvent F->H I Dispose of Rinsate as Hazardous Waste H->I J Deface Label & Dispose of Container H->J

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling N-Methylacetanilide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like N-Methylacetanilide is paramount. This document provides immediate, procedural guidance for the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is crucial. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Protective GlovesWear appropriate protective gloves to prevent skin exposure.[1][2]
Skin and Body Protection Protective ClothingWear appropriate protective clothing to prevent skin exposure.[2] Long-sleeved clothing is recommended.[1]
Respiratory Protection RespiratorUnder normal use conditions with adequate ventilation, no protective equipment is typically needed.[1][2] For large-scale use or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is essential to minimize risks during the handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_vent Ensure proper ventilation prep_ppe->prep_vent and handle_weigh Weigh this compound prep_vent->handle_weigh handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_reaction Perform experiment handle_transfer->handle_reaction cleanup_decon Decontaminate work area handle_reaction->cleanup_decon cleanup_dispose Dispose of waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

This compound Handling Workflow
  • Preparation :

    • Before handling, put on all required personal protective equipment as detailed in the table above.

    • Ensure the work area, such as a chemical fume hood, is well-ventilated.[1][2]

  • Handling :

    • Wash face, hands, and any exposed skin thoroughly after handling.[2]

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

    • Do not eat, drink, or smoke when using this product.[2][3]

  • Storage :

    • Store in a well-ventilated place and keep the container tightly closed.[2][4]

    • Store in a dry place.[4]

Emergency and First Aid Procedures

Immediate and appropriate responses to accidental exposure are critical.

Exposure RouteFirst Aid Measures
Inhalation If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. Get medical attention.[2]
Skin Contact If on skin, wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice/attention.[2] Take off contaminated clothing and wash before reuse.[2]
Eye Contact If in eyes, rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2]

Disposal Plan

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety and regulatory compliance.

Disposal of this compound Waste:

  • Dispose of contents and container to an approved waste disposal plant.[2][3][4] This should be done in accordance with local, state, and federal regulations.

Spill Clean-up:

  • Ensure adequate ventilation.

  • Use personal protective equipment as required.[2]

  • For dry spills, sweep up and shovel into suitable containers for disposal.[1] Avoid generating dust.

  • Collect, bind, and pump off spills.[4]

  • Clean the affected area thoroughly.

By adhering to these safety and logistical protocols, researchers can significantly mitigate the risks associated with handling this compound, fostering a safe and productive laboratory environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.